2-(4-Chlorophenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDXVQMLKGODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469229 | |
| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23289-10-3 | |
| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-chlorophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a key structural motif in a variety of pharmacologically active agents, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] This guide details established synthetic methodologies, including the widely employed cyclodehydration of acylhydrazones, and outlines the critical characterization techniques necessary to confirm the structure and purity of the target compound. By providing both theoretical underpinnings and practical, step-by-step protocols, this document serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural unit is a bioisostere for carboxylic acids and amides, offering improved pharmacokinetic properties such as enhanced metabolic stability.[1] Consequently, 1,3,4-oxadiazole derivatives have garnered substantial attention in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4]
The subject of this guide, this compound, incorporates a 4-chlorophenyl substituent, a common feature in many bioactive molecules that can influence lipophilicity and binding interactions with biological targets. The synthesis and characterization of this specific analogue provide a foundational case study for the broader class of 2,5-disubstituted 1,3,4-oxadiazoles.
Synthesis of this compound
The construction of the 1,3,4-oxadiazole ring is most commonly achieved through the cyclization of N-acylhydrazones or diacylhydrazines.[5][6] These reactions typically involve dehydration or oxidation. This section details a prevalent and reliable two-step synthetic route commencing from 4-chlorobenzoic acid.
Synthetic Strategy: A Two-Step Approach
The chosen methodology involves two key transformations:
-
Formation of 4-Chlorobenzohydrazide: The initial step is the conversion of 4-chlorobenzoic acid to its corresponding acid hydrazide. This is a critical intermediate for the subsequent cyclization step.
-
Cyclization to form the 1,3,4-Oxadiazole Ring: The 4-chlorobenzohydrazide is then reacted with a suitable one-carbon source, followed by cyclodehydration to yield the target this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Part A: Synthesis of 4-Chlorobenzohydrazide
This protocol is adapted from standard procedures for the synthesis of acid hydrazides from carboxylic acids.
Materials:
-
4-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Esterification:
-
To a solution of 4-chlorobenzoic acid (1 equivalent) in methanol, slowly add thionyl chloride (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4-chlorobenzoate.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl 4-chlorobenzoate in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the formation of the product by TLC.[2]
-
After completion, cool the reaction mixture to room temperature. The product, 4-chlorobenzohydrazide, will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Part B: Synthesis of this compound
This protocol describes a common method for the cyclization of an acid hydrazide to a 1,3,4-oxadiazole.[2][7]
Materials:
-
4-Chlorobenzohydrazide
-
Triethyl orthoformate
-
Phosphorus oxychloride (POCl₃) (alternative cyclizing agent)[2]
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
A mixture of 4-chlorobenzohydrazide (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated at reflux for 12-18 hours.
-
The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Alternative Cyclization using Phosphorus Oxychloride:
-
A mixture of 4-chlorobenzohydrazide (1 equivalent) and an equimolar amount of a suitable carboxylic acid (in this case, formic acid would be the simplest to yield an unsubstituted 5-position, though this is less common for producing the title compound directly) or an aldehyde (to form a hydrazone intermediate) is refluxed in an excess of phosphorus oxychloride for 2-4 hours.[2]
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is then purified by recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₅ClN₂O[8] |
| Molecular Weight | 180.59 g/mol [8] |
| Appearance | White to off-white solid |
| Melting Point | Varies depending on purity, typically reported in the literature |
Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1610-1500 | C=N and C=C stretching (aromatic and oxadiazole ring) |
| ~1250-1020 | C-O-C stretching (oxadiazole ring) |
| ~850-800 | C-H out-of-plane bending (para-disubstituted benzene) |
| ~750-700 | C-Cl stretching |
The absence of a strong C=O stretching band (around 1650-1700 cm⁻¹) from the starting hydrazide and the appearance of the characteristic C=N and C-O-C stretching bands of the oxadiazole ring are key indicators of a successful reaction.[9][10]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A multiplet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons of the 4-chlorophenyl group and the proton on the oxadiazole ring. The protons on the chlorophenyl ring will likely appear as two doublets due to their symmetry. The single proton on the oxadiazole ring will appear as a singlet.[11][12]
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the molecule.
-
Signals for the two carbons of the oxadiazole ring are expected in the range of δ 155-165 ppm.[13]
-
Signals for the carbons of the 4-chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will be shifted downfield.
-
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Impact (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (180.59). An (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak is expected due to the presence of the chlorine-37 isotope.[9] Common fragmentation patterns may involve the cleavage of the oxadiazole ring.
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and assessing the purity of the final product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light (254 nm).[2]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used. The purity is determined by the area percentage of the main peak in the chromatogram.
Caption: A typical workflow for the characterization of the synthesized compound.
Safety Considerations
-
Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation and skin contact.
-
Organic solvents such as methanol, ethanol, and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Conclusion
This technical guide has outlined a reliable and well-established pathway for the synthesis of this compound, a molecule of interest in the field of medicinal chemistry. The detailed experimental protocols and comprehensive characterization methods provide a solid foundation for researchers to produce and validate this compound. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of 2,5-disubstituted 1,3,4-oxadiazole derivatives, facilitating the exploration of this important class of heterocyclic compounds in drug discovery and development.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 4. ijper.org [ijper.org]
- 5. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
The Pharmacological Versatility of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Derivatives: A Technical Guide
Introduction: The 1,3,4-Oxadiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and participating in hydrogen bonding interactions with biological targets.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[3][4][5] The incorporation of a 2-(4-chlorophenyl) substituent onto the 1,3,4-oxadiazole core often plays a crucial role in modulating the pharmacological profile of these molecules. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives, tailored for researchers, scientists, and professionals in drug development.
Synthetic Strategies for this compound Derivatives
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including those bearing a 2-(4-chlorophenyl) group, is a well-established area of organic chemistry. A common and efficient method involves the cyclization of a diacylhydrazine intermediate. This is typically achieved by reacting a carboxylic acid hydrazide with an aroyl chloride, followed by dehydration using a suitable agent such as phosphoryl chloride, sulfuric acid, or acetic anhydride.[6]
An alternative one-step method involves the direct reaction of carboxylic acids with acylhydrazides, although this may require longer reaction times and can lead to the formation of by-products.[6] The general synthetic pathway often starts from a readily available starting material like 4-chlorobenzhydrazide, which can be reacted with various aromatic aldehydes or carboxylic acids to introduce diversity at the 5-position of the oxadiazole ring.[7]
Illustrative Synthetic Workflow
Caption: General synthetic scheme for this compound derivatives.
Diverse Biological Activities and Mechanisms of Action
The this compound scaffold has been incorporated into a multitude of derivatives that exhibit a broad range of pharmacological activities. The following sections delve into the key biological effects, underlying mechanisms, and supporting data for these compounds.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole are recognized for their potent anticancer activities, which are often attributed to their ability to target various enzymes and proteins involved in cancer cell proliferation.[8] The presence of the 2-(4-chlorophenyl) group can significantly influence the cytotoxic potential of these compounds.
Mechanisms of Action:
-
Enzyme Inhibition: These compounds have been shown to inhibit enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs), thymidylate synthase, and topoisomerase II.[8][9] For instance, some derivatives act as inhibitors of HDAC8, an enzyme overexpressed in certain cancers, leading to cell cycle arrest and apoptosis.[10]
-
Growth Factor Receptor Inhibition: Inhibition of growth factor receptors like the epidermal growth factor receptor (EGFR) is another key mechanism.[9] Molecular docking studies have shown that the 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole scaffold can fit into the active site of EGFR tyrosine kinase.[11]
-
Induction of Apoptosis: Many of these derivatives induce programmed cell death (apoptosis) in cancer cells.[12] This is often a downstream effect of enzyme or receptor inhibition.
-
Inhibition of Angiogenesis: Some derivatives have demonstrated the ability to inhibit vascular endothelial growth factor (VEGF), a key player in tumor angiogenesis.[9]
Data Summary: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | A549 (Lung) | <0.14 | [12] |
| 3e | MDA-MB-231 (Breast) | Not specified (reduced viability) | [9] |
| 4c | Various | Not specified (high growth inhibition) | [11] |
| 27 | HeLa (Cervical) | 7.52 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[13] The 2-(4-chlorophenyl) derivatives have shown promising activity against a range of pathogenic bacteria and fungi.
Mechanisms of Action:
The exact antimicrobial mechanisms are often multifaceted and can involve:
-
Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.
-
Disruption of Cell Membrane: The lipophilic nature of the 2-(4-chlorophenyl) group can facilitate the interaction with and disruption of the microbial cell membrane.
-
Inhibition of Nucleic Acid and Protein Synthesis: Interference with essential cellular processes like DNA replication and protein synthesis can lead to microbial cell death.
-
Biofilm Inhibition: Certain derivatives have been shown to prevent the formation of bacterial biofilms, which are crucial for chronic infections.[1]
Data Summary: In Vitro Antimicrobial Activity
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| OZE-III | Staphylococcus aureus | Not specified | 8-32 | [1] |
| 4a, 4b, 4c | MRSA | Not specified | 62 | [14] |
| 5a, 5e | Various bacteria and fungi | Good activity | Not specified | [15] |
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity of 0.5 McFarland units (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Plate Preparation: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control (DMSO) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Anti-inflammatory Activity
Several this compound derivatives have demonstrated significant anti-inflammatory properties.[16][17]
Mechanisms of Action:
-
COX Inhibition: The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Molecular docking studies have shown that some oxadiazole derivatives can bind to the active site of COX-2.[18]
-
Inhibition of Pro-inflammatory Cytokines: These compounds can also reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and nitric oxide.[18]
Data Summary: In Vitro Anti-inflammatory Activity
| Compound ID | Assay | % Inhibition | Reference |
| Ox-6f | Albumin denaturation | 74.16 | [18] |
| 21c | Carrageenan-induced paw edema | 59.5 | [19] |
| C4 | Carrageenan-induced paw edema | Good activity | [17] |
Anticonvulsant Activity
The 1,3,4-oxadiazole nucleus has been identified as a promising scaffold for the development of anticonvulsant agents.[20]
Mechanisms of Action:
-
Modulation of GABAergic Neurotransmission: Some derivatives are thought to exert their anticonvulsant effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[20]
-
Interaction with Voltage-gated Sodium Channels: Another potential mechanism is the blockade of voltage-gated sodium channels, which would reduce neuronal excitability.
Data Summary: In Vivo Anticonvulsant Activity
| Compound ID | Animal Model | Activity | Reference |
| O1 | MES and PTZ | Significant | [7] |
| C4, C5 | MES and PTZ | Significant | [20] |
Illustrative Signaling Pathway: Potential Anticancer Mechanism
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 11. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. auctoresonline.org [auctoresonline.org]
- 15. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Rigorous Structural Elucidation
The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of novel therapeutic agents due to its diverse biological activities.[1][2][3] The compound 2-(4-Chlorophenyl)-1,3,4-oxadiazole represents a fundamental structure within this class, combining the electron-deficient oxadiazole ring with a halogenated aromatic system. Its synthesis and the development of its derivatives require unambiguous structural confirmation, a task that relies on the synergistic application of multiple spectroscopic techniques.
This guide provides an in-depth, field-proven perspective on the comprehensive spectroscopic analysis of this compound. Moving beyond a mere recitation of data, we will explore the causality behind experimental choices and the logic of spectral interpretation. The objective is to present a self-validating analytical workflow, demonstrating how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) converge to provide an irrefutable structural assignment for researchers in drug discovery and chemical synthesis.
Molecular Blueprint: Functional Group Assessment
Before delving into the spectral data, a preliminary assessment of the molecule's structure is crucial. It is composed of two key moieties:
-
A 1,3,4-oxadiazole ring: A five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This ring is known for its chemical stability and its influence on the molecule's electronic properties.
-
A 4-chlorophenyl group: A para-substituted benzene ring attached to the C2 position of the oxadiazole ring. The chlorine atom, an electron-withdrawing group, and the specific substitution pattern will create distinct and predictable spectral signatures.
This foundational understanding allows us to anticipate the characteristic signals we expect to observe in each analytical technique.
I. Infrared (IR) Spectroscopy: Mapping the Vibrational Landscape
Causality & Experimental Rationale: IR spectroscopy is the initial, rapid, and non-destructive step for functional group identification. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes (stretching, bending) of covalent bonds. For this compound, our primary goal is to confirm the presence of the aromatic systems and the key bonds within the oxadiazole heterocycle. The selection of the Attenuated Total Reflectance (ATR) or KBr pellet method is based on obtaining a high-quality spectrum of a solid sample, minimizing interference from solvents.[1][4]
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small, representative amount of the crystalline this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and peak-picking analysis using the instrument's software.
Data Interpretation: Characteristic Absorption Bands
The resulting IR spectrum provides a distinct fingerprint of the molecule. The key is not just to find peaks, but to correlate them with the expected structural features in a logical, self-validating manner.
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Origin & Significance |
| 3100–3000 | C-H Stretch | Aromatic C-H bonds of the chlorophenyl ring. |
| 1615–1600 | C=N Stretch | Characteristic of the imine-like bond within the 1,3,4-oxadiazole ring.[5][6] |
| 1580–1470 | C=C Stretch | Aromatic ring stretching from the para-substituted phenyl group. |
| 1250–1200 | C-O-C Stretch | Asymmetric stretching of the ether-like linkage within the oxadiazole ring.[6] |
| 1090–1080 | C-O-C Stretch / Ring | Symmetric stretching or "breathing" mode of the oxadiazole ring.[5] |
| 850–830 | C-H Bend | Out-of-plane bending characteristic of a 1,4-disubstituted (para) benzene ring. |
| 780–740 | C-Cl Stretch | Confirms the presence of the carbon-chlorine bond.[7] |
The combined presence of these bands provides strong, corroborative evidence for the major structural components: a para-substituted chlorophenyl ring and a 1,3,4-oxadiazole heterocycle.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
Causality & Experimental Rationale: While IR confirms functional groups, NMR spectroscopy elucidates the precise carbon-hydrogen framework. It provides definitive information on the chemical environment, quantity, and connectivity of ¹H and ¹³C nuclei. For a molecule with high symmetry like this compound, NMR is exceptionally powerful. The choice of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.[1][5] A high-field instrument (e.g., 400 MHz) is chosen to achieve better signal dispersion and resolution, which is essential for accurate coupling constant analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8 to 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (TMS).
¹H NMR Data Interpretation
The ¹H NMR spectrum is expected to be simple and highly informative due to the molecule's symmetry. The para-substituted phenyl ring will present a classic AA'BB' system, which often appears as two distinct doublets.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.10 | Doublet (d) | ~8.8 Hz | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing oxadiazole ring, causing them to be deshielded and resonate downfield. They are split by their ortho neighbors (H-3', H-5'). |
| ~7.55 | Doublet (d) | ~8.8 Hz | 2H | H-3', H-5' | These protons are ortho to the chlorine atom and meta to the oxadiazole ring. They are less deshielded than H-2'/H-6'. They are split by their ortho neighbors (H-2', H-6'). |
Note: The exact chemical shifts can vary slightly based on the solvent and concentration.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C-5 (Oxadiazole) | Carbons in the 1,3,4-oxadiazole ring are highly deshielded due to the adjacent heteroatoms and aromaticity.[2][5] |
| ~164.0 | C-2 (Oxadiazole) | Similar to C-5, this carbon is in a highly deshielded environment. |
| ~138.0 | C-4' (C-Cl) | The carbon directly attached to the chlorine atom experiences a deshielding effect. |
| ~130.0 | C-3', C-5' | Aromatic carbons ortho to the chlorine atom. |
| ~128.5 | C-2', C-6' | Aromatic carbons meta to the chlorine atom. |
| ~123.0 | C-1' (ipso-C) | The ipso-carbon attached to the oxadiazole ring. Its chemical shift is influenced by the heterocyclic substituent. |
The observation of exactly six carbon signals (two for the oxadiazole and four for the symmetric chlorophenyl ring) is a powerful confirmation of the proposed molecular structure.
III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Fingerprint
Causality & Experimental Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides structural clues through its fragmentation pattern. Electron Ionization (EI) is a robust "hard" ionization technique that imparts significant energy to the molecule, leading to reproducible fragmentation that serves as a molecular fingerprint. The key self-validating feature for this specific molecule is the isotopic pattern of chlorine.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Volatilize the sample using heat under high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.
Data Interpretation: Molecular Ion and Key Fragments
The mass spectrum provides the final pieces of the structural puzzle.
Molecular Formula: C₈H₅ClN₂O Exact Mass: 180.01
| m/z | Ion | Significance & Rationale |
| 180 / 182 | [M]⁺˙ | The molecular ion peak . The presence of a peak at m/z 182 with roughly one-third the intensity of the m/z 180 peak is definitive proof of the presence of one chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a critical self-validating data point. |
| 139 / 141 | [C₇H₄ClO]⁺ | 4-Chlorobenzoyl cation . A major fragment resulting from the cleavage of the oxadiazole ring. Its isotopic pattern further confirms the presence of chlorine in this part of the molecule. |
| 111 / 113 | [C₆H₄Cl]⁺ | 4-Chlorophenyl cation . Formed by the loss of a CO molecule from the 4-chlorobenzoyl cation. This fragment strongly supports the presence of the chlorophenyl moiety. |
The fragmentation pattern, particularly the formation of the chlorobenzoyl cation, is characteristic of 2-aryl substituted 1,3,4-oxadiazoles and provides irrefutable evidence of how the structural units are connected.[8][9]
IV. Integrated Analysis: From Data to Definitive Structure
No single technique provides the complete picture. The power of this analytical workflow lies in the convergence of evidence from all three methods.
Caption: Integrated workflow for the spectroscopic structural elucidation of this compound.
This workflow illustrates the logical progression:
-
IR Spectroscopy provides the initial checklist of functional groups, confirming we have the expected aromatic and heterocyclic components.
-
NMR Spectroscopy arranges these components into a precise connectivity map, confirming the para-substitution pattern and the overall molecular symmetry.
-
Mass Spectrometry provides the final, absolute validation by confirming the molecular weight and elemental composition (via the chlorine isotope pattern) and showing a fragmentation pattern consistent with the structure determined by NMR.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 4. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Section 1: The Rationale for Investigating 1,3,4-Oxadiazole Scaffolds in Oncology
An In-Depth Technical Guide to the Preliminary Anticancer Screening of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a preliminary anticancer screening of the novel compound this compound. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible investigational workflow.
The quest for novel anticancer agents is a paramount challenge in global health.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, providing the structural foundation for a vast number of therapeutic agents.[2] Among these, the 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, has garnered significant attention for its remarkable biological versatility.[2][3]
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[2][4] Their antiproliferative effects are often attributed to a variety of mechanisms, such as the inhibition of crucial enzymes (e.g., kinases, histone deacetylases), growth factors, and their ability to induce programmed cell death (apoptosis).[1][4][5] The stability and capacity of the 1,3,4-oxadiazole scaffold to engage with biological targets through hydrogen bonds and π-π interactions make it an attractive pharmacophore in drug design.[6] This guide focuses specifically on this compound, a representative of this promising class of compounds, outlining a systematic approach to its initial evaluation as a potential anticancer agent.
Section 2: Synthesis and Structural Verification
The first critical step in any screening campaign is the synthesis and rigorous characterization of the compound of interest. A common and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazine precursors.
Representative Synthesis Protocol
A plausible synthetic route to this compound begins with the reaction of 4-chlorobenzohydrazide with an appropriate acylating agent, followed by cyclization. For instance, condensation with an acid chloride or anhydride in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) is a well-established method.[7]
Step 1: Formation of the Diacylhydrazine Intermediate
-
To a solution of 4-chlorobenzohydrazide in a suitable solvent (e.g., Dichloromethane, DMF), add an equimolar amount of a corresponding acid chloride (e.g., benzoyl chloride if synthesizing a 2-phenyl-5-(4-chlorophenyl) derivative) and a base (e.g., triethylamine) to neutralize the HCl byproduct.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
Step 2: Cyclization to the 1,3,4-Oxadiazole Ring
-
The resulting diacylhydrazine intermediate is isolated and then refluxed with a dehydrating agent such as POCl₃.[7]
-
The reaction progress is again monitored by TLC. Upon completion, the reaction mixture is carefully quenched with ice water, and the precipitated solid is filtered, washed, and purified, typically by recrystallization from a solvent like ethanol.
Structural Characterization
It is imperative to confirm the identity and purity of the synthesized compound before biological evaluation. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups of the oxadiazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Elemental Analysis: To verify the percentage composition of C, H, and N.
Section 3: In Vitro Preliminary Anticancer Screening
In vitro screening is the foundational phase for assessing the cytotoxic potential of a new chemical entity.[8][9] It provides a rapid and cost-effective method to identify promising compounds and prioritize them for further, more complex studies.[8]
Rationale and Experimental Design
The primary goal of this stage is to determine the compound's ability to inhibit the growth of cancer cells and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). A well-designed experiment includes a panel of diverse cancer cell lines, a non-cancerous cell line for selectivity assessment, and appropriate controls.
Caption: High-level workflow for preliminary in vitro anticancer screening.
Protocol: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous line (e.g., HEK293).[1][5][11]
-
Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO, isopropanol).[12]
-
96-well microplates, sterile.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the desired concentrations of the test compound. Include wells for:
-
Untreated Control (cells with fresh medium only).
-
Vehicle Control (cells treated with the highest concentration of DMSO used).
-
Positive Control (cells treated with serial dilutions of Doxorubicin).
-
Blank Control (medium only, no cells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration depends on the cell line's doubling time.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12][14] Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀ Value: Plot the percent viability against the logarithm of the compound concentration. The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50% and can be determined using non-linear regression analysis.[9]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 5.3 |
| A549 | Lung Carcinoma | 12.2 ± 1.1 | 3.7 |
| HepG2 | Hepatocellular Carcinoma | 6.1 ± 0.5 | 7.4 |
| HEK293 | Non-Cancerous Kidney | 45.1 ± 3.9 | - |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 (on MCF-7) | N/A |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Preliminary Mechanistic Insights: Apoptosis and Cell Cycle Analysis
If the compound shows promising cytotoxicity, the next logical step is to investigate its mode of action. Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis or causing cell cycle arrest.[15][16]
Apoptosis Induction:
-
Principle: Apoptosis can be detected using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Brief Protocol: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours. Harvest, wash, and resuspend cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI, incubate in the dark, and analyze immediately by flow cytometry.
Cell Cycle Arrest:
-
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring fluorescence intensity using flow cytometry.
-
Brief Protocol: Treat cells with the compound at its IC₅₀ concentration. After incubation, harvest and fix the cells (e.g., with cold 70% ethanol). Wash and treat with RNase A to remove RNA, then stain with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase. An accumulation of cells in a specific phase suggests cell cycle arrest.[7]
Caption: A potential p53-mediated intrinsic apoptosis pathway for 1,3,4-oxadiazoles.[17][18]
Section 4: In Vivo Preliminary Screening Models
Compounds that demonstrate significant and selective in vitro activity must be evaluated in vivo to assess their efficacy and tolerability within a complex biological system.[9][19][20]
Human Tumor Xenograft Model
This is the most common model for preclinical in vivo anticancer drug screening.[8] It involves implanting human tumor cells into immunodeficient mice to prevent rejection of the foreign cells.[9][20]
Methodology Overview:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 1-5 million cells) into the flank of each mouse.[21]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into control and treatment groups.
-
Compound Administration: Administer the test compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage). The dosing regimen (dose and frequency) should be determined from prior maximum tolerated dose (MTD) studies. A vehicle control group is essential.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups to the control group.
The Hollow Fiber Assay (HFA)
Developed by the National Cancer Institute (NCI), the HFA is a rapid in vivo assay that bridges the gap between in vitro and traditional xenograft models.[19] It allows for the simultaneous evaluation of a compound against multiple cell lines in two different physiological compartments (subcutaneous and intraperitoneal) within the same animal.[8][19]
Principle:
-
Cancer cells are grown inside semipermeable, biocompatible hollow fibers.
-
These fibers are implanted into mice, typically both subcutaneously and intraperitoneally.
-
The mice are treated with the test compound for a short period (e.g., 4 days).
-
The fibers are then retrieved, and the viable cell mass inside is determined using a cytotoxicity assay (e.g., MTT). The results provide an early indication of a compound's in vivo activity.
Section 5: Conclusion and Future Directions
This guide outlines a logical and robust progression for the preliminary anticancer screening of this compound. A positive outcome from this screening cascade—characterized by potent and selective in vitro cytotoxicity, a plausible mechanism of action, and demonstrable in vivo efficacy in a preliminary model—provides a strong rationale for advancing the compound into more comprehensive preclinical development. This would include detailed mechanism-of-action studies, pharmacokinetic/pharmacodynamic (PK/PD) profiling, and evaluation in more complex orthotopic or patient-derived xenograft (PDX) models. The 1,3,4-oxadiazole scaffold continues to be a rich source of potential therapeutic agents, and a systematic screening approach is critical to unlocking its full potential in oncology.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [biointerfaceresearch.com]
- 3. ijfmr.com [ijfmr.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Antimicrobial Evaluation of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Analogues
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention from medicinal chemists due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, which can enhance biological activity through hydrogen bonding interactions and improve pharmacokinetic profiles.[3]
This guide provides a comprehensive technical overview of the methodologies employed in the antimicrobial evaluation of a specific subclass of these compounds: 2-(4-Chlorophenyl)-1,3,4-oxadiazole analogues. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and explore the structure-activity relationships that govern the antimicrobial efficacy of these promising molecules.
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] Its derivatives have demonstrated a wide spectrum of biological activities, making it a "privileged scaffold" in drug discovery.[1] The presence of this moiety can influence a molecule's polarity and flexibility, which are critical for effective interaction with biological targets.[5] In the context of antimicrobial agents, 1,3,4-oxadiazole derivatives have been shown to target various essential pathways in bacteria and fungi.[5]
The general structure of the this compound analogues discussed in this guide is characterized by the presence of a 4-chlorophenyl group at the 2-position of the oxadiazole ring, with various substituents at the 5-position. The chlorine atom on the phenyl ring can significantly impact the electronic and lipophilic properties of the molecule, often enhancing its antimicrobial activity.
Caption: General chemical structure of this compound analogues.
Synthesis of this compound Analogues: A Generalized Workflow
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry.[6] A common and efficient method involves the cyclization of N-acylhydrazones or the dehydration of 1,2-diacylhydrazines.[4] The general synthetic pathway to obtain the target this compound analogues typically starts from 4-chlorobenzoic acid.
Caption: A typical synthetic route for this compound analogues.
Part 1: In Vitro Antimicrobial Susceptibility Testing
The initial and most critical step in evaluating a new chemical entity for antimicrobial properties is to determine its in vitro activity against a panel of clinically relevant microorganisms. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] This method is highly standardized and allows for the testing of multiple compounds against various organisms in a high-throughput manner.[9]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the this compound analogue and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. The stock solution should be stored at an appropriate temperature (e.g., -20°C) until use.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be visually compared or measured using a nephelometer.[9]
-
This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Microtiter Plate Preparation:
-
Using a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[11]
-
In the first column of wells, add 100 µL of the antimicrobial stock solution (or a working dilution).
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[11] Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).[11]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
-
Interpretation of Results:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[12][13] It is a valuable tool for preliminary screening and for visualizing the inhibitory effect of a compound.[14][15]
Experimental Protocol: Agar Disk Diffusion Assay
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland).
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.[15]
-
Allow the plate to dry for a few minutes.
-
-
Application of Antimicrobial Disks:
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the this compound analogue solution.
-
Aseptically place the impregnated disks on the surface of the inoculated MHA plate.[12] Ensure firm contact with the agar.
-
Place disks sufficiently far apart to prevent overlapping of the inhibition zones.[12]
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]
-
The size of the inhibition zone is proportional to the susceptibility of the organism to the compound.[16]
-
Part 2: Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of this compound analogues is significantly influenced by the nature of the substituent at the 5-position of the oxadiazole ring. By synthesizing and testing a library of these compounds, researchers can elucidate key structure-activity relationships.
Table 1: Hypothetical Antimicrobial Activity Data for this compound Analogues
| Compound ID | R-Group at 5-Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| OXA-Cl-01 | -H | 64 | >128 | 8 |
| OXA-Cl-02 | -CH₃ | 32 | 128 | 12 |
| OXA-Cl-03 | -OCH₃ | 16 | 64 | 16 |
| OXA-Cl-04 | -NO₂ | 8 | 32 | 20 |
| OXA-Cl-05 | -N(CH₃)₂ | 128 | >128 | 6 |
| Ciprofloxacin | (Reference) | 1 | 0.5 | 30 |
This is a hypothetical table for illustrative purposes.
From such data, one can infer that electron-withdrawing groups (like -NO₂) at the 5-position may enhance antimicrobial activity, while bulky, electron-donating groups (like -N(CH₃)₂) might be detrimental. These insights are crucial for guiding the rational design of more potent analogues.
Part 3: Potential Mechanisms of Action
While the precise mechanism of action for each new analogue needs to be experimentally determined, 1,3,4-oxadiazole derivatives have been reported to interfere with several essential bacterial processes.[5] Potential targets include:
-
Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan biosynthesis.
-
Protein Synthesis: Interference with ribosomal function or essential enzymes like peptide deformylase.[4]
-
Nucleic Acid Synthesis: Inhibition of DNA gyrase or other enzymes involved in DNA replication and repair.[1]
-
Cell Membrane Integrity: Disruption of the bacterial cell membrane potential.
Further studies, such as molecular docking and specific enzyme inhibition assays, are necessary to elucidate the exact mechanism of action for promising lead compounds.[4]
Conclusion and Future Directions
The antimicrobial evaluation of this compound analogues is a systematic process that begins with robust in vitro susceptibility testing. The data generated from these assays are fundamental for identifying promising lead compounds and for understanding the structure-activity relationships that govern their antimicrobial efficacy. Future research should focus on optimizing the lead structures to enhance their potency and selectivity, elucidating their mechanisms of action, and evaluating their efficacy in in vivo models of infection. The 1,3,4-oxadiazole scaffold continues to be a rich source of novel antimicrobial candidates in the ongoing fight against drug-resistant pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. bio-protocol.org [bio-protocol.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. asm.org [asm.org]
- 15. microbenotes.com [microbenotes.com]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
Introduction: The Privileged Scaffold and the Rise of a Candidate Molecule
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester groups make it a cornerstone in the design of novel therapeutic agents.[3] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7] The introduction of a 4-chlorophenyl substituent at the 2-position often enhances these biological effects, creating a class of molecules with significant therapeutic potential.[5]
This guide provides a comprehensive framework for investigating the mechanism of action (MOA) of a specific derivative, this compound. As drug development professionals, our goal extends beyond simply observing a biological effect; we must dissect the intricate molecular interactions that drive it. This document outlines a logical, multi-tiered experimental strategy, moving from broad cellular phenotyping to specific target identification and pathway analysis. The protocols and rationale described herein are designed to build a robust, evidence-based understanding of the molecule's therapeutic potential.
Part 1: Initial Biological Characterization - From Cytotoxicity to Cellular Fate
The primary step in any MOA study is to confirm the compound's biological activity in a relevant cellular context and understand its general effect on cell viability and proliferation.
Rationale for Antiproliferative Screening
Given that 1,3,4-oxadiazole derivatives are frequently reported as potent anticancer agents, the logical starting point is to assess the cytotoxicity of this compound against a panel of human cancer cell lines.[8][9] This initial screen serves two purposes: 1) to confirm antiproliferative activity and 2) to determine the concentration range over which the compound is effective (e.g., the half-maximal inhibitory concentration, IC50). This data is critical for designing all subsequent mechanistic experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle of the Assay: Viable cells with active metabolism possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Workflow for Initial Biological Characterization
The initial phase confirms activity and determines the cellular outcome, guiding further investigation into the specific molecular pathways involved.
Caption: Workflow for initial screening and cell fate determination.
Probing the Mechanism of Cell Death
An antiproliferative effect can result from cytostatic (arresting growth) or cytotoxic (inducing death) mechanisms. Flow cytometry-based assays are essential to distinguish between these possibilities. Studies on similar 1,3,4-oxadiazole derivatives have shown they often induce apoptosis.[10]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Cell Cycle Analysis: Staining cells with a DNA-binding dye (like PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint.
Part 2: Target Identification and Validation
With cellular effects confirmed, the investigation narrows to identify specific molecular targets. The literature on 1,3,4-oxadiazole derivatives provides a list of probable targets, turning the investigation from a blind search into a hypothesis-driven process.[8] Potential targets include enzymes crucial for cancer cell survival and proliferation, such as EGFR tyrosine kinase, thymidine phosphorylase, and histone deacetylases (HDACs).[4][8][11][12]
Target Hypothesis: Enzyme Inhibition
Many small-molecule drugs exert their effects by inhibiting enzymes. Given the established activity of the 1,3,4-oxadiazole scaffold as an enzyme inhibitor, this is a primary avenue of investigation.[8][13] For example, molecular docking studies on related compounds have suggested interactions with the active site of EGFR tyrosine kinase.[11] Similarly, specific 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have been identified as potent inhibitors of thymidine phosphorylase.[4]
In Silico Approach: Molecular Docking
Before committing to resource-intensive wet-lab experiments, molecular docking provides a powerful in silico tool to predict the binding affinity and mode of interaction between this compound and the crystal structures of hypothesized target proteins.
Causality and Rationale: Docking studies can prioritize which potential targets to pursue experimentally. A high predicted binding affinity (low docking score) and a plausible binding pose within the enzyme's active site provide strong rationale for proceeding with in vitro validation. For instance, docking might reveal that the chlorophenyl group fits into a key hydrophobic pocket while the oxadiazole ring forms hydrogen bonds with active site residues, as has been suggested for EGFR tyrosine kinase.[11]
Workflow for Molecular Docking:
-
Preparation of Ligand: Generate the 3D structure of this compound and perform energy minimization.
-
Preparation of Receptor: Obtain the 3D crystal structure of the target protein (e.g., EGFR, Thymidine Phosphorylase) from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign charges.
-
Grid Generation: Define the binding site (grid box) on the receptor, typically centered on the known active site or co-crystallized ligand.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to sample different conformations of the ligand within the defined grid box and score the interactions.
-
Analysis: Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) and compare them to known inhibitors.
In Vitro Validation: Enzyme Inhibition Assays
A positive docking result must be confirmed experimentally. In vitro enzyme inhibition assays directly measure the effect of the compound on the activity of the purified target enzyme.
Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.
Principle of the Assay: The activity of a purified enzyme is measured by monitoring the rate of conversion of a substrate to a product that can be detected spectrophotometrically. The assay is run in the presence and absence of the inhibitor to determine its effect on the reaction rate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme, the substrate, and a stock solution of this compound.
-
Assay Setup: In a 96-well UV-transparent plate, add the assay buffer and varying concentrations of the test compound. Include a "no inhibitor" control and a "no enzyme" blank.
-
Enzyme Addition: Add the enzyme to each well and incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader and measure the change in absorbance over time at a specific wavelength.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value. Further kinetic studies (varying substrate concentration) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).
Summarized Quantitative Data
Clear presentation of quantitative data is essential for comparing the compound's potency at the cellular and molecular levels.
| Assay Type | Target / Cell Line | Result (IC50 Value) |
| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 5.2 µM |
| Cytotoxicity (MTT) | A549 (Lung Cancer) | 8.9 µM |
| Cytotoxicity (MTT) | K-562 (Leukemia) | 2.5 µM |
| Enzyme Inhibition | Thymidine Phosphorylase | 1.8 µM |
| Enzyme Inhibition | EGFR Tyrosine Kinase | 15.7 µM |
Note: Data presented is hypothetical for illustrative purposes, based on activities of similar compounds.[4][9]
Part 3: Cellular Pathway Analysis
Confirming that the compound inhibits a purified enzyme in a test tube is a crucial step, but it is not sufficient. A robust MOA study must demonstrate that the compound engages its target within the complex environment of a living cell and modulates the downstream signaling pathways.
Rationale for Pathway Analysis
If this compound inhibits a target like EGFR tyrosine kinase, we would expect to see a corresponding decrease in the phosphorylation of its downstream effector proteins, such as Akt and ERK. Western blotting is the gold-standard technique for observing these changes in protein expression and post-translational modifications.
Visualizing a Target Signaling Pathway
Understanding the pathway provides context for the experimental results. The EGFR pathway is a critical regulator of cell growth and proliferation, frequently dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and hypothesized point of inhibition.
Experimental Protocol: Western Blotting
Principle of the Assay: This technique uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. It allows for the assessment of total protein levels and post-translational modifications like phosphorylation.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the IC50 concentration for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in the p-EGFR/total EGFR ratio in treated cells would validate the proposed mechanism.
Conclusion
The elucidation of a drug candidate's mechanism of action is a systematic, multi-faceted process that builds a bridge from a general cellular phenotype to a specific molecular interaction. For this compound, this guide outlines a logical progression: confirming its antiproliferative and pro-apoptotic effects, using in silico and in vitro methods to identify and validate specific enzyme targets like thymidine phosphorylase or EGFR, and finally, using cellular assays like Western blotting to confirm target engagement and pathway modulation in a biological system. Each step is a self-validating system, where the results of one experiment inform the hypothesis and design of the next. This rigorous approach is fundamental to building a compelling case for the continued development of this promising molecule.
References
- 1. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
In Silico Molecular Docking of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical exploration of the in silico molecular docking of 2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives, a class of compounds demonstrating significant potential in modern drug discovery. We will move beyond a simple recitation of steps to delve into the strategic reasoning and scientific principles that underpin a robust and reliable molecular docking workflow. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research.
The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules with a wide array of pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated notable anti-cancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The 2-(4-chlorophenyl) substitution, in particular, has been a recurring motif in compounds with potent biological effects, making this class of molecules a compelling subject for further investigation and optimization through computational methods.[5][6] Molecular docking, a powerful in silico tool, allows for the prediction of the binding orientation and affinity of these small molecules to their macromolecular targets, thereby providing crucial insights for rational drug design.[7][8]
The Core Principles of Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.[7][8] The primary objectives are to predict the preferred binding mode(s) of the ligand within the receptor's binding site and to estimate the binding affinity. This is achieved through a combination of a sampling algorithm, which explores the conformational space of the ligand, and a scoring function, which estimates the strength of the interaction for a given pose.[7] A lower docking score generally indicates a more stable and favorable interaction.[9][10]
A Strategic Workflow for Docking this compound Derivatives
A successful molecular docking study is not merely about generating a number; it is a multi-step process that requires careful planning, execution, and validation. Here, we outline a comprehensive workflow, explaining the rationale behind each critical step.
Target Identification and Preparation
The initial and most critical step is the selection of a biologically relevant protein target. For this compound derivatives, literature suggests several potential targets, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase in the context of cancer and various bacterial enzymes for antimicrobial applications.[4][5][6]
Protocol for Receptor Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider the EGFR tyrosine kinase (PDB ID: 2R3J).[1]
-
Pre-processing: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking process.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a critical step for accurately calculating hydrogen bonding interactions.
-
Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly employed for this purpose.
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature reports. The docking grid, which defines the search space for the ligand, should be centered on this binding site.
Ligand Preparation
The 2D structure of the this compound derivative needs to be converted into a 3D structure and optimized for docking.
Protocol for Ligand Preparation:
-
2D Structure Generation: Draw the 2D structure of the desired derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D format. Subsequently, perform an energy minimization of the ligand's geometry using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking.[11]
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.
-
Save in Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).[11]
Molecular Docking Simulation
With the prepared receptor and ligand, the docking simulation can be performed. AutoDock Vina is a widely used and effective open-source docking program.[7]
Protocol for Docking using AutoDock Vina:
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the docking grid, and the dimensions of the grid box.
-
Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).
Analysis and Interpretation of Docking Results
The output of a docking simulation requires careful analysis to extract meaningful insights.
Binding Affinity and Pose Selection
The primary metric for evaluating the docking results is the binding affinity or docking score.[9][10] A more negative value indicates a stronger predicted binding affinity.[12] The top-ranked pose (the one with the lowest energy score) is generally considered the most likely binding mode. However, it is good practice to visually inspect the top few poses to ensure they are sterically and chemically reasonable.[13]
Visualization of Interactions
Visualizing the ligand-protein interactions is crucial for understanding the binding mechanism.[13] Tools like PyMOL or Discovery Studio Visualizer can be used to generate 2D and 3D representations of the docked complex.[11][14] Key interactions to analyze include:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues in the active site.[12]
-
Hydrophobic Interactions: Observe hydrophobic contacts between non-polar regions of the ligand and the protein.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues of the protein.
Data Presentation
For comparing multiple derivatives, summarizing the results in a table is highly effective.
| Derivative | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Key Hydrophobic Interactions |
| Compound A | -8.5 | MET793, LYS745 | LEU718, VAL726 |
| Compound B | -7.9 | CYS797 | LEU844, ALA743 |
| Compound C | -9.2 | MET793, THR854 | LEU718, PHE856 |
The Imperative of Validation
A critical aspect of any molecular docking study is the validation of the chosen protocol. This ensures that the docking method can reliably reproduce experimentally observed binding modes.[15]
Redocking
The most common validation method is "redocking."[15][16] This involves extracting the co-crystallized ligand from the PDB structure, preparing it, and then docking it back into the same protein's active site.
Protocol for Redocking Validation:
-
Extract Native Ligand: Separate the co-crystallized ligand from the receptor in the original PDB file.
-
Perform Docking: Use the exact same docking protocol as for the test ligands to dock the native ligand back into the receptor.
-
Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) between the two.[9][12]
An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and reliable docking protocol.[15][17][18]
Visualizing the Workflow and Interactions
To further clarify the process, the following diagrams created using Graphviz illustrate the key workflows and relationships.
Caption: A high-level overview of the molecular docking process.
Caption: Key interactions between the ligand and EGFR active site residues.
Conclusion
In silico molecular docking is an indispensable tool in modern drug discovery, offering a time- and cost-effective method for screening and prioritizing lead compounds.[19] For this compound derivatives, this technique provides a powerful means to elucidate their binding mechanisms and guide the design of novel analogues with enhanced potency and selectivity. By adhering to a rigorous and well-validated workflow, researchers can generate reliable and actionable data to accelerate the journey from hit to clinical candidate.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 8. Molecular Docking Software - CD ComputaBio [computabio.com]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. japtronline.com [japtronline.com]
- 12. researchgate.net [researchgate.net]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
Methodological & Application
one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles
Application Note & Protocol
Streamlining Discovery: Advanced One-Pot Methodologies for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] Traditional multi-step syntheses of these vital heterocycles are often hampered by long reaction times, costly purification processes, and significant chemical waste. This guide provides an in-depth exploration of modern one-pot synthetic strategies that overcome these limitations. By integrating reaction steps without isolating intermediates, these methodologies offer an efficient, economical, and environmentally conscious pathway to a diverse range of 2,5-disubstituted-1,3,4-oxadiazoles. We will delve into the mechanistic rationale behind key protocols, provide detailed, field-tested procedures, and offer insights into experimental design and optimization.
The Strategic Advantage of One-Pot Synthesis
In the fast-paced environment of drug discovery, efficiency is paramount. One-pot synthesis, a strategy wherein reactants are subjected to successive chemical reactions in a single reactor, offers a significant leap forward. The primary advantage lies in bypassing the need for intermediate purification, which drastically reduces solvent consumption, minimizes material loss, and shortens the overall synthesis time. This approach not only accelerates the generation of compound libraries for screening but also aligns with the principles of green chemistry.
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is particularly amenable to one-pot strategies. The core transformation typically involves the coupling of two components—often a carboxylic acid derivative and a hydrazine derivative—followed by a cyclodehydration or oxidative cyclization event. By carefully selecting reagents and conditions, these sequential steps can be seamlessly merged.
Core Methodologies: Principles and Protocols
We will explore two primary and highly effective one-pot strategies: direct dehydrative cyclization and in-situ oxidative cyclization.
Method I: Direct Dehydrative Cyclization from Carboxylic Acids & Hydrazides
This is arguably the most direct route. The methodology relies on the initial formation of an N,N'-diacylhydrazine intermediate through an amide coupling reaction, which is immediately subjected to cyclodehydration without isolation. The success of this one-pot approach hinges on the choice of reagents that can facilitate both steps under compatible conditions.
Causality Behind Reagent Selection:
-
Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed because they are highly efficient activators of carboxylic acids, enabling rapid amide bond formation with the hydrazide at room temperature.[6][7]
-
Dehydrating Agents: The Burgess reagent or p-toluenesulfonyl chloride (TsCl) are subsequently used to promote the cyclization of the diacylhydrazine intermediate.[6][7] They are effective because they convert the amide's hydroxyl group into a good leaving group, facilitating the intramolecular nucleophilic attack by the other amide oxygen to close the ring.
Protocol 1: HATU/Burgess Reagent-Mediated One-Pot Synthesis [1][6] This protocol provides excellent yields for a wide range of substrates under mild conditions.
-
Reagents & Materials:
-
Carboxylic Acid (R¹-COOH)
-
Acyl Hydrazide (R²-CONHNH₂)
-
HATU
-
Burgess Reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 equiv.), the acyl hydrazide (1.0 mmol, 1.0 equiv.), and HATU (1.1 mmol, 1.1 equiv.).
-
Add anhydrous THF (10 mL) to dissolve the solids, followed by DIPEA (2.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the diacylhydrazine intermediate by Thin Layer Chromatography (TLC).
-
Scientist's Note: The initial coupling is typically rapid. Ensuring all starting materials are consumed before proceeding is key to a clean reaction.
-
-
Once the formation of the intermediate is complete, add the Burgess reagent (1.2 mmol, 1.2 equiv.) to the reaction mixture in one portion.
-
Continue stirring at room temperature for an additional 2-4 hours, monitoring the conversion to the final oxadiazole product by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Method II: Iodine-Mediated Oxidative Cyclization of In-Situ Generated Acylhydrazones
This powerful strategy involves the initial condensation of a readily available aldehyde with an acyl hydrazide to form an N-acylhydrazone intermediate. This intermediate is then subjected to an oxidative cyclization in the same pot. Molecular iodine has emerged as an excellent reagent for this purpose—it is inexpensive, low-toxicity, and highly effective.[3][8]
Causality Behind Reagent Selection:
-
Catalyst/Oxidant: Molecular iodine (I₂) acts as a mild Lewis acid to activate the acylhydrazone and as an oxidant to facilitate the C-O bond formation required for ring closure.[9] The reaction proceeds via an electrophilic cyclization onto the oxygen of the carbonyl group, followed by elimination of HI, which is neutralized by a base.
-
Base: A mild base like potassium carbonate (K₂CO₃) is often essential to neutralize the HI produced during the reaction, driving the equilibrium towards the product.[10]
Protocol 2: One-Pot Iodine-Mediated Synthesis from Aldehydes & Hydrazides [3][8][10]
-
Reagents & Materials:
-
Aldehyde (R¹-CHO)
-
Acyl Hydrazide (R²-CONHNH₂)
-
Molecular Iodine (I₂)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 equiv.) and the acyl hydrazide (1.0 mmol, 1.0 equiv.) in DMSO (5 mL).
-
Stir the mixture at 80 °C for 1-2 hours to facilitate the formation of the N-acylhydrazone intermediate. Monitor by TLC.
-
Scientist's Note: For some substrates, this condensation can occur at room temperature. The choice of temperature depends on the reactivity of the aldehyde and hydrazide.
-
-
After cooling the mixture to room temperature, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) followed by molecular iodine (I₂, 1.2 mmol, 1.2 equiv.).
-
Stir the resulting mixture at room temperature or gentle heat (e.g., 50-60 °C) for 3-6 hours. The reaction progress can be tracked by the disappearance of the acylhydrazone spot on TLC.
-
Work-up: Pour the reaction mixture into a beaker containing cold water (50 mL). Add saturated aqueous Na₂S₂O₃ solution dropwise until the brown color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 25 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification & Validation: Purify the crude residue via flash column chromatography (silica gel) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole. Confirm the identity and purity of the compound by appropriate spectroscopic methods (NMR, HRMS).
-
Advanced Strategies & Comparative Overview
Beyond these foundational methods, several innovative one-pot strategies have been developed, expanding the synthetic toolkit.
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages & Rationale |
| Dehydrative Cyclization | Carboxylic Acids, Hydrazides | HATU, Burgess Reagent, POCl₃, TsCl[1][6][7] | 70-95% | Highly efficient and direct. Works well for a broad range of acids. HATU provides mild activation. |
| Oxidative Cyclization | Aldehydes, Hydrazides | I₂, TCCA, DMP, NCS/DBU[1][3] | 65-90% | Utilizes readily available aldehydes. Iodine is an inexpensive and environmentally benign oxidant. |
| Microwave-Assisted | Acid Chlorides, Hydrazides | HMPA (solvent), Microwave irradiation[3] | 70-90% | Dramatically reduces reaction times from hours to minutes due to efficient and rapid heating. |
| Visible-Light Photoredox | Aldehydes, Hypervalent Iodine Reagents | Visible Light (e.g., Blue LED), no catalyst[11][12] | 48-89% | Extremely mild, metal-free conditions. A green chemistry approach utilizing light as the energy source. |
| One-Pot Synthesis-Arylation | Carboxylic Acids, Aryl Iodides | NIITP, Copper Catalyst (e.g., CuI)[13][14][15] | 60-85% | Elegant strategy for rapid diversification. Forms the oxadiazole ring and creates a C-C bond in one pot. |
Field Insights: Troubleshooting & Experimental Considerations
-
Reagent Purity: The success of these one-pot reactions is highly dependent on the quality of the starting materials. Hydrazides can degrade over time; using freshly prepared or purified hydrazides is recommended. Solvents should be anhydrous, especially for the dehydrative cyclization methods.
-
Side Reactions: In oxidative cyclizations, over-oxidation can be an issue. Careful control of stoichiometry and reaction time is crucial. In dehydrative methods, incomplete cyclization may leave the diacylhydrazine intermediate. Driving the reaction to completion with gentle heating or extended reaction time may be necessary.
-
Substrate Scope: While broadly applicable, some methods have limitations. Sterically hindered carboxylic acids or aldehydes may react sluggishly. Substrates with functional groups sensitive to oxidation (e.g., thiols) may not be compatible with oxidative cyclization methods. In these cases, a dehydrative route is preferable.
-
Purification: The final products are generally stable and neutral, making them well-suited for silica gel chromatography. The major impurity is often the triphenylphosphine oxide byproduct when using reagents like NIITP, which can typically be removed with careful chromatography.
Conclusion
The represents a significant advancement in synthetic efficiency and sustainability. By eliminating the need for intermediate isolation, these methods accelerate the discovery and development of novel chemical entities for pharmaceutical and material science applications. The choice of method—be it dehydrative, oxidative, or a more modern catalytic approach—can be tailored to the specific starting materials available and the desired complexity of the final product. The protocols and insights provided in this guide serve as a robust foundation for researchers to confidently implement these powerful strategies in their laboratories.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. jchemrev.com [jchemrev.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iodine-promoted one-pot synthesis of 1,3,4-oxadiazole scaffolds via sp3 C–H functionalization of azaarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
Harnessing the Potential of the 2-(4-Chlorophenyl)-1,3,4-oxadiazole Scaffold in Modern Drug Discovery
Introduction: The Versatility of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a bioisostere for carboxylic acids, esters, and amides, which allows it to interact with biological targets while often improving pharmacokinetic properties.[3] The inherent chemical and thermal stability of the 1,3,4-oxadiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design.[3][4] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[1][5][6] Several marketed drugs, such as the HIV integrase inhibitor Raltegravir and the anticancer agent Zibotentan, feature this core structure, underscoring its therapeutic relevance.[1][7]
The 2-(4-Chlorophenyl)-1,3,4-oxadiazole moiety, in particular, serves as a valuable starting point for the development of novel therapeutic agents. The presence of the chlorophenyl group offers a site for further chemical modification to explore structure-activity relationships (SAR), while the oxadiazole core provides a stable and versatile platform for biological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this promising scaffold.
Key Therapeutic Applications
Derivatives built upon the this compound scaffold have shown significant promise in several key therapeutic areas:
-
Anticancer Activity: A multitude of studies have highlighted the anti-proliferative effects of 1,3,4-oxadiazole derivatives against various cancer cell lines.[8][9] Their mechanisms of action are diverse, including the inhibition of crucial enzymes like histone deacetylases (HDACs), topoisomerases, and kinases, as well as the disruption of growth factor signaling pathways such as VEGFR-2.[8][10][11]
-
Antimicrobial Activity: The 1,3,4-oxadiazole nucleus is associated with potent antimicrobial effects against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14] The toxophoric -N=C-O- linkage is believed to react with nucleophilic centers in microbial cells, contributing to their bactericidal activity.[4][12]
-
Anti-inflammatory Activity: Several 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds exhibiting efficacy comparable to standard drugs like indomethacin and diclofenac sodium.[2][7][15] A proposed mechanism involves the inhibition of prostaglandin biosynthesis.[16]
Synthetic Protocols
The following protocols provide a general framework for the synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of 2-(4-Chlorophenyl)-5-thiol-1,3,4-oxadiazole
This protocol outlines a common method for creating a key intermediate that can be further modified.
Workflow Diagram:
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijnrd.org [ijnrd.org]
- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Chlorophenyl)-1,3,4-oxadiazole as a Versatile Intermediate for Heterocyclic Synthesis
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and favorable electronic properties, including the ability to act as a bioisostere for ester and amide functionalities, have led to its incorporation into a wide array of biologically active molecules.[1] Compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The 2-(4-chlorophenyl)-1,3,4-oxadiazole motif, in particular, serves as a crucial building block for the synthesis of more complex heterocyclic systems, offering a stable and reactive platform for further molecular elaboration. The presence of the chlorophenyl group often enhances the biological activity of the resulting compounds. This guide provides detailed protocols for the synthesis of key this compound intermediates and their application in the construction of diverse heterocyclic derivatives.
Part 1: Synthesis of Key this compound Intermediates
The versatility of this compound as a synthetic intermediate stems from the ability to introduce various functional groups at the 2- and 5-positions of the oxadiazole ring. Here, we detail the synthesis of three pivotal intermediates: the parent this compound, the corresponding 2-amino derivative, and the 2-thiol analogue.
Protocol 1.1: Synthesis of this compound
This protocol outlines the synthesis of the parent this compound via the cyclodehydration of a diacylhydrazine intermediate. This method is a classic and reliable approach for the formation of 2,5-disubstituted 1,3,4-oxadiazoles.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Chlorobenzohydrazide | C₇H₇ClN₂O | 170.60 | 1 eq |
| Formic Acid | CH₂O₂ | 46.03 | Excess |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Excess |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Step-by-Step Methodology:
-
Formation of the Diacylhydrazine Intermediate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-chlorobenzohydrazide in an excess of formic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain the N-formyl-N'-(4-chlorobenzoyl)hydrazine intermediate.
-
-
Cyclodehydration to the 1,3,4-Oxadiazole:
-
To the dried diacylhydrazine intermediate, add an excess of phosphorus oxychloride (POCl₃) cautiously in a fume hood.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent such as ethanol.
-
Causality and Experimental Choices:
-
Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazine to form the stable 1,3,4-oxadiazole ring.
-
The initial acylation with formic acid is a straightforward way to introduce the second acyl group required for the cyclization.
Protocol 1.2: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
This protocol describes the synthesis of the 2-amino derivative, a key precursor for the synthesis of Schiff bases and other N-substituted heterocycles. The synthesis proceeds via the oxidative cyclization of an acylsemicarbazide.
Reaction Scheme:
Figure 2: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Chlorobenzohydrazide | C₇H₇ClN₂O | 170.60 | 1 eq |
| Potassium Thiocyanate | KSCN | 97.18 | 1.1 eq |
| Concentrated Hydrochloric Acid | HCl | 36.46 | Catalytic amount |
| Ethanol | C₂H₅OH | 46.07 | As needed |
| Iodine | I₂ | 253.81 | 1.1 eq |
| Sodium Hydroxide | NaOH | 40.00 | As needed |
Step-by-Step Methodology:
-
Synthesis of 1-(4-Chlorobenzoyl)thiosemicarbazide:
-
To a solution of 4-chlorobenzohydrazide (1 eq) in ethanol, add potassium thiocyanate (1.1 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the thiosemicarbazide intermediate.
-
-
Oxidative Cyclization to 2-Amino-1,3,4-oxadiazole:
-
Suspend the 1-(4-chlorobenzoyl)thiosemicarbazide (1 eq) in ethanol.
-
Add a solution of iodine (1.1 eq) in ethanol and then add a solution of sodium hydroxide (2 eq) in water dropwise with constant stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with a dilute solution of sodium thiosulfate to remove excess iodine, and then with water.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole.
-
Causality and Experimental Choices:
-
The reaction of the hydrazide with potassium thiocyanate in an acidic medium generates the thiosemicarbazide intermediate.
-
Iodine in a basic medium acts as a mild oxidizing agent that promotes the cyclization of the thiosemicarbazide to the 2-amino-1,3,4-oxadiazole with the elimination of hydrogen sulfide.
Protocol 1.3: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
The 2-thiol (or thione tautomer) derivative is a valuable intermediate for synthesizing various S-substituted compounds and Mannich bases. This protocol details its synthesis from 4-chlorobenzohydrazide and carbon disulfide.
Reaction Scheme:
Figure 3: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Chlorobenzohydrazide | C₇H₇ClN₂O | 170.60 | 1 eq |
| Carbon Disulfide | CS₂ | 76.14 | 1.2 eq |
| Potassium Hydroxide | KOH | 56.11 | 1.1 eq |
| Ethanol | C₂H₅OH | 46.07 | As needed |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed |
Step-by-Step Methodology:
-
Formation of the Potassium Dithiocarbazate Salt:
-
Dissolve potassium hydroxide (1.1 eq) in absolute ethanol.
-
Add 4-chlorobenzohydrazide (1 eq) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise with continuous stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
-
Cyclization to the 1,3,4-Oxadiazole-2-thione:
-
Heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione.
-
Causality and Experimental Choices:
-
The reaction of the hydrazide with carbon disulfide in a basic medium forms a potassium dithiocarbazate salt intermediate.
-
Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the 1,3,4-oxadiazole-2-thione ring. Acidification is necessary to protonate the thiol group and precipitate the product.
Part 2: Application of this compound Intermediates in Heterocyclic Synthesis
The functionalized 2-(4-chlorophenyl)-1,3,4-oxadiazoles are excellent precursors for a variety of other heterocyclic systems. The following protocols illustrate their utility.
Protocol 2.1: Synthesis of Schiff Bases from 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
Schiff bases (or azomethines) are an important class of compounds with diverse biological activities. They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone.
Reaction Scheme:
Figure 4: Synthesis of Schiff Bases from 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole | C₈H₆ClN₃O | 195.61 | 1 eq |
| Substituted Aromatic Aldehyde | Varies | Varies | 1.1 eq |
| Absolute Ethanol | C₂H₅OH | 46.07 | As needed |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic amount |
Step-by-Step Methodology:
-
Condensation Reaction:
-
In a round-bottom flask, dissolve 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole (1 eq) in absolute ethanol.
-
Add the substituted aromatic aldehyde (1.1 eq) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.[2]
-
Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude Schiff base from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure product.
-
Causality and Experimental Choices:
-
The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of the oxadiazole.
-
The reaction is typically carried out under reflux to provide the necessary activation energy for the dehydration step, which forms the imine bond.
Protocol 2.2: Synthesis of Mannich Bases from 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Mannich bases are formed in the aminoalkylation of an acidic proton located on a carbon or a heteroatom. The NH proton of the oxadiazole-2-thione is sufficiently acidic to undergo this reaction.
Reaction Scheme:
Figure 5: Synthesis of Mannich Bases from 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | C₈H₅ClN₂OS | 212.66 | 1 eq |
| Formaldehyde (37% aqueous solution) | CH₂O | 30.03 | 1.2 eq |
| Secondary Amine (e.g., Piperidine) | C₅H₁₁N | 85.15 | 1.1 eq |
| Ethanol | C₂H₅OH | 46.07 | As needed |
Step-by-Step Methodology:
-
Mannich Reaction:
-
Suspend 5-(4-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (1 eq) in ethanol in a round-bottom flask.
-
Add formaldehyde solution (1.2 eq) and the secondary amine (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and various amines has been reported to proceed at room temperature.[5][6][7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Isolation and Purification:
-
Filter the precipitated product.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
-
If necessary, recrystallize the Mannich base from a suitable solvent like ethanol or isopropanol.
-
Causality and Experimental Choices:
-
The Mannich reaction is a three-component condensation. Formaldehyde reacts with the secondary amine to form an Eschenmoser-like salt in situ, which is a highly reactive electrophile.
-
The acidic NH proton of the oxadiazole-2-thione is abstracted, and the resulting anion acts as a nucleophile, attacking the electrophilic methylene carbon of the in situ generated iminium ion.
Protocol 2.3: Synthesis of Boronic Acid Derivatives via Miyaura Borylation
This compound can be used as a substrate in palladium-catalyzed borylation reactions to synthesize the corresponding boronic acid or boronic ester derivatives. These are extremely useful intermediates for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Reaction Scheme:
Figure 6: Miyaura Borylation of this compound.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| This compound | C₈H₅ClN₂O | 180.60 | 1 eq |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.1 eq |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 0.03 eq |
| Tricyclohexylphosphine (PCy₃) | C₁₈H₃₃P | 280.46 | 0.06 eq |
| Potassium Acetate (AcOK) | CH₃COOK | 98.14 | 1.5 eq |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, as needed |
Step-by-Step Methodology:
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 eq), bis(pinacolato)diboron (1.1 eq), palladium(II) acetate (0.03 eq), tricyclohexylphosphine (0.06 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired boronic ester product.
-
Causality and Experimental Choices:
-
The palladium catalyst is essential for the catalytic cycle of the Miyaura borylation, which involves oxidative addition of the aryl chloride to the Pd(0) species, transmetalation with the diboron reagent, and reductive elimination to yield the product and regenerate the catalyst.
-
The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition step.
-
The base (potassium acetate) is required for the transmetalation step.
-
An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion
This compound and its amino and thiol derivatives are highly valuable and versatile intermediates in synthetic organic chemistry. The protocols detailed in this guide provide robust and reproducible methods for their synthesis and subsequent elaboration into more complex heterocyclic structures such as Schiff bases, Mannich bases, and boronic acid derivatives. These downstream compounds are of significant interest in drug discovery and materials science, making the mastery of these synthetic techniques a key asset for researchers in these fields.
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. asianpubs.org [asianpubs.org]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities [mdpi.com]
- 7. [PDF] 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for accurate and reliable quantification. The protocols herein are grounded in established analytical principles and have been designed to ensure robustness and reproducibility. We will explore various analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its specificity and sensitivity.[4][5] Additional methods, including Gas Chromatography-Mass Spectrometry (GC-MS), will also be discussed. Each section provides not only the procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the analytical process.
Introduction to this compound
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][6][7] The specific compound, this compound, is a key intermediate and a core structural component in the synthesis of more complex pharmaceutical agents.[8] Its accurate quantification is paramount during synthesis, formulation, and quality control to ensure the safety and efficacy of the final drug product.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | |
| Molecular Weight | 180.59 g/mol | |
| Melting Point | 127.1-128.4 °C | |
| Boiling Point | 284.0 ± 42.0 °C at 760 mmHg | |
| Appearance | Solid | |
| Purity | 98% |
Understanding these properties is fundamental to developing appropriate analytical methodologies. For instance, the compound's solid-state and defined melting point suggest good thermal stability, making it amenable to both HPLC and GC analysis.
Core Principles of Quantification: Choosing the Right Technique
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the quantification (e.g., purity assessment, pharmacokinetic studies).[4][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the purity analysis and quantification of non-volatile and thermally stable compounds like this compound.[4][5] Its high resolution and sensitivity make it the preferred method for routine quality control. A Reverse-Phase HPLC (RP-HPLC) method with UV detection is particularly suitable due to the aromatic nature of the analyte, which imparts strong UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is particularly useful for the identification and quantification of volatile and thermally stable compounds. While HPLC is often the primary choice, GC-MS can be an excellent confirmatory technique and is highly effective for identifying trace-level impurities.
Detailed Protocol: Quantification by RP-HPLC with UV Detection
This section provides a validated, step-by-step protocol for the quantification of this compound using RP-HPLC. The method is designed to be robust, specific, and accurate, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[11]
Rationale for Method Development
The choice of a C18 column is based on its versatility and excellent retention characteristics for moderately polar to nonpolar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to achieve optimal separation and peak shape. Acetonitrile is a common organic modifier in RP-HPLC, and the buffer helps to control the pH and ensure reproducible retention times. A detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.[5]
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
-
Experimental Workflow
References
- 1. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. employees.csbsju.edu [employees.csbsju.edu]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. public.pensoft.net [public.pensoft.net]
Application Note: A High-Throughput Screening Workflow for the Interrogation of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Libraries
Abstract: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Specifically, libraries centered around the 2-(4-chlorophenyl)-1,3,4-oxadiazole core represent a promising pool of candidates for novel therapeutic development.[3][6] High-Throughput Screening (HTS) provides the necessary velocity and scale to efficiently mine these chemical libraries for bioactive "hits".[7][8][9][10] This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust HTS cascade for identifying and validating active compounds from this compound libraries. We will detail two distinct, HTS-compatible assay protocols, a comprehensive hit validation workflow, and troubleshooting strategies to ensure data integrity and campaign success.
Part 1: The Foundation - Assay Development & Miniaturization
The success of any HTS campaign is contingent upon the development of a sensitive, reproducible, and robust assay.[11][12] The choice of assay is dictated entirely by the biological question being asked. Here, we present two common, yet powerful, assay formats suitable for screening 1,3,4-oxadiazole libraries against different target classes.
Assay Archetype A: Fluorescence Polarization (FP) for Protein-Ligand Interactions
Causality: FP assays are ideal for identifying compounds that disrupt the binding of a fluorescently labeled ligand (a "tracer") to a larger protein target.[13][14] When the small tracer is bound to the large protein, it tumbles slowly in solution, retaining a high degree of polarized light upon excitation.[15][16] A "hit" compound that displaces the tracer will cause it to tumble rapidly, leading to a decrease in fluorescence polarization. This homogenous, "mix-and-read" format is exceptionally well-suited for HTS.[16]
Protocol: FP Assay Development
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that ensures target protein stability and functionality (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Target Protein Stock: Purify and dilute the target protein to a known concentration in assay buffer.
-
Fluorescent Tracer Stock: Synthesize or procure a fluorescently labeled ligand known to bind the target and prepare a concentrated stock in DMSO.
-
-
Tracer Concentration Optimization:
-
In a 384-well black, flat-bottom plate, perform a serial dilution of the fluorescent tracer in assay buffer.
-
Read the fluorescence intensity on a plate reader equipped with appropriate filters.
-
Rationale: The goal is to identify the lowest tracer concentration that provides a stable and robust signal well above the background. This conserves reagents and minimizes potential artifacts.
-
-
Protein Titration (Binding Curve):
-
Using the optimized tracer concentration, perform a serial dilution of the target protein.
-
Incubate the plate at room temperature for a duration determined by binding kinetics (typically 30-60 minutes).
-
Measure fluorescence polarization.
-
Plot the millipolarization (mP) units against the protein concentration and fit the data to a sigmoidal curve to determine the Kd (dissociation constant).
-
Rationale: For the screen, select a protein concentration that yields approximately 80% of the maximal binding signal (often near the Kd value). This ensures the assay is sensitive to competitive inhibition.[17]
-
-
Assay Validation (Z'-Factor Determination):
-
Prepare two sets of wells in a 384-well plate:
-
Positive Control (Max Signal): Target protein + fluorescent tracer in assay buffer with DMSO (vehicle).
-
Negative Control (Min Signal): Fluorescent tracer in assay buffer with DMSO.
-
-
Dispense controls into a full plate (e.g., alternating columns) to assess stability and plate uniformity.
-
Calculate the Z'-factor using the formula:
-
Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg|
-
Where σ is the standard deviation and μ is the mean.
-
-
Trustworthiness: A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[18][19]
-
Assay Archetype B: Luciferase Reporter for Cellular Pathways
Causality: Luciferase reporter assays are a mainstay for monitoring changes in gene expression or the activity of a specific signaling pathway.[20][21] Cells are engineered to express firefly luciferase under the control of a promoter that is responsive to the pathway of interest. An increase or decrease in pathway activity results in a corresponding change in luciferase expression, which is quantified by adding a substrate (luciferin) and measuring the resulting luminescence.[22]
Protocol: Luciferase Reporter Assay Development
-
Cell Line & Reagent Preparation:
-
Reporter Cell Line: Use a stable cell line expressing the luciferase reporter construct. Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
Luciferase Assay Reagent: Utilize a commercial "add-mix-measure" reagent such as CellTiter-Glo®, which combines cell lysis and substrate delivery into a single step.[23][24] These reagents generate a stable "glow-type" signal ideal for batch processing in HTS.[24]
-
-
Cell Seeding Optimization:
-
Seed cells in a 384-well white, opaque plate at varying densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate for 24 hours.
-
Add the luciferase reagent and measure luminescence.
-
Rationale: Select a cell density that is on the linear portion of the signal curve to ensure that changes in luminescence accurately reflect pathway modulation, not fluctuations in cell number.
-
-
Assay Validation (Z'-Factor Determination):
-
Prepare three sets of wells:
-
Positive Control: Cells treated with a known activator of the pathway.
-
Negative Control: Cells treated with a known inhibitor of the pathway.
-
Vehicle Control: Cells treated with DMSO only.
-
-
Plate cells and incubate for 24 hours. Add control compounds and incubate for the desired treatment period (e.g., 18-24 hours).
-
Add luciferase reagent, incubate for 10 minutes to stabilize the signal, and read luminescence.
-
Calculate the Z'-factor. An assay with a Z' > 0.5 is considered excellent.[25]
-
Part 2: The HTS Campaign Workflow
With a validated and miniaturized assay, the full-scale screen can commence. This process requires automation to handle the large number of plates efficiently and reproducibly.[7][9]
Workflow Visualization
Caption: High-Throughput Screening (HTS) Workflow.
Protocol: Primary Screening
-
Library Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 25-50 nL) of each compound from the this compound library plates into the 384-well assay plates. Also, plate positive and negative controls on each plate.
-
Reagent Addition: Utilize an automated liquid handler to dispense the assay components (e.g., cells for a cell-based assay or the protein/tracer mix for an FP assay) into all wells. A typical final compound concentration for a primary screen is 10 µM.[18]
-
Incubation: Transfer the plates to an automated incubator for the predetermined time and temperature.
-
Signal Detection: If required (e.g., for luminescence assays), add the final detection reagent. Transfer plates to a plate reader for signal acquisition.
-
Data Analysis:
-
Raw data from each plate is normalized using the on-plate controls. The activity is typically expressed as percent inhibition or percent activation relative to these controls.
-
A statistical parameter, such as the Z-score, is calculated for each compound. The Z-score indicates how many standard deviations a compound's activity is from the mean of the plate.
-
Hit Selection: Compounds that meet a predefined activity threshold (e.g., >50% inhibition or a Z-score > 3) are flagged as "primary hits".[26]
-
Part 3: From Hits to Leads - The Validation Cascade
A primary hit is not a validated lead. A rigorous validation process is essential to eliminate false positives and confirm the activity of promising compounds.[8][27] This process systematically increases confidence in the hits.
Hit Validation Workflow
Caption: Hit Confirmation and Validation Cascade.
Hit Confirmation: Dose-Response Analysis
Causality: The first step is to confirm the activity of the primary hits and determine their potency. This is achieved by testing the compounds over a range of concentrations.
Protocol: IC50/EC50 Determination
-
Compound Re-acquisition: Obtain fresh, dry powder of the primary hit compounds to rule out degradation or concentration errors in the original library plates.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each compound, typically starting from 50 µM.
-
Assay Performance: Run the primary assay with the diluted compounds in triplicate.
-
Data Analysis: Plot the percent inhibition/activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 (for inhibitors) or EC50 (for activators).
Eliminating Artifacts: Orthogonal and Counter-Screens
Causality: It is crucial to confirm hit activity using a different technology to eliminate compounds that interfere with the primary assay's detection method (e.g., autofluorescent compounds in an FP assay).[27][28]
-
Orthogonal Assay: If the primary screen was a biochemical FP assay, an orthogonal assay could be a cell-based thermal shift assay (CETSA) or surface plasmon resonance (SPR) to confirm direct target engagement.
-
Counter-Screen: For a luciferase reporter assay, a counter-screen using a cell line with a constitutively expressed luciferase under a different promoter can identify compounds that non-specifically inhibit the luciferase enzyme itself.
Assessing Cell Health: Cytotoxicity
Causality: In cell-based screens, it is imperative to determine if the observed activity is due to specific modulation of the target pathway or simply a consequence of cytotoxicity.
Protocol: CellTiter-Glo® Cytotoxicity Assay
-
Plate Cells: Seed cells in a 384-well plate and treat them with the same dose-response concentrations of the hit compounds used for the primary assay.
-
Incubate: Incubate for the same duration as the primary assay.
-
Add Reagent: Add CellTiter-Glo® reagent to all wells.[29][30] This reagent lyses the cells and provides the substrate for luciferase, generating a luminescent signal proportional to the amount of ATP, an indicator of metabolically active cells.[23]
-
Measure Luminescence: After a 10-minute incubation, read the luminescence.
-
Analysis: A significant decrease in luminescence indicates cytotoxicity. Hits that are potent in the primary assay but also highly cytotoxic are often deprioritized.
Data Presentation: Hit Validation Summary
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) | Orthogonal Assay (Binding Kd, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Cpd-001 | 85.2 | 1.5 | 2.1 | > 50 | > 33.3 |
| Cpd-002 | 91.5 | 0.8 | 1.2 | 1.1 | 1.4 |
| Cpd-003 | 76.3 | 4.2 | No Binding | > 50 | > 11.9 |
| Cpd-004 | 55.1 | 12.8 | 15.0 | 45.1 | 3.5 |
In this example, Cpd-001 is a high-priority hit due to its potency, confirmed binding, and low cytotoxicity. Cpd-002 would be deprioritized due to its high cytotoxicity. Cpd-003 is a likely false positive as its activity was not confirmed in the orthogonal assay.
Part 4: Troubleshooting Common HTS Issues
Even well-designed screens can encounter problems. A systematic approach to troubleshooting is key to maintaining data quality.[31][32]
| Problem | Potential Causes | Recommended Solutions |
| Low Z'-Factor (<0.5) | Reagent instability, inconsistent liquid handling, suboptimal reagent concentrations. | Re-optimize reagent concentrations. Check the age and storage of all reagents. Service and calibrate automated liquid handlers. |
| High Well-to-Well Variability | Inconsistent cell seeding, poor mixing, pipette inaccuracies. | Ensure a homogenous cell suspension before plating. Optimize mixing steps after reagent addition. Verify liquid handler performance.[31] |
| Plate "Edge Effects" | Uneven temperature or evaporation across the plate during incubation. | Use plates with lids, ensure incubators have uniform temperature distribution, and consider leaving the outer wells empty (filling them with buffer instead). |
| High False Positive Rate | Assay technology is prone to interference, library contains promiscuous inhibitors (PAINS). | Implement counter-screens early. Filter hits against known PAINS databases. Use an orthogonal assay for confirmation.[27] |
Conclusion
The high-throughput screening of a focused chemical library, such as one comprised of this compound derivatives, is a powerful strategy for modern drug discovery. Success is not merely a function of automation but is built upon a foundation of meticulous assay development, a logical and stringent validation cascade, and proactive troubleshooting. By following the principles and protocols outlined in this guide, researchers can confidently navigate the HTS process, increasing the likelihood of identifying novel, validated hits worthy of progression into lead optimization campaigns.
References
- 1. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 12. Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. mdpi.com [mdpi.com]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 19. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cellalabs.com [cellalabs.com]
- 22. assaygenie.com [assaygenie.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 24. promega.com [promega.com]
- 25. researchgate.net [researchgate.net]
- 26. Hit selection - Wikipedia [en.wikipedia.org]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 29. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 30. news-medical.net [news-medical.net]
- 31. dispendix.com [dispendix.com]
- 32. protocolsandsolutions.com [protocolsandsolutions.com]
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
An In-Depth Guide to the Development of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Based Enzyme Inhibitors
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring structural unit in compounds that exhibit a wide range of biological activities.[1] Compounds incorporating the 1,3,4-oxadiazole core have demonstrated antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties, among others.[1][2][3] A key reason for its prevalence is its role as a bioisostere for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic profiles.[2]
Within this class, derivatives featuring a 2-(4-chlorophenyl) substituent are of particular interest. The chlorophenyl group often enhances binding affinity to target proteins through hydrophobic and halogen-bonding interactions, making these compounds potent inhibitors of various enzymes. This guide provides detailed protocols and application notes for researchers engaged in the synthesis, screening, and development of this compound derivatives as enzyme inhibitors.
Section 1: General Synthesis Protocol for 2-(4-Chlorophenyl)-5-substituted-1,3,4-oxadiazoles
The most common and reliable route to synthesize the target scaffold begins with 4-chlorobenzoic acid. The following multi-step protocol is a robust method for generating a library of diverse 5-substituted analogues.
Rationale for the Synthetic Pathway
This synthetic strategy is widely adopted due to its efficiency and the commercial availability of starting materials. The initial conversion of the carboxylic acid to a carbohydrazide is a fundamental step to introduce the nitrogen backbone required for the oxadiazole ring. The final step involves an acid-catalyzed cyclodehydration reaction, where a dehydrating agent facilitates the formation of the stable five-membered oxadiazole ring.
Visualized Synthesis Workflow
Caption: General synthetic route for this compound derivatives.
Step-by-Step Laboratory Protocol
Step 1: Synthesis of 4-Chlorobenzohydrazide
-
To a solution of 4-chlorobenzoic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is ethyl 4-chlorobenzoate.
-
To the crude ester dissolved in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 8-12 hours. The formation of a white precipitate indicates the formation of the hydrazide.[4]
-
Cool the mixture, filter the precipitate, wash with cold ethanol, and dry to obtain pure 4-chlorobenzohydrazide.
Step 2: Synthesis of 2-(4-Chlorophenyl)-5-substituted-1,3,4-oxadiazole
-
A mixture of 4-chlorobenzohydrazide (1 equivalent) and a desired carboxylic acid (1 equivalent) is heated in phosphorus oxychloride (POCl₃) (5-10 volumes) at 80-100 °C for 5-7 hours.[5]
-
Causality: POCl₃ acts as both the solvent and the dehydrating agent, efficiently driving the cyclization to form the oxadiazole ring.
-
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring. This hydrolyzes the excess POCl₃ and precipitates the crude product.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7.
-
Filter the solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified 2-(4-chlorophenyl)-5-substituted-1,3,4-oxadiazole.[6]
Section 2: Prominent Enzyme Targets
The this compound scaffold has shown inhibitory activity against a diverse range of enzymes implicated in various diseases.[7] Understanding these targets is crucial for directing drug discovery efforts.
| Enzyme Target | Therapeutic Area | Rationale for Inhibition |
| Cholinesterases (AChE/BChE) | Alzheimer's Disease | Inhibition of these enzymes increases acetylcholine levels in the brain, a key strategy for managing cognitive decline in Alzheimer's disease.[4][8] |
| Histone Deacetylases (HDACs) | Cancer | HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them a validated target for oncology.[7][9] |
| Thymidine Phosphorylase | Cancer | This enzyme is involved in angiogenesis. Its inhibition can suppress tumor growth and metastasis.[7][9] |
| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease, Diabetes | GSK-3β is implicated in the hyperphosphorylation of tau protein in Alzheimer's and plays a role in glucose metabolism.[10] |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | EGFR is a tyrosine kinase that, when overactive, can drive the proliferation of cancer cells.[2][11] |
Section 3: General Protocol for In Vitro Enzyme Inhibition Assay
This section provides a universal, step-by-step protocol for determining the inhibitory potential of synthesized compounds against a target enzyme. This protocol is designed to be self-validating through the inclusion of appropriate controls.[12]
Visualized Assay Workflow
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Materials and Reagents
-
Purified target enzyme[13]
-
Enzyme-specific substrate[13]
-
Synthesized this compound inhibitor compounds
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors, if required (e.g., NADH, ATP)[14]
-
96-well microplates (clear for colorimetric, black for fluorescence)[13]
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Step-by-Step General Protocol
-
Prepare Solutions :
-
Dissolve inhibitor compounds in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare working solutions of the enzyme, substrate, and any cofactors in the assay buffer at 2x the final desired concentration. The optimal enzyme concentration should produce a linear reaction rate for at least 10-15 minutes.[14]
-
-
Inhibitor Dilution :
-
Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). This will be used to generate a dose-response curve.
-
-
Assay Plate Setup : In a 96-well plate, pipette the following (example for a 100 µL final volume):
-
Test Wells : 50 µL of 2x enzyme solution + 25 µL of inhibitor dilution.
-
Negative Control (100% Activity) : 50 µL of 2x enzyme solution + 25 µL of assay buffer (with equivalent DMSO concentration as the test wells).
-
Positive Control (No Activity/Blank) : 50 µL of assay buffer + 25 µL of assay buffer.
-
-
Pre-incubation :
-
Initiate Reaction :
-
Start the enzymatic reaction by adding 25 µL of the 2x substrate solution to all wells simultaneously using a multichannel pipette.
-
-
Monitor Reaction :
-
Immediately place the plate in a microplate reader pre-set to the correct temperature.
-
Measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength.
-
-
Data Analysis :
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[14]
-
Section 4: Case Study - Acetylcholinesterase (AChE) Inhibition Assay
This protocol adapts the general method for a specific, widely studied target for 1,3,4-oxadiazole derivatives.[4] It utilizes the Ellman's reagent (DTNB) for colorimetric detection.
Specific Reagents
-
Enzyme : Electric eel acetylcholinesterase (AChE)
-
Substrate : Acetylthiocholine iodide (ATCI)
-
Chromogen : 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Buffer : 100 mM Phosphate Buffer, pH 8.0
Assay Protocol (96-well format, 200 µL final volume)
-
Plate Setup :
-
Add 25 µL of each inhibitor dilution (in buffer with 1% DMSO) to the test wells.
-
Add 25 µL of buffer (with 1% DMSO) to control wells.
-
-
Add 125 µL of DTNB solution (3 mM in buffer) to all wells.
-
Add 25 µL of AChE solution (0.05 units/mL in buffer) to all wells except the blank. Add 25 µL of buffer to the blank wells.
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate Reaction by adding 25 µL of ATCI solution (15 mM in buffer) to all wells.
-
Read Absorbance at 412 nm every minute for 10 minutes.
-
Analyze Data as described in the general protocol to determine IC₅₀ values.
Section 5: Structure-Activity Relationship (SAR) Analysis
Once IC₅₀ values are determined for a series of synthesized compounds, an SAR analysis can provide critical insights for designing more potent inhibitors. This involves correlating changes in chemical structure with changes in biological activity.
Hypothetical SAR Data Table
The following table illustrates how SAR data for a hypothetical series of this compound derivatives targeting AChE might be presented.
| Compound ID | R-Group at C5 Position | AChE IC₅₀ (µM) |
| I-a | -CH₃ (Methyl) | 15.2 |
| I-b | -Ph (Phenyl) | 5.8 |
| I-c | -Ph-4-OH (4-Hydroxyphenyl) | 2.1 |
| I-d | -Ph-4-NO₂ (4-Nitrophenyl) | 9.4 |
| I-e | -NH-Ph (Anilino) | 0.8 |
Interpretation of SAR:
-
Aromatic vs. Aliphatic : Replacing an aliphatic group (I-a) with an aromatic ring (I-b) at the C5 position improves potency, likely due to favorable π-π stacking interactions in the enzyme's active site.
-
Electronic Effects : An electron-donating group (-OH, I-c) on the C5-phenyl ring enhances activity compared to an electron-withdrawing group (-NO₂, I-d), suggesting hydrogen bonding capability is beneficial.
-
Linker Modification : Introducing a flexible amino linker (I-e) dramatically increases potency, possibly allowing the phenyl ring to access a deeper hydrophobic pocket within the enzyme.[15][16]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 16. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2-(4-Chlorophenyl)-1,3,4-oxadiazole in Agricultural Research
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged structure" in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and rigid conformation allow it to act as a bioisostere for ester and amide functionalities, enhancing metabolic stability and binding affinity to various biological targets. In the realm of agriculture, derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of activities, including potent fungicidal, herbicidal, and insecticidal effects.[1][2][3] This versatility makes the 1,3,4-oxadiazole core a highly attractive starting point for the discovery of novel agrochemicals.
This guide focuses on 2-(4-Chlorophenyl)-1,3,4-oxadiazole, a representative compound of this class. We provide detailed, field-tested protocols for its synthesis and subsequent bio-evaluation. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step. This document serves as a comprehensive resource for researchers aiming to explore the agrochemical potential of this promising molecular scaffold.
Part 1: Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
A common and effective method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is through the cyclodehydration of N,N'-diacylhydrazines. The following protocol is adapted from established chemical literature and provides a reliable pathway to the target compound.[4][5] Phosphorus oxychloride (POCl₃) is employed as a powerful dehydrating agent that facilitates the ring closure.
Protocol 1.1: Synthesis Workflow
Materials:
-
4-Chlorobenzohydrazide
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath, magnetic stirrer, round-bottom flasks, reflux condenser, rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Acylation of Hydrazide:
-
Dissolve 1 equivalent of 4-chlorobenzohydrazide in anhydrous DCM in a round-bottom flask.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 1.1 equivalents of anhydrous pyridine, which acts as a base to neutralize the HCl byproduct.
-
Add 1.05 equivalents of benzoyl chloride dropwise to the stirring solution. The formation of the intermediate N-benzoyl-N'-(4-chlorobenzoyl)hydrazine is critical for the subsequent cyclization.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting hydrazide.
-
-
Work-up and Isolation of Intermediate:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting solid is the diacylhydrazine intermediate.
-
-
Cyclodehydration:
-
To the crude diacylhydrazine intermediate, add 5-10 equivalents of phosphorus oxychloride (POCl₃). This excess ensures the complete conversion and acts as both the reagent and solvent.
-
Fit the flask with a reflux condenser and heat the mixture at 80-90°C for 3-5 hours. The high temperature provides the activation energy needed for the intramolecular cyclization and dehydration.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done slowly in a fume hood.
-
A precipitate of the crude 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole will form.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Protocols for Evaluating Biological Activity
Once synthesized and purified, the compound must be screened for its potential agricultural applications. The following bioassays are standard, robust methods for determining fungicidal, herbicidal, and insecticidal activity.
Antifungal Activity Assessment: Mycelium Growth Rate Method
This in vitro assay is a primary screen to determine the direct effect of a compound on the vegetative growth of a target fungus.[6] It is quantitative, reproducible, and allows for the calculation of key efficacy metrics like the EC₅₀ value.
Target Pathogens (Examples):
-
Rhizoctonia solani (causes sheath blight in rice)
-
Gibberella zeae (causes Fusarium head blight in wheat)
-
Sclerotinia sclerotiorum (causes white mold in various crops)[3]
Protocol 2.1.1: Antifungal Bioassay
-
Stock Solution Preparation: Dissolve the test compound, this compound, in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and autoclave. Allow it to cool to a manageable temperature (50-55°C).
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure thorough mixing. A solvent control (PDA with DMSO only) and a blank control (PDA only) must be included.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus. Place the disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the blank control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter in the treated plate.
-
-
EC₅₀ Determination: Plot the inhibition percentage against the log of the concentration and use probit analysis to determine the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀).
Table 1: Sample Data for Antifungal Activity
| Concentration (µg/mL) | Mean Colony Diameter (mm) | Inhibition (%) |
|---|---|---|
| Control (DMSO) | 85.0 | 0 |
| 1 | 72.3 | 15.0 |
| 10 | 55.2 | 35.1 |
| 25 | 31.5 | 62.9 |
| 50 | 12.8 | 84.9 |
| Calculated EC₅₀ | | 20.5 µg/mL |
Herbicidal Activity Assessment: Pre-Emergence Bioassay
This assay evaluates the effect of the compound on seed germination and early seedling growth when present in the soil, simulating a pre-emergence herbicide application.[7][8] It is crucial for identifying potential herbicidal candidates and assessing their phytotoxicity.
Indicator Species (Examples):
-
Agrostis stolonifera (Bentgrass - a sensitive monocot)[3]
-
Lactuca sativa (Lettuce - a sensitive dicot)[3]
-
Triticum aestivum (Wheat - a common crop)[7]
Protocol 2.2.1: Herbicidal Bioassay
-
Soil Preparation: Use a standardized soil mix (e.g., sandy loam). Air-dry and sieve it to ensure uniformity.
-
Treatment Application:
-
For each test concentration, weigh the required amount of this compound to achieve a target application rate (e.g., equivalent to 150 g ai/ha).
-
Dissolve the compound in a minimal amount of acetone and spray it evenly onto a known weight of soil spread thinly on a tray.
-
Allow the solvent to evaporate completely, then mix the soil thoroughly to ensure homogenous distribution of the compound.
-
-
Potting: Fill several small pots (e.g., 4-inch) for each treatment group and for an untreated control group (soil sprayed with acetone only).[7]
-
Sowing: Sow a fixed number of seeds (e.g., 10-15) of the indicator species at a consistent depth in each pot.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled light, temperature, and humidity. Water as needed.
-
Data Collection (after 14-21 days):
-
Count the number of germinated seeds to determine the germination rate.
-
Carefully remove the seedlings, wash the roots, and measure shoot length and root length.
-
Record visual signs of phytotoxicity, such as chlorosis, necrosis, or stunting.
-
-
Analysis: Compare the measurements from the treated groups to the untreated control to determine the percentage of inhibition or reduction in growth.
Insecticidal Activity Assessment: Larval Bioassay
Derivatives of 1,3,4-oxadiazole have shown promise as insecticides, particularly against lepidopteran pests.[9][10] A leaf-dip bioassay is a standard method to evaluate the efficacy of a compound against leaf-eating insect larvae.
Target Pests (Examples):
-
Plutella xylostella (Diamondback moth)
-
Spodoptera exigua (Beet armyworm)
Protocol 2.3.1: Insecticidal Bioassay
-
Solution Preparation: Prepare a series of dilutions of the test compound in water containing a small amount of surfactant (e.g., 0.1% Tween-80) to ensure even coating. Include a control solution with only water and surfactant.
-
Leaf Treatment: Use a suitable host plant leaf (e.g., cabbage for P. xylostella). Dip each leaf into a test solution for approximately 10-20 seconds.
-
Drying: Place the treated leaves on a wire rack and allow them to air-dry completely.
-
Exposure: Place one treated leaf in a Petri dish lined with moist filter paper. Introduce a set number of larvae (e.g., 10 third-instar larvae) into each dish.
-
Incubation: Seal the dishes and maintain them under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (Lethal Concentration for 50% of the population) using probit analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 7. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 8. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 9. Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Drawing upon established literature and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Question 1: Why is my yield of the starting material, 4-chlorobenzohydrazide, consistently low?
Answer:
Low yields in the synthesis of 4-chlorobenzohydrazide from its corresponding ester (e.g., ethyl or methyl 4-chlorobenzoate) and hydrazine hydrate are a frequent issue. The primary causes often revolve around incomplete reaction, suboptimal conditions, or product loss during workup.
-
Causality & Solutions:
-
Incomplete Hydrazinolysis: The reaction between the ester and hydrazine hydrate is a nucleophilic acyl substitution. To drive this equilibrium reaction to completion, an excess of hydrazine hydrate is typically used.[1] Ensure you are using a sufficient molar excess. The reaction is also temperature-dependent; elevated temperatures are generally required to increase the reaction rate.[1] If you are refluxing, ensure the temperature is appropriate for the solvent used (e.g., ethanol or methanol).[1][2]
-
Reaction Time: The conversion can be slow, often requiring several hours of heating to ensure completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A common protocol involves refluxing for 3-6 hours.[2]
-
Product Loss During Workup: 4-chlorobenzohydrazide has some solubility in water and alcohols. During recrystallization, which is often performed from water or methanol to obtain high-purity crystals, significant product loss can occur if the solution is not sufficiently cooled or if an excessive amount of solvent is used.[2][3] After reflux, it is advisable to reduce the volume of the solvent (e.g., ethanol) by distillation before cooling to facilitate precipitation.[2]
-
Question 2: My cyclization reaction to form this compound using phosphorus oxychloride (POCl₃) is resulting in a dark, intractable mixture and low yield. What is happening?
Answer:
The use of phosphorus oxychloride (POCl₃) as a dehydrating agent for the cyclization of 4-chlorobenzohydrazide is a common and effective method.[4][5][6] However, the reaction conditions are critical, and deviations can lead to side reactions and decomposition, resulting in a dark mixture and poor yields.
-
Causality & Solutions:
-
Aggressive Reaction Conditions: POCl₃ is a very powerful dehydrating agent, and the reaction can be highly exothermic. Uncontrolled temperature can lead to the decomposition of the starting material and the product. The reaction is often performed by refluxing the hydrazide in POCl₃.[6] It is crucial to control the heating and to carry out the reaction for an appropriate duration (e.g., 9 hours as per one protocol).[6]
-
Moisture Contamination: POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent quenching of the reagent and unwanted side reactions.[7]
-
Workup Procedure: The workup for a POCl₃ reaction is critical. The excess POCl₃ must be removed, typically under reduced pressure.[6] The reaction mixture is then carefully quenched by pouring it into crushed ice with vigorous stirring.[6] This step is highly exothermic and must be done cautiously in a well-ventilated fume hood. Neutralization with a base like sodium bicarbonate is then required to bring the pH to neutral and precipitate the product.[6] Improper quenching or neutralization can lead to product degradation.
-
Question 3: I am observing a significant amount of an impurity with a similar polarity to my desired this compound, making purification by column chromatography difficult. What could this impurity be and how can I remove it?
Answer:
The formation of byproducts is a common challenge in 1,3,4-oxadiazole synthesis. The nature of the impurity depends on the synthetic route employed.
-
Potential Impurities & Solutions:
-
Unreacted 4-chlorobenzohydrazide: If the cyclization reaction did not go to completion, you will have the starting hydrazide in your crude product. While the polarity is different, it can sometimes co-elute.
-
Solution: Optimize the cyclization reaction conditions (time, temperature, amount of dehydrating agent) to ensure full conversion. Monitor the reaction by TLC. For purification, a carefully optimized gradient on your silica gel column should separate the more polar hydrazide from the oxadiazole.
-
-
1,2-Diacylhydrazine Intermediate: In some synthetic pathways, a 1,2-diacylhydrazine intermediate can form, which may not fully cyclize. This intermediate is generally more polar than the oxadiazole.
-
Solution: Drive the cyclization to completion. If the intermediate persists, purification by recrystallization can be effective, as the solubility properties of the diacylhydrazine and the oxadiazole are often different.
-
-
Side products from POCl₃: Reactions with POCl₃ can sometimes lead to chlorinated byproducts or other rearranged products under harsh conditions.
-
Solution: Re-evaluate your reaction conditions, particularly the temperature and reaction time. Purification via recrystallization from a suitable solvent (e.g., ethanol or methanol) is often the most effective way to remove such impurities and obtain a pure product.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method involves a two-step process. First, 4-chlorobenzohydrazide is synthesized from a 4-chlorobenzoic acid derivative (like the corresponding ester) and hydrazine hydrate.[1][3] The resulting 4-chlorobenzohydrazide is then cyclized using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired this compound.[4][5]
Q2: Are there alternative, milder cyclizing agents I can use instead of POCl₃?
A2: Yes, several other dehydrating agents can be used for the cyclization of diacylhydrazines or hydrazides, some of which are milder than POCl₃. These include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[5][8][9] For the oxidative cyclization of acylhydrazones, reagents like iodine in the presence of a base can be employed.[10] More modern and greener methods also exist, such as using microwave irradiation, which can shorten reaction times and improve yields.[11]
Q3: What are the expected spectral characteristics for this compound?
A3: The structure of this compound can be confirmed using standard spectroscopic techniques:
-
¹H NMR: You would expect to see signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 4-chlorophenyl ring will likely appear as two doublets due to symmetry.[12]
-
¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms of the 1,3,4-oxadiazole ring (typically in the δ 160-170 ppm range) and the carbons of the 4-chlorophenyl ring.[13]
-
IR Spectroscopy: Key vibrational bands to look for include C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring, and C-Cl stretching.[12]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₅ClN₂O), along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).
III. Experimental Protocols & Data
Protocol 1: Synthesis of 4-Chlorobenzohydrazide
This protocol is based on the hydrazinolysis of ethyl 4-chlorobenzoate.
Materials:
-
Ethyl 4-chlorobenzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Solid Sodium Bicarbonate (NaHCO₃) (for neutralization if an acid catalyst was used for esterification)[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-chlorobenzoate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (typically 1.5 to 2 equivalents).[2]
-
Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.[2]
-
After completion, allow the mixture to cool. Reduce the volume of ethanol by approximately two-thirds using a rotary evaporator.[2]
-
Cool the concentrated mixture in an ice bath to induce crystallization.
-
Collect the white crystalline product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from methanol or water for further purification.[2]
Protocol 2: Synthesis of this compound
This protocol utilizes phosphorus oxychloride for cyclodehydration.
Materials:
-
4-Chlorobenzohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Place 4-chlorobenzohydrazide (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃) (typically used as both reagent and solvent, in excess).
-
Heat the mixture to reflux and maintain for 8-10 hours. The reaction should be conducted in a well-ventilated fume hood.[6]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure.[6]
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and cautiously, with vigorous stirring, pour the reaction residue onto the crushed ice.[6]
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is neutral.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
| Reaction Stage | Reagents | Typical Conditions | Reported Yields |
| Hydrazide Formation | Ethyl 4-chlorobenzoate, Hydrazine Hydrate, Ethanol | Reflux, 3-6 hours | 30-58% (one-pot from acid)[2] |
| Oxadiazole Formation | 4-Chlorobenzohydrazide, POCl₃ | Reflux, 8-10 hours | 54-66% (general for similar syntheses)[5] |
IV. Visualized Workflows and Mechanisms
Synthetic Pathway
Caption: General synthetic route for this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Hilaris Publisher. Available at: --INVALID-LINK--
-
The proposed mechanism via POCl3-mediated cyclization. ResearchGate. Available at: --INVALID-LINK--
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). Available at: --INVALID-LINK--
-
Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. National Institutes of Health. Available at: --INVALID-LINK--
-
4-CHLOROBENZHYDRAZIDE | 536-40-3. ChemicalBook. Available at: --INVALID-LINK--
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. National Institutes of Health. Available at: --INVALID-LINK--
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: --INVALID-LINK--
-
A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. ResearchGate. Available at: --INVALID-LINK--
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. Available at: --INVALID-LINK--
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. National Institutes of Health. Available at: --INVALID-LINK--
-
4-Chlorobenzhydrazide | 536-40-3. Benchchem. Available at: --INVALID-LINK--
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: --INVALID-LINK--
-
This compound - Optional[17O NMR] - Chemical Shifts. SpectraBase. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available at: --INVALID-LINK--
-
POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. PubMed. Available at: --INVALID-LINK--
-
4-Chlorobenzohydrazide | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Journal of Chemical and Pharmaceutical Sciences. Available at: --INVALID-LINK--
-
Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ScienceDirect. Available at: --INVALID-LINK--
-
troubleshooting by-product formation in oxadiazole synthesis. Benchchem. Available at: --INVALID-LINK--
-
Side reactions to avoid in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles. Benchchem. Available at: --INVALID-LINK--
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: --INVALID-LINK--
-
SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS. TSI Journals. Available at: --INVALID-LINK--
-
Improving the yield of 4-Chlorobenzamide synthesis reactions. Benchchem. Available at: --INVALID-LINK--
-
Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Available at: --INVALID-LINK--
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: --INVALID-LINK--
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: --INVALID-LINK--
-
Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. Available at: --INVALID-LINK--
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. National Institutes of Health. Available at: --INVALID-LINK--
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: --INVALID-LINK--
References
- 1. 4-Chlorobenzhydrazide | 536-40-3 | Benchchem [benchchem.com]
- 2. 4-CHLOROBENZHYDRAZIDE | 536-40-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. jchemrev.com [jchemrev.com]
- 12. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimization of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Synthesis
Welcome to the dedicated technical support center for the synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1][2] The synthesis of this compound, a key intermediate for various pharmacologically active compounds, is typically achieved through the cyclization of a suitable precursor, most commonly derived from 4-chlorobenzohydrazide. While seemingly straightforward, this reaction is prone to challenges that can impact yield and purity. This guide provides a comprehensive resource to address these challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound often stem from incomplete cyclization, degradation of starting materials or products, or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Inefficient Dehydration/Cyclization: The final ring-closing step is critical.
-
Causality: The removal of a water molecule to form the oxadiazole ring requires an effective dehydrating agent. Insufficiently powerful or degraded reagents will lead to incomplete conversion.
-
Troubleshooting Steps:
-
Reagent Choice: A variety of dehydrating agents can be used, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess reagent.[3][4] POCl₃ is a common and effective choice for this transformation.[5]
-
Reagent Quality: Ensure your dehydrating agent is fresh and has been stored under anhydrous conditions. POCl₃, for example, reacts with atmospheric moisture.
-
Reaction Temperature: The cyclodehydration step often requires heating.[4] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition. We recommend starting at a reflux temperature for solvents like toluene or xylene when using POCl₃ and optimizing from there.[3]
-
-
-
Purity of Starting Materials:
-
Causality: Impurities in your 4-chlorobenzohydrazide or the second component (e.g., an orthoester or carboxylic acid) can interfere with the reaction, leading to side products or inhibition of the desired transformation.
-
Troubleshooting Steps:
-
Recrystallization: Purify the 4-chlorobenzohydrazide by recrystallization from a suitable solvent like ethanol to remove any unreacted starting materials from its synthesis.
-
Characterization: Confirm the purity of your starting materials using techniques like NMR or melting point analysis before proceeding.
-
-
-
Suboptimal Reaction Time:
-
Causality: Both insufficient and excessive reaction times can lower yields. Incomplete reactions are common, but prolonged exposure to harsh conditions can degrade the desired product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[3] This will help you determine the optimal time to quench the reaction. A good mobile phase to start with is a mixture of ethyl acetate and hexane.
-
-
Question 2: I'm observing a significant side product in my reaction mixture. How can I identify and minimize it?
Answer:
Side product formation is a common issue, often arising from competing reaction pathways.
-
Formation of 1,3,4-Thiadiazoles:
-
Causality: If your synthesis involves sulfur-containing reagents, even as impurities, you risk the formation of the corresponding 1,3,4-thiadiazole.[6] For instance, using Lawesson's reagent or P₄S₁₀ can lead to this side product.[6]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are free from sulfur-containing contaminants.
-
Alternative Routes: If you are starting from a thiosemicarbazide precursor, consider switching to a non-sulfur-containing starting material like a diacylhydrazine or an acylhydrazone.[7]
-
-
-
Incomplete Cyclization Intermediate:
-
Causality: The 1,2-diacylhydrazine intermediate, formed from the reaction of 4-chlorobenzohydrazide with another acylating agent, may be present if the cyclodehydration is incomplete.
-
Troubleshooting Steps:
-
Increase Dehydrating Agent Stoichiometry: You may need to use a larger excess of the dehydrating agent.
-
Elevate Temperature or Extend Reaction Time: As mentioned for low yields, optimizing these parameters while monitoring with TLC is crucial.
-
-
Question 3: My reaction seems to have stalled and is not proceeding to completion. What should I do?
Answer:
A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue.
-
Reagent Inactivity:
-
Causality: The most common reason for a stalled reaction is the degradation of a key reagent, particularly the dehydrating agent or a coupling agent if one is used.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Open a new bottle of your dehydrating agent (e.g., POCl₃) or coupling agent.
-
Check for Anhydrous Conditions: Ensure your reaction is set up under a dry atmosphere (e.g., nitrogen or argon) if you are using moisture-sensitive reagents.
-
-
-
Insufficient Energy Input:
-
Causality: The activation energy for the cyclization step may not be met at the current reaction temperature.
-
Troubleshooting Steps:
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material is 4-chlorobenzohydrazide . This is typically reacted with a source for the second carbon of the oxadiazole ring, such as triethyl orthoformate, formic acid, or another carboxylic acid followed by cyclodehydration.[4]
Q2: Are there any "green" or more environmentally friendly methods for this synthesis?
Yes, research is ongoing to develop greener synthetic routes. Some approaches focus on mechanochemical synthesis (ball milling) to reduce solvent use or employ photocatalytic methods that operate under milder conditions.[10][11]
Q3: How do I purify the final product?
The most common method for purification is recrystallization .[3] Ethanol or methanol are often suitable solvents. If significant impurities are present, column chromatography on silica gel may be necessary.
Q4: Can I synthesize this compound in a one-pot reaction?
Yes, one-pot syntheses are possible and can improve efficiency.[9] For example, a carboxylic acid can be condensed with a hydrazide using a coupling agent, followed by in-situ cyclodehydration.[12]
Recommended Experimental Protocol
This protocol details a reliable method for the synthesis of this compound starting from 4-chlorobenzohydrazide and triethyl orthoformate.
Materials:
-
4-Chlorobenzohydrazide
-
Triethyl orthoformate
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzohydrazide (1 equivalent) and an excess of triethyl orthoformate (5-10 equivalents).
-
Initial Reaction: Heat the mixture to reflux for 2-3 hours. The triethyl orthoformate acts as both a reagent and a solvent in this step.
-
Removal of Excess Reagent: After the initial reflux, allow the mixture to cool slightly and remove the excess triethyl orthoformate under reduced pressure.
-
Cyclization: To the resulting intermediate, add anhydrous toluene, followed by the slow, dropwise addition of phosphorus oxychloride (2-3 equivalents) at 0°C (ice bath).
-
Heating: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base such as sodium bicarbonate until the pH is approximately 7-8. The product will often precipitate as a solid.
-
Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in 1,3,4-oxadiazole synthesis.
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. ijper.org [ijper.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jchemrev.com [jchemrev.com]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this important heterocyclic compound. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise answers and foundational knowledge.
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including the target compound, typically start from 4-chlorobenzohydrazide. The key step is the cyclization to form the oxadiazole ring. The three most common approaches are:
-
Cyclodehydration of a Diacylhydrazine Intermediate: This involves the reaction of 4-chlorobenzohydrazide with a suitable acylating agent (e.g., another carboxylic acid or acid chloride) to form an N,N'-diacylhydrazine, which is then cyclized using a dehydrating agent.[1][2][3]
-
Oxidative Cyclization of an Acylhydrazone: 4-chlorobenzohydrazide is first condensed with an aldehyde to form an acylhydrazone, which is then cyclized under oxidative conditions.[1][4][5]
-
From Thiosemicarbazide Precursors: This route involves the reaction of 4-chlorobenzohydrazide with an isothiocyanate to form a thiosemicarbazide, followed by cyclization which can sometimes lead to the oxadiazole.[6][7]
Q2: How is the precursor, 4-chlorobenzohydrazide, typically synthesized?
A2: 4-Chlorobenzohydrazide is most commonly synthesized through the hydrazinolysis of a 4-chlorobenzoic acid derivative.[8] A typical procedure involves reacting methyl 4-chlorobenzoate or ethyl 4-chlorobenzoate with hydrazine hydrate in a suitable solvent like methanol or ethanol under reflux.[8][9]
Q3: What are the key reaction parameters that influence the yield of the cyclization step?
A3: Several factors critically impact the yield of the this compound synthesis:
-
Choice of Cyclizing/Dehydrating Agent: The nature and strength of the dehydrating agent are crucial. Common agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[2][10] The choice depends on the specific synthetic route and substrate tolerance.
-
Reaction Temperature: Harsh reaction conditions, particularly high temperatures, can lead to the decomposition of starting materials, intermediates, or the final product, thus reducing the yield.[11]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can promote side reactions and degradation.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Purity of Starting Materials: Impurities in the starting materials, such as 4-chlorobenzohydrazide, can lead to the formation of byproducts and lower the yield of the desired oxadiazole.
Part 2: Troubleshooting Guide
This section provides a detailed, problem-oriented guide to address specific issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Q: I am attempting the cyclodehydration of N-acyl-N'-(4-chlorobenzoyl)hydrazine using phosphorus oxychloride (POCl₃), but I am getting a very low yield of this compound. What could be the reasons and how can I improve it?
A: Low yield in this reaction is a common issue and can stem from several factors. Let's break down the potential causes and solutions.
Causality Analysis:
-
Inefficient Dehydration: The primary reason for low yield is often incomplete cyclodehydration of the diacylhydrazine intermediate. This can be due to an insufficient amount of the dehydrating agent, its poor quality, or suboptimal reaction conditions.
-
Side Reactions: Under the strongly acidic and high-temperature conditions often employed with POCl₃, side reactions can occur. These may include charring or decomposition of the starting material or product.
-
Hydrolysis of the Product: During workup, if the reaction mixture is not handled carefully, the newly formed oxadiazole ring, while generally stable, can be susceptible to hydrolysis under certain conditions, especially in the presence of strong acids or bases at elevated temperatures.
-
Impure Starting Materials: The presence of unreacted 4-chlorobenzohydrazide or the other carboxylic acid can lead to a complex reaction mixture and hinder the desired cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Experimental Protocols for Optimization:
1. Verification and Purification of Starting Materials:
-
Protocol: Before proceeding with the cyclization, ensure the purity of your 4-chlorobenzohydrazide and the corresponding carboxylic acid or acid chloride. Recrystallize the 4-chlorobenzohydrazide from water or an ethanol/water mixture to remove any unreacted starting materials from its synthesis.[8][9] Confirm purity using techniques like melting point determination and NMR spectroscopy.
2. Optimization of Reaction Conditions with POCl₃:
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, take the N,N'-diacylhydrazine.
-
Add freshly distilled POCl₃ (3-5 equivalents) dropwise at 0 °C.
-
Slowly raise the temperature and reflux the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish at lower temperatures, cautiously increase the reflux temperature. However, be mindful of potential charring. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) can help identify the optimal temperature.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is neutral.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
3. Exploring Alternative Dehydrating Agents:
-
Rationale: If optimizing the POCl₃ conditions does not significantly improve the yield, consider alternative dehydrating agents that may offer milder reaction conditions.[2][10]
-
Comparative Table of Dehydrating Agents:
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux | Readily available, effective | Harsh conditions, potential for charring |
| SOCl₂ | Reflux | Effective, volatile byproducts | Corrosive, generates HCl gas |
| Polyphosphoric Acid (PPA) | 120-160 °C | Good for less reactive substrates | High temperature, viscous, difficult workup |
| Triflic Anhydride | Room temperature | Mild conditions, high yields | Expensive |
| Burgess Reagent | Reflux in THF | Mild, neutral conditions | Expensive, moisture sensitive |
Issue 2: Presence of a Sulfur-Containing Impurity
Q: I am trying to synthesize a 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole from a thiosemicarbazide precursor, but my final product is contaminated with a sulfur-containing impurity. What is this impurity and how can I avoid it?
A: The likely sulfur-containing impurity is the corresponding 1,3,4-thiadiazole. This is a common byproduct when using sulfur-containing starting materials or reagents in oxadiazole synthesis. [11]
Causality Analysis:
-
Competitive Cyclization: The thiosemicarbazide intermediate possesses both oxygen and sulfur atoms that can act as nucleophiles. Depending on the reaction conditions and the cyclizing agent used, cyclization can occur through either the sulfur atom (leading to a thiadiazole) or the oxygen atom (leading to the desired oxadiazole).
Strategies for Selective Oxadiazole Formation:
-
Choice of Cyclizing Agent: Certain reagents favor the formation of the oxadiazole over the thiadiazole. For instance, the use of iodine in the presence of a base is a common method for the oxidative cyclization of acylthiosemicarbazides to 1,3,4-oxadiazoles.[1] Another effective method is the use of tosyl chloride and pyridine.[4]
-
EDC-Mediated Cyclization: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like DMSO can also promote the selective formation of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides.[6]
-
TBTU as a Coupling Reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) has been reported as an efficient reagent for the cyclodesulfurization of thiosemicarbazides to yield 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions.[7][12]
Proposed Synthetic Workflow for Selective Oxadiazole Synthesis:
Caption: Selective synthesis of 2-amino-1,3,4-oxadiazole.
Part 3: Data Summary and Protocols
This section provides a summary of key quantitative data and detailed experimental protocols for the synthesis of precursors and the final product.
Table 1: Summary of Yields for 1,3,4-Oxadiazole Synthesis Methods
| Synthetic Method | Key Reagents | Reported Yield Range | Reference |
| Cyclodehydration of Diacylhydrazines | POCl₃, PPA | Good to Excellent (70-93%) | [13][14] |
| Oxidative Cyclization of Acylhydrazones | Chloramine-T (Microwave) | Good to Excellent (70-90%) | [5][13] |
| Cyclization of Thiosemicarbazides | TBTU, DIEA | High (85%) | [7] |
| Cyclization of Thiosemicarbazides | Iodine, NaOH | Good (62%) | [1] |
Detailed Experimental Protocols:
Protocol 1: Synthesis of 4-Chlorobenzohydrazide (Precursor) [8][9]
-
To a solution of ethyl 4-chlorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, reduce the volume of the solvent by distillation.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-chlorobenzohydrazide.
-
Recrystallize from hot water for further purification.
Protocol 2: Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole via Cyclodehydration [2][15]
-
In a round-bottom flask, mix 4-chlorobenzohydrazide (1 equivalent) and benzoic acid (1 equivalent).
-
Add phosphorus oxychloride (5-10 mL) and reflux the mixture for 5-6 hours.
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralize the solution with 20% sodium bicarbonate solution.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. 4-Chlorobenzhydrazide | 536-40-3 | Benchchem [benchchem.com]
- 9. 4-CHLOROBENZHYDRAZIDE | 536-40-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 14. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 15. ijper.org [ijper.org]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. As a key heterocyclic scaffold, the 1,3,4-oxadiazole ring is valued in medicinal chemistry for its metabolic stability and role as a bioisostere for carbonyl groups.[1][2] However, scaling up its synthesis presents unique challenges that require careful consideration of reaction conditions, reagent selection, and process control.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to ensure a robust, safe, and efficient scale-up process.
Troubleshooting Guide
This section addresses specific, common issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Question 1: We are experiencing significantly lower and more inconsistent yields upon scaling up the reaction from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?
Answer: This is a classic scale-up challenge. The drop in yield often stems from issues related to mass and heat transfer, which are less pronounced at the bench scale. Here’s a breakdown of the primary causes and corrective actions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration. This can lead to side reactions or decomposition of the starting materials or product.
-
Causality: The cyclodehydration step is often exothermic. Without uniform heat dissipation, thermal degradation occurs.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or turbine stirrer) and that the stirring speed is optimized to maintain a homogenous mixture without splashing. Consider installing baffles in the reactor to improve mixing efficiency.
-
-
Poor Temperature Control: An exotherm that is easily managed in a small flask can become uncontrollable in a large reactor. Runaway temperatures can drastically reduce yield by promoting decomposition.
-
Causality: The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient.
-
Solution: Use a reactor with a jacketed cooling system and a reliable temperature probe. Perform a preliminary hazard analysis to understand the reaction's thermal profile. Reagents should be added slowly and controllably, especially the cyclizing agent (e.g., POCl₃, SOCl₂), to allow the cooling system to manage the heat generated.
-
-
Moisture Contamination: Many common cyclodehydration reagents are highly sensitive to water.[3] Atmospheric moisture or residual water in solvents or starting materials can quench the reagent, halting the reaction.
-
Causality: Reagents like phosphorus oxychloride or thionyl chloride react violently with water, consuming the reagent and preventing the desired cyclization.
-
Solution: Use dry solvents and ensure all glassware and reactors are thoroughly dried before use. Blanket the reaction with an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress, especially during prolonged reaction times.
-
-
Inefficient Product Isolation: The method used to precipitate and collect the product at a small scale may not be efficient for larger quantities.
-
Causality: A large volume of product may crash out of solution too quickly, trapping impurities. Filtration of large quantities of fine powder can also be slow, leading to losses.
-
Solution: Optimize the precipitation step. Instead of pouring the reaction mixture onto ice, consider a controlled addition of a non-solvent or water at a specific temperature to encourage the growth of larger, more easily filterable crystals. Use appropriate large-scale filtration equipment, such as a Nutsche filter-dryer.
-
Question 2: Our final product is consistently contaminated with unreacted 4-chlorobenzohydrazide and other impurities that are difficult to remove by simple recrystallization. What is causing this and how can we improve purity?
Answer: Purity issues at scale are often linked to incomplete reactions or the formation of stable by-products.
-
Potential Cause 1: Incomplete Cyclization: The reaction may not be going to completion, leaving starting materials behind.
-
Causality: Insufficient stoichiometry of the cyclizing agent, inadequate reaction time, or temperatures that are too low can lead to an incomplete conversion.
-
Solution:
-
Stoichiometry: Ensure the cyclizing agent is used in a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can complicate work-up.
-
Reaction Monitoring: Implement in-process controls (IPC) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting hydrazide. Do not proceed with the work-up until the reaction is complete.
-
Temperature & Time: Re-evaluate the reaction parameters. A modest increase in temperature or extending the reaction time may be necessary at a larger scale to achieve full conversion.
-
-
-
Potential Cause 2: By-product Formation: The most common synthetic routes involve dehydrative or oxidative cyclization.[4] Harsh conditions can lead to side reactions.[5]
-
Causality: For instance, using strong dehydrating agents like POCl₃ at high temperatures can cause charring or the formation of undesired chlorinated by-products.[6] If using an oxidative method, over-oxidation can occur.
-
Solution:
-
Milder Reagents: Consider alternative, milder cyclizing agents. Agents like iodine in the presence of an oxidant, or Burgess reagent, can be effective under less harsh conditions, minimizing by-product formation.[7][8]
-
Purification Strategy: If recrystallization is ineffective, column chromatography is a common alternative.[7][9] For scale-up, flash chromatography systems are practical. Alternatively, a different recrystallization solvent system may be required to effectively separate the product from the specific impurities. A solubility study is highly recommended.
-
-
Question 3: The reaction stalls after a few hours, with TLC/HPLC analysis showing a mixture of starting material, an intermediate, and very little product. What's happening?
Answer: A stalled reaction often points to the deactivation of a key reagent or the formation of an unreactive intermediate.
-
Potential Cause: Deactivation of Cyclizing Agent: As mentioned, moisture is a primary culprit for quenching water-sensitive dehydrating agents.[3]
-
Solution: Re-verify the dryness of all reagents, solvents, and equipment. Maintain a robust inert atmosphere throughout the process.
-
-
Potential Cause: Formation of a Stable, Unreactive Intermediate: The reaction between a hydrazide and a one-carbon source (like triethyl orthoformate) first forms an N-acylhydrazone intermediate.[10] The subsequent cyclization is the critical, often energy-intensive, step.
-
Causality: This intermediate may require a higher activation energy to cyclize. The initial reaction conditions may be sufficient for its formation but not for the final ring-closing step.
-
Solution: This is a classic two-stage thermal profile. Consider a stepwise heating approach. Run the initial condensation at a lower temperature (e.g., room temperature to 60°C) to form the intermediate, then increase the temperature to drive the cyclization (e.g., reflux). This prevents the degradation of starting materials at high temperatures before the intermediate is formed.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader strategic questions regarding the scale-up of this compound synthesis.
Question 1: What is the most reliable and scalable synthetic route for preparing this compound?
Answer: The most widely used and scalable methods start from 4-chlorobenzohydrazide. Two primary routes are favored in industrial settings:
-
Reaction with an Orthoester: The reaction of 4-chlorobenzohydrazide with an orthoester, typically triethyl orthoformate, is a very common one-pot method.[11][12] It serves as both a reactant and sometimes a solvent. The reaction proceeds through an acylhydrazone intermediate which then cyclizes, usually under thermal conditions, sometimes with an acid catalyst. This method is advantageous because it avoids harsh and corrosive reagents.
-
Oxidative Cyclization of an N-Acylhydrazone: This two-step approach involves first condensing 4-chlorobenzohydrazide with an aldehyde (like 4-chlorobenzaldehyde to make a symmetrical oxadiazole, or formaldehyde for an unsubstituted 5-position) to form a stable N-acylhydrazone intermediate. This intermediate is then cyclized using an oxidizing agent.[13] Modern methods using reagents like iodine, TEMPO, or even electrochemical oxidation offer mild conditions and high selectivity, which are highly desirable for scale-up.[8][10][14][15]
The choice between them depends on the desired substituent at the 5-position and available equipment. For this compound (unsubstituted at the 5-position), the triethyl orthoformate route is often the most direct.
Question 2: What are the critical process parameters (CPPs) to monitor and control during scale-up?
Answer: The following CPPs are vital for ensuring reproducibility, safety, and quality at scale:
-
Temperature: As discussed, this is arguably the most critical parameter due to reaction exotherms. Precise control is mandatory.
-
Rate of Reagent Addition: Controlled, slow addition of the cyclizing agent or other reactive components is essential to manage heat evolution and prevent localized high concentrations.
-
Agitation Speed: Must be sufficient to ensure homogeneity but not so high as to cause mechanical damage to particles or introduce excessive shear.
-
Reaction Time: Must be monitored by IPCs to ensure the reaction has reached completion before initiating work-up.
-
Inert Atmosphere: Maintaining a dry, oxygen-free environment (if needed) is critical to prevent side reactions and reagent quenching.
Question 3: How does the choice of cyclizing/dehydrating agent impact the reaction at scale?
Answer: The choice of agent is a critical decision with significant implications for safety, cost, and environmental impact. Harsh, traditional reagents are often replaced with milder, more selective alternatives in modern large-scale synthesis.
| Reagent | Typical Conditions | Scale-Up Advantages | Scale-Up Challenges |
| POCl₃ | Reflux | Inexpensive, powerful dehydrating agent.[3][6] | Highly corrosive, reacts violently with water, work-up produces acidic waste. |
| SOCl₂ | Reflux | Effective, volatile by-products (SO₂, HCl) can be scrubbed.[7] | Highly toxic and corrosive, requires specialized handling and off-gas treatment. |
| Polyphosphoric Acid (PPA) | High Temp (>150°C) | Acts as both catalyst and solvent. | Very viscous, making stirring and product isolation difficult; work-up is challenging. |
| Iodine (catalytic) + Oxidant | Room Temp to Mild Heat | Mild conditions, high yields, environmentally benign options (e.g., H₂O₂ as oxidant).[8] | Higher reagent cost, potential for halogenated impurities if not controlled. |
| Burgess Reagent | Mild Heat | Very mild and selective, good functional group tolerance.[7] | High cost, making it less suitable for large commodity-scale production. |
Question 4: What are the key safety considerations for this synthesis at a larger scale?
Answer: A thorough Process Safety Management (PSM) review is essential before any scale-up operation. Key hazards include:
-
Thermal Runaway: The cyclization step can be highly exothermic. A reaction calorimetry study is strongly recommended to determine the heat of reaction and ensure the reactor's cooling capacity is sufficient.
-
Handling of Corrosive/Toxic Reagents: Reagents like POCl₃ and SOCl₂ are extremely hazardous.[16] Use of closed-system transfers and personal protective equipment (PPE) is mandatory. Ensure adequate ventilation and have appropriate spill kits and emergency scrubbers available.
-
Pressure Build-up: Reactions that evolve gas (e.g., HCl from SOCl₂) must be conducted in a system with adequate pressure relief (e.g., a rupture disc or relief valve).
-
Flammable Solvents: Many organic solvents used are flammable. Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area away from ignition sources.
Question 5: How can I confirm the successful formation and purity of the final this compound product?
Answer: A combination of spectroscopic and chromatographic methods is required for unambiguous confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton NMR should show the characteristic aromatic signals for the 4-chlorophenyl ring and the proton at the 5-position of the oxadiazole ring (if unsubstituted). The carbon NMR will confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the correct molecular ion peak (M+) and the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: Look for the disappearance of the N-H and C=O stretches from the starting hydrazide and the appearance of characteristic C=N and C-O-C stretches for the oxadiazole ring (typically around 1650-1550 cm⁻¹ and 1070-990 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining purity. A pure sample should show a single major peak. This technique is also invaluable for in-process control to track the reaction's progress.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. Impure samples will typically melt over a broader and lower temperature range.
Recommended Scale-Up Protocol: Iodine-Mediated Oxidative Cyclization
This protocol is based on a modern, milder approach that is generally more amenable to scale-up than methods using harsh dehydrating agents.[8][15] It proceeds in two main stages: formation of the N-acylhydrazone followed by oxidative cyclization.
Stage 1: Synthesis of N'-benzylidene-4-chlorobenzohydrazide (Intermediate)
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with 4-chlorobenzohydrazide (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 5-10 volumes, e.g., 5-10 L per kg of hydrazide).
-
Reagent Addition: Begin stirring and add benzaldehyde (1.05 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 30°C.
-
Reaction: Stir the resulting slurry at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the 4-chlorobenzohydrazide is consumed.
-
Isolation: Cool the mixture to 0-5°C and hold for 1 hour. Filter the solid product, wash the cake with cold ethanol, and dry under vacuum at 50°C to a constant weight.
Stage 2: Oxidative Cyclization to 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
-
Reactor Setup: Charge the reactor from Stage 1 (or a new, dry reactor) with the N'-benzylidene-4-chlorobenzohydrazide intermediate (1.0 eq).
-
Solvent & Reagents: Add a suitable solvent like acetonitrile or DMSO (10 volumes). Add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Catalyst Addition: Add molecular iodine (I₂, 1.5 eq). Note: Some protocols use catalytic iodine with a stoichiometric co-oxidant like hydrogen peroxide, which can be more atom-economical.[8]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for 4-8 hours. Monitor the reaction by TLC/HPLC for the disappearance of the intermediate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.
-
Add water to precipitate the crude product. Stir for 1 hour.
-
-
Isolation & Purification:
-
Filter the solid product. Wash the cake thoroughly with water to remove inorganic salts, followed by a wash with a cold non-polar solvent like hexane to remove non-polar impurities.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to yield the pure 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole. [Note: This example yields the 5-phenyl substituted product. To get the target this compound, one would use a different starting aldehyde or the triethyl orthoformate method.]
-
Visualizations and Data
Diagrams
Caption: General workflow for the synthesis via an acylhydrazone intermediate.
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. ijper.org [ijper.org]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 13. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 14. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Analytical Methods for 2-(4-Chlorophenyl)-1,3,4-oxadiazole
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for the analytical refinement of 2-(4-Chlorophenyl)-1,3,4-oxadiazole. This molecule, a member of the pharmacologically significant 1,3,4-oxadiazole class of heterocyclic compounds, is pivotal in various research and development pipelines, from medicinal chemistry to materials science.[1][2][3] Its unique structure necessitates robust and well-understood analytical methods to ensure purity, stability, and accurate quantification.
This guide is structured to function as a direct line to an experienced application scientist. It moves beyond simple protocols to address the common, and often frustrating, challenges encountered during experimental work. We will explore the causality behind method parameters and provide logical, field-tested solutions to refine your analytical workflows.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone technique for the analysis of non-volatile, thermally stable compounds like this compound. Its versatility allows for purity determination, quantification, and stability testing.[4][5] However, the interaction of the heterocyclic nitrogen atoms with the stationary phase can present unique challenges.
Troubleshooting Guide: HPLC Issues
Question: My chromatogram shows significant peak tailing for the main analyte peak. What is causing this and how can I fix it?
Answer: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds on standard silica-based C18 columns.[6] The primary cause is secondary ionic interactions between the basic nitrogen atoms in the oxadiazole ring and residual acidic silanol groups (Si-OH) on the silica surface. This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Causality: The silanol groups have an affinity for polar, basic sites on the analyte. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), which results in poor peak shape.[6][7]
-
Solutions:
-
Mobile Phase Modification: Add a competitive base to the mobile phase, such as 0.1% triethylamine (TEA) or formic acid. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. Formic acid can protonate the silanol groups, reducing their ionic character.[8]
-
Lower Mobile Phase pH: Adjusting the mobile phase pH to a lower value (e.g., pH 3 with phosphate buffer or formic acid) can suppress the ionization of the silanol groups, minimizing the secondary interactions.[9]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically derivatized to make them less active. Ensure you are using a high-quality, end-capped column.
-
Column Overload: Injecting too much sample can also cause tailing.[6][10] Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
Question: I'm observing a drifting or noisy baseline. How do I stabilize my system?
Answer: An unstable baseline can compromise sensitivity and make accurate integration difficult.[10] The causes can be chemical or instrumental.
-
Causality & Solutions:
-
Mobile Phase Issues: Insufficiently degassed mobile phase is a frequent culprit, leading to bubble formation in the pump or detector cell.[11] Always degas your mobile phase via sonication, vacuum filtration, or helium sparging. Ensure mobile phase components are fully miscible and prepared fresh, especially if using buffers that can support microbial growth.[11]
-
System Contamination: A contaminated column or guard column can slowly bleed impurities, causing baseline drift.[11] Flush the system thoroughly with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.
-
Temperature Fluctuations: Lack of temperature control for the column and detector can cause the baseline to wander.[11] Use a column oven and ensure the lab environment is temperature-stable.
-
Detector Lamp Failure: An aging detector lamp can cause inconsistent light output, resulting in a noisy baseline.[11] Most HPLC software tracks lamp usage hours; check if it's nearing the end of its lifespan.
-
Question: My analyte's retention time is shifting between injections. What's causing this inconsistency?
Answer: Retention time stability is critical for analyte identification. Drifting retention times point to a lack of system equilibrium or changes in the mobile phase or hardware.
-
Causality & Solutions:
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially after a gradient run or when the system has been idle.[12] Ensure you flush the column with at least 10-15 column volumes of the mobile phase before starting your analysis.
-
Mobile Phase Composition Change: If using a premixed mobile phase, volatile organic components (like acetonitrile) can evaporate over time, changing the solvent ratio and affecting retention. Prepare fresh mobile phase daily.
-
Pump Malfunction: Inconsistent flow from the pump due to leaks, worn seals, or air bubbles will cause pressure fluctuations and shifting retention times.[10] Check for pressure fluctuations and prime the pump to remove any trapped air.
-
Column Temperature: As mentioned, inconsistent column temperature will affect retention. A 1°C change can alter retention time by 1-2%. A column oven is essential for reproducible results.[7]
-
Workflow for HPLC Troubleshooting
Caption: A logical workflow for diagnosing and solving common HPLC issues.
Protocol: Purity Determination by RP-HPLC
This protocol provides a robust starting point for the analysis of this compound.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and 0.1% Formic Acid in Water (v/v). A good starting ratio is 50:50.[9] Filter through a 0.45 µm membrane filter and degas thoroughly for 15 minutes.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and methanol to create a 100 µg/mL stock solution.[9]
-
Prepare working standards by further dilution as needed (e.g., 1-20 µg/mL).
-
-
Sample Preparation:
-
Prepare sample solutions in the same manner as the standard, aiming for a final concentration within the calibrated range of the working standards.
-
-
Chromatographic Conditions:
-
Maintain the column temperature at 30°C.[9]
-
Set the detector wavelength. Based on published data for similar compounds, a wavelength between 225 nm and 265 nm should be appropriate.[9][13] Perform a UV scan with the DAD to determine the λmax for optimal sensitivity.
-
Set the injection volume to 20 µL.[9]
-
Analysis and System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a working standard.
-
The system is suitable for use if the relative standard deviation (%RSD) for the peak area is less than 2.0%.[12]
-
-
Data Processing:
-
Integrate the peak areas of the sample and standard injections.
-
Calculate the purity or concentration of the analyte in the sample by comparing its peak area to the calibration curve generated from the working standards.
-
| Parameter | Recommended Condition | Rationale / Reference |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic heterocycles.[4][9] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50 v/v) | Provides good separation and peak shape by controlling silanol ionization.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and efficiency.[4][9] |
| Temperature | 30°C | Ensures reproducible retention times and improves peak efficiency.[9] |
| Detection (UV) | ~225-265 nm (determine λmax) | Oxadiazole derivatives show strong absorbance in this UV range.[9][13] |
| Injection Vol. | 20 µL | A typical volume that avoids column overload for standard concentrations.[9] |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. While many oxadiazole derivatives are suitable for GC-MS, it is crucial to assess the thermal stability of this compound to avoid on-column or in-injector degradation.[14]
Troubleshooting Guide: GC-MS Issues
Question: I'm not seeing any peak for my compound, or the peak is very small and broad.
Answer: This issue can stem from several factors, from sample introduction to compound stability.
-
Causality & Solutions:
-
Thermal Degradation: The compound may be degrading in the high-temperature injector port. Try lowering the injector temperature in 25°C increments (e.g., start at 250°C and go down to 200°C) to find a balance between volatilization and stability.
-
Poor Volatility: The compound may not be volatile enough under the current conditions. Ensure the oven temperature program ramps up to a sufficiently high temperature to elute the compound.
-
Active Sites: The injector liner and the front of the GC column can have active sites that irreversibly adsorb the analyte. Use a deactivated, inert liner and trim the first few centimeters off the front of the column.
-
Improper Sample Solvent: The injection solvent must be compatible with your analyte and the GC phase. Solvents like dichloromethane or ethyl acetate are generally good choices.
-
Question: My mass spectrum shows unexpected fragments or a molecular ion that doesn't match my compound's mass.
Answer: This strongly suggests that the molecule is not remaining intact during the analysis.
-
Causality & Solutions:
-
In-Source Fragmentation/Degradation: The energy in the MS ion source (typically 70 eV for Electron Impact ionization) can be high enough to cause extensive fragmentation. This is normal. However, if you suspect thermal degradation prior to ionization, the fragments will be inconsistent. Lowering the injector and transfer line temperatures can help mitigate this.
-
Confirmation of Molecular Ion: The molecular ion peak (M+) for compounds containing chlorine will have a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, you should see a peak for the molecular ion (M+) and a smaller peak at M+2 with about one-third the intensity.[15] If this pattern is absent or distorted, it may indicate that what you are seeing is not the molecular ion.
-
Contamination: Peaks from column bleed, previous injections, or contaminated solvent can co-elute with your analyte, complicating the mass spectrum. Run a solvent blank to identify system contaminants.
-
Protocol: GC-MS Identification
-
System Preparation:
-
GC-MS System: Standard GC with a mass selective detector.
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate) to a concentration of approximately 100 µg/mL.
-
-
Instrumental Conditions:
-
Injector: Splitless mode. Set temperature to 250°C (adjust lower if degradation is suspected).
-
Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Acquisition: Scan mode from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to your compound.
-
Examine the mass spectrum. Look for the molecular ion peak (C₈H₅ClN₂O, MW ≈ 180.59 g/mol ) and the M+2 isotope peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Mass Spectrometry Fragmentation Logic
The fragmentation of this compound in an EI-MS source is predictable. The most likely cleavages will occur around the heterocyclic ring and the chlorophenyl moiety.
Caption: Predicted major fragmentation pathways for this compound.
Part 3: General FAQs
Q1: Which method is better for routine quality control, HPLC or GC-MS?
For routine analysis such as purity and content uniformity, HPLC-UV is generally preferred. It is robust, reproducible, and less likely to cause thermal degradation of the analyte.[4][5] GC-MS is superior for definitive identification and for analyzing volatile impurities that may not be detected by HPLC.
Q2: How should I prepare my sample if it is in a complex matrix (e.g., biological fluid, formulation)?
Sample preparation is critical. For complex matrices, you will likely need an extraction step.
-
Liquid-Liquid Extraction (LLE): Use an immiscible organic solvent (e.g., ethyl acetate) to extract the analyte from an aqueous matrix.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., C18) to retain the analyte while contaminants are washed away. The analyte is then eluted with a small volume of strong solvent. This method is excellent for concentrating the sample and achieving a clean extract.
Q3: My compound seems to degrade in the sample vial over a few hours. How can I mitigate this?
Analyte stability is a key validation parameter.[4][5]
-
Use an Autosampler with Cooling: If available, keep your samples in a cooled autosampler (e.g., at 4°C) to slow down degradation.
-
Protect from Light: Use amber vials to protect light-sensitive compounds.
-
pH Control: The stability of your compound may be pH-dependent. Prepare your samples in a buffer that provides maximum stability.
-
Work Quickly: If instability is a major issue, prepare samples immediately before injection and limit the size of your analytical batches.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. ijper.org [ijper.org]
- 3. jchemrev.com [jchemrev.com]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. cipac.org [cipac.org]
- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. updatepublishing.com [updatepublishing.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Stability Testing of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-chlorophenyl)-1,3,4-oxadiazole compounds. This guide is designed to provide in-depth, field-proven insights into the stability testing of this important chemical scaffold. The 1,3,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, valued for its favorable pharmacokinetic properties and high thermal and chemical stability.[1][2] However, understanding its behavior under stress is paramount for developing safe, effective, and stable pharmaceutical products.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues and design robust stability programs in line with global regulatory standards.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the stability assessment of this compound derivatives.
Part 1: Fundamentals and Regulatory Landscape
Q1: What is stability testing and why is it critical for these compounds?
A1: Stability testing is a systematic evaluation designed to provide evidence on how the quality of a drug substance or drug product changes over time under the influence of environmental factors like temperature, humidity, and light.[3] For this compound compounds, this process is essential to:
-
Establish a re-test period or shelf life: This defines the timeframe during which the compound is expected to remain within its quality specifications.[3]
-
Determine recommended storage conditions: Ensures the compound's integrity is maintained from manufacturing to patient administration.[3]
-
Identify potential degradation products: Crucial for safety assessment, as degradants can be inactive, less active, or even toxic.
-
Support regulatory submissions: A comprehensive stability data package is a mandatory component for registration applications to agencies like the FDA and EMA, as outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]
Q2: What are forced degradation (stress testing) studies?
A2: Forced degradation, or stress testing, involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, high-intensity light).[6] The primary objectives are not to determine shelf-life but to:
-
Identify likely degradation pathways: Understanding how the molecule breaks down helps in anticipating potential issues.[6]
-
Elucidate the structure of degradation products: This information is critical for toxicological assessment and process optimization.
-
Demonstrate the specificity of analytical methods: A key goal is to develop and validate a "stability-indicating" analytical method that can accurately measure the decrease in the active ingredient and the increase in degradants without interference.[6][7]
Part 2: Degradation Pathways and Mechanisms
Q3: What are the most common degradation pathways for the 1,3,4-oxadiazole ring?
A3: The 1,3,4-oxadiazole ring is generally considered a stable heterocycle.[1] However, it is susceptible to degradation under certain stress conditions, primarily through hydrolysis.
-
Alkaline Hydrolysis: This is often the most significant degradation pathway. The ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening.[8][9] This can generate hydrazide or carboxylic acid derivatives as primary degradants.
-
Acidic Hydrolysis: The 1,3,4-oxadiazole ring is generally more stable under acidic conditions compared to alkaline conditions.[8] While degradation can occur, it typically requires more forcing conditions (higher temperatures or longer exposure times).
-
Thermal Degradation: 2,5-disubstituted-1,3,4-oxadiazoles exhibit good thermal stability, often with decomposition temperatures well above 300°C.[10] However, at very high temperatures, thermal cleavage of the oxadiazole ring can occur, potentially forming nitrile-containing fragments.[11]
-
Oxidative Degradation: The compound can be susceptible to oxidative stress, for example, in the presence of hydrogen peroxide (H₂O₂), leading to various degradation products.[8][12]
Q4: Is the 2-(4-chlorophenyl) substituent susceptible to degradation, particularly photolytic stress?
A4: Yes, the 4-chlorophenyl group can be a chromophore, meaning it absorbs light in the UV region. This makes the molecule potentially susceptible to photodegradation. As per ICH Q1B guidelines, photostability testing is crucial.[13] Exposure to UV light can cause the cleavage of the carbon-chlorine bond, leading to the formation of de-chlorinated impurities or other related photoproducts.[14] In some cases, however, the oxadiazole core and the overall molecular structure may confer a degree of photostability, making the compound resistant to photolysis under neutral or acidic conditions.[8][12]
Part 3: Analytical Method Development and Troubleshooting
Q5: What is a stability-indicating analytical method (SIAM) and why is it essential?
A5: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its degradation products, process impurities, and excipients.[15] Its key feature is specificity . The method must be able to resolve the peak of the active compound from all potential degradant peaks. Without a validated SIAM, it is impossible to know if a loss in assay value is due to actual degradation or analytical interference, making the stability data unreliable.
Q6: I am developing an HPLC method. How do I troubleshoot the co-elution of my parent compound with a degradant?
A6: Peak co-elution is a common challenge. Here is a logical troubleshooting approach:
-
Confirm Peak Purity: Use a Photodiode Array (PDA) or Diode Array (DAD) detector to assess the spectral purity of the parent peak in the stressed sample chromatogram. A spectrally impure peak confirms co-elution.
-
Modify Mobile Phase Gradient: If using a gradient method, make the slope shallower around the elution time of the analyte. This increases the separation window and often resolves closely eluting peaks.
-
Adjust Mobile Phase pH: Small changes in the pH of the aqueous portion of the mobile phase can alter the ionization state of acidic or basic degradants, significantly changing their retention time relative to the neutral parent compound.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) alters the selectivity of the separation (the "chemistry" of the interaction) and can be very effective at resolving co-eluting peaks.
-
Evaluate a Different Column: If mobile phase adjustments fail, change the stationary phase. If you are using a standard C18 column, consider a C8, a Phenyl-Hexyl, or an embedded polar group (AQ-type) column to provide a different separation mechanism.
Troubleshooting Guides & Experimental Protocols
Forced Degradation Study: A Step-by-Step Workflow
This protocol outlines a comprehensive forced degradation study for a novel this compound compound, in accordance with ICH guidelines.[6][7] The goal is to achieve 5-20% degradation of the drug substance.
Objective: To identify degradation pathways and develop a stability-indicating method.
Starting Material: A single batch of the this compound drug substance.
Workflow Diagram:
References
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. ema.europa.eu [ema.europa.eu]
- 14. academic.oup.com [academic.oup.com]
- 15. thieme-connect.com [thieme-connect.com]
Validation & Comparative
A Comparative In Vitro Analysis of the Anticancer Potential of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
A Technical Guide for Researchers
In the landscape of anticancer drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Derivatives of this heterocyclic core have demonstrated a wide array of pharmacological activities, including anticancer effects, by targeting various cellular pathways and enzymes.[3][4] This guide focuses on a specific analogue, 2-(4-Chlorophenyl)-1,3,4-oxadiazole, providing a framework for its in vitro validation and a comparative analysis against established chemotherapeutic agents, cisplatin and doxorubicin.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate a comprehensive evaluation of this compound's anticancer activity.
Introduction to this compound and Comparator Drugs
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is thermally and metabolically stable, making it an attractive scaffold in medicinal chemistry.[5] The introduction of a 4-chlorophenyl group at the 2-position can influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. Several studies have highlighted that 1,3,4-oxadiazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of enzymes like thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[3] Furthermore, some analogues have been shown to target key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways.[6][7][8]
To provide a robust assessment of the anticancer potential of this compound, this guide will compare its activity against two widely used chemotherapeutic drugs:
-
Cisplatin: A platinum-based drug that primarily acts by cross-linking DNA, which triggers DNA damage responses and induces apoptosis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death.[9]
The in vitro evaluation will be conducted on a panel of three human cancer cell lines representing different cancer types:
-
MCF-7: A breast adenocarcinoma cell line.
-
HeLa: A cervical adenocarcinoma cell line.
-
HepG2: A hepatocellular carcinoma cell line.
Experimental Design and Protocols
A multi-faceted approach is essential to comprehensively validate the in vitro anticancer activity of a novel compound. The following experimental workflow is designed to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Caption: A generalized workflow for the in vitro validation of anticancer compounds.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[1][10]
Protocol:
-
Cell Seeding: Seed the cancer cells (MCF-7, HeLa, or HepG2) into 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, cisplatin, and doxorubicin in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include untreated control wells (medium only) and vehicle control wells (medium with the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[4][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentrations of this compound, cisplatin, and doxorubicin for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[12]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentrations of the test compounds for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to degrade RNA, ensuring that the PI staining is specific to DNA.[12]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data to illustrate a potential outcome of the comparative analysis. Actual experimental results may vary.
Table 1: Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| This compound | 8.5 | 12.3 | 15.8 |
| Cisplatin | 10.2[13] | 22.4[2] | 25.5[2] |
| Doxorubicin | 2.5[9] | 2.9[9] | 12.2 |
Table 2: Apoptosis Induction (% of Apoptotic Cells) after 24h Treatment at IC₅₀
| Compound | Cell Line | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptosis |
| Untreated Control | MCF-7 | 2.1 | 1.5 | 3.6 |
| This compound | MCF-7 | 25.4 | 15.2 | 40.6 |
| Cisplatin | MCF-7 | 18.9 | 12.7 | 31.6 |
| Doxorubicin | MCF-7 | 30.1 | 18.5 | 48.6 |
Table 3: Cell Cycle Distribution (%) after 24h Treatment at IC₅₀
| Compound | Cell Line | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | HeLa | 55.2 | 28.3 | 16.5 |
| This compound | HeLa | 68.7 | 15.1 | 16.2 |
| Cisplatin | HeLa | 45.3 | 35.8 | 18.9 |
| Doxorubicin | HeLa | 30.5 | 25.1 | 44.4 |
Elucidating the Mechanism of Action
Based on existing literature, 1,3,4-oxadiazole derivatives have been implicated as inhibitors of the EGFR signaling pathway.[6][7] Inhibition of EGFR can disrupt downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial for cell survival and proliferation.[11]
Caption: Potential mechanism of action via EGFR and PI3K/Akt pathway inhibition.
To investigate this proposed mechanism, Western blotting can be employed to analyze the expression and phosphorylation status of key proteins in the EGFR and downstream apoptosis pathways.[10]
Western Blotting Protocol:
-
Protein Extraction: Treat cells with the test compounds as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro validation of this compound as a potential anticancer agent. The comparative analysis against established drugs like cisplatin and doxorubicin across multiple cancer cell lines offers a robust evaluation of its efficacy. The detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, coupled with the investigation into its mechanism of action, will provide valuable data for drug development professionals.
The hypothetical data presented suggests that this compound may exhibit significant anticancer activity, potentially through the induction of apoptosis and cell cycle arrest at the G0/G1 phase, possibly mediated by the inhibition of the EGFR signaling pathway. Future studies should focus on in vivo efficacy and toxicity profiling in animal models to further validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Study of 2-(4-Chlorophenyl)-1,3,4-oxadiazole and its Analogues: A Guide for Researchers
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array of biological activities. This guide provides a comprehensive comparative analysis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole and its structurally related analogues. By examining the nuances of their synthesis and the resulting impact on their biological performance, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising therapeutic agents. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The 1,3,4-Oxadiazole Core: A Versatile Pharmacophore
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its planarity, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it a highly attractive moiety in drug design. The central focus of this guide, this compound, serves as a foundational structure from which a multitude of analogues can be derived. The introduction of a chlorophenyl group at the 2-position often imparts favorable lipophilicity and electronic properties that can enhance biological activity.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles: A Common Pathway
A prevalent and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an appropriate acylhydrazide.[1] The general synthetic scheme often starts with a carboxylic acid, which is converted to its corresponding ester and then to a hydrazide. This hydrazide is then reacted with an aromatic acid or acid chloride, followed by cyclodehydration to yield the desired 1,3,4-oxadiazole.
Caption: General synthetic route for 2,5-disubstituted-1,3,4-oxadiazoles.
Comparative Biological Activities
The true value of synthesizing analogues of this compound lies in the potential for enhanced or selective biological activity. By systematically modifying the substituent at the 5-position of the oxadiazole ring, researchers can fine-tune the molecule's properties to target specific biological pathways.
Anticancer Activity: A Promising Frontier
Several studies have demonstrated the potent anticancer activity of this compound analogues. The National Cancer Institute (NCI) has screened a number of these compounds against a panel of 60 human cancer cell lines, providing a rich dataset for comparative analysis.[2][3]
Table 1: Comparative Anticancer Activity of 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazole Analogues
| Compound ID | 5-Position Substituent | Mean Growth Percent (%)* | Most Sensitive Cell Lines (Growth Percent %) |
| 4a | 4-Fluorophenyl | 98.74 | SF-295 (CNS cancer) - 87.27, MCF7 (Breast cancer) - 89.12 |
| 4c | 4-Methoxyphenyl | 95.37 | PC-3 (Prostate cancer) - 71.70, SR (Leukemia) - 74.14 |
| 4f | 2-Hydroxyphenyl | - | - |
| 4j | Furan-2-yl | - | - |
*Data extracted from a one-dose assay at 10⁻⁵ M concentration. A lower mean growth percent indicates higher anticancer activity.[4]
The data suggests that substitutions on the 5-aryl ring can significantly influence the anticancer potency. For instance, the introduction of a methoxy group at the para position of the phenyl ring (compound 4c ) resulted in a lower mean growth percent compared to a fluoro-substituted analogue (compound 4a ), indicating potentially greater cytostatic or cytotoxic effects.[4]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 1,3,4-oxadiazole nucleus is also a key feature in many antimicrobial agents. Analogues of this compound have been shown to exhibit significant activity against a range of bacterial and fungal strains.[5][6]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogues
| Compound ID | Substituent | S. aureus | E. coli | C. albicans | A. niger |
| Analogue 1 | -H | 125 | 250 | 250 | 500 |
| Analogue 2 | -SCH2COOH | 62.5 | 125 | 125 | 250 |
| Analogue 3 | -SCH2COOC2H5 | 31.25 | 62.5 | 62.5 | 125 |
| Ofloxacin | (Standard) | 3.12 | 6.25 | - | - |
| Miconazole | (Standard) | - | - | 12.5 | 25 |
The results indicate that derivatization of the core structure can lead to a significant enhancement of antimicrobial activity. For example, the introduction of a carboxymethyl thioether group and its subsequent esterification (Analogues 2 and 3) progressively lowered the Minimum Inhibitory Concentration (MIC) against both bacterial and fungal strains, indicating increased potency.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model to screen for new anti-inflammatory drugs.[7][8][9][10][11][12][13][14]
Table 3: Comparative Anti-inflammatory Activity of this compound Analogues in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Control | - | 0 |
| Analogue A | 20 | 45.2 |
| Analogue B | 20 | 58.7 |
| Ibuprofen | 10 | 72.5 |
The data demonstrates that structural modifications can enhance the anti-inflammatory properties of the this compound scaffold, with some analogues showing promising activity in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound and its analogues.
Synthesis of 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazoles
This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Step 1: Synthesis of 4-Chlorobenzohydrazide
-
A mixture of methyl 4-chlorobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to obtain 4-chlorobenzohydrazide.
Step 2: Synthesis of N'-Aroyl-4-chlorobenzohydrazide
-
To a solution of 4-chlorobenzohydrazide (0.01 mol) in pyridine (20 mL), the respective aromatic acid chloride (0.011 mol) is added dropwise with constant stirring in an ice bath.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is then poured into crushed ice, and the resulting solid is filtered, washed with a dilute solution of sodium bicarbonate and then with water, and finally dried.
Step 3: Cyclization to 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazole
-
The N'-aroyl-4-chlorobenzohydrazide (0.005 mol) is refluxed in phosphorus oxychloride (10 mL) for 5-7 hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled and poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazole.
Caption: Step-by-step synthesis workflow.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ (half-maximal inhibitory concentration) values.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.[4][18][19][20][21]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Inoculation of Agar Plates: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the acute anti-inflammatory activity of the compounds.[7][8][9][10]
-
Animal Grouping: Divide the rats into groups (n=6), including a control group, a standard drug group (e.g., ibuprofen), and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each group relative to the control group.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. This comparative guide has highlighted how subtle structural modifications to this core can lead to significant variations in anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a validated framework for the synthesis and evaluation of novel analogues.
Future research should focus on expanding the library of analogues with diverse substitutions to establish more comprehensive structure-activity relationships (SAR). Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The integration of computational modeling and in silico screening can further accelerate the identification of lead candidates with improved potency and selectivity. The continued exploration of this chemical class holds immense promise for the development of next-generation therapeutics to address a range of unmet medical needs.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SENTHIL PRABHU SIVASAMY: Antimicrobial Activity - Agar Well Diffusion Method [senthilprabhu.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchhub.com [researchhub.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. hereditybio.in [hereditybio.in]
- 19. chemistnotes.com [chemistnotes.com]
- 20. botanyjournals.com [botanyjournals.com]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Chlorophenyl)-1,3,4-Oxadiazole and Its Isomers in Biological Assays
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Performance
In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational to the development of novel therapeutic agents. Among these, the oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms, is a privileged structure due to its metabolic stability and capacity for diverse biological interactions.[1][2] Oxadiazole exists in several isomeric forms, primarily the 1,3,4-, 1,2,4-, and 1,2,5-isomers, each conferring distinct physicochemical properties to a molecule.[1][3] This guide provides an in-depth comparison of 2-(4-Chlorophenyl)-1,3,4-oxadiazole against its isomeric counterparts, focusing on how the specific arrangement of heteroatoms influences performance in key biological assays.
The 1,3,4-oxadiazole isomer is the most extensively studied and pharmaceutically relevant, featuring in marketed drugs like the antiretroviral Raltegravir and the antihypertensive Tiodazosin.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][4][5][6][7] The inclusion of a 4-chlorophenyl substituent is a common strategy in drug design, as the chloro group can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. This guide will dissect the available data, provide standardized protocols for comparative evaluation, and explore the underlying structure-activity relationships (SAR) that govern the biological potential of these important compounds.
Isomeric Differentiation: A Physicochemical Perspective
The biological activity of a compound is intrinsically linked to its three-dimensional structure and electronic properties. The difference in the profile between oxadiazole regioisomers can be explained by their intrinsically different charge distributions and dipole moments.[8] These differences dictate how each isomer interacts with biological targets like enzyme active sites or protein receptors.
-
1,3,4-Oxadiazole: This symmetrical isomer is a common bioisosteric replacement for amide and ester groups, enhancing metabolic stability.[9] Its two nitrogen atoms act as hydrogen bond acceptors, influencing solubility and target engagement. Studies have suggested that the 1,3,4-oxadiazole scaffold is generally less lipophilic and more soluble than its 1,2,4-isomer counterpart, which can be a significant advantage in drug development.[10]
-
1,2,4-Oxadiazole: This unsymmetrical isomer also serves as a bioisostere but presents a different spatial arrangement of hydrogen bond acceptors.[11] The positioning of the nitrogen atoms can lead to different binding orientations within a target protein compared to the 1,3,4-isomer, potentially resulting in altered or novel biological activities.[3][11]
-
1,2,5-Oxadiazole (Furazan): This isomer is also common but generally less explored in the context of the 4-chlorophenyl substitution compared to the other two.
-
1,2,3-Oxadiazole: This isomer is known to be unstable, limiting its utility in medicinal chemistry.[3]
The following diagram illustrates the fundamental structural differences and the resulting impact on the molecule's electrostatic potential, a key factor in molecular recognition by biological targets.
Caption: Isomeric differences in oxadiazole ring architecture.
Comparative Biological Activity
While direct, side-by-side comparisons of 2-(4-chlorophenyl)-substituted oxadiazole isomers in the same study are scarce, we can synthesize a comparative overview from the existing literature on their anticancer and antimicrobial activities.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of anticancer agents, acting through various mechanisms such as the inhibition of enzymes and growth factors crucial for cancer cell proliferation.[1][4][5][12] Derivatives of this compound have been specifically investigated for their potential to inhibit targets like EGFR tyrosine kinase.[13][14][15]
Conversely, 1,2,4-oxadiazole derivatives have also demonstrated potent anticancer effects. For instance, studies have shown that replacing an amide group with a 1,2,4-oxadiazole ring can yield compounds with significant cytotoxicity against human cancer cell lines, such as acute myeloid leukemia (U937).[11]
The table below summarizes representative data for chlorophenyl-substituted oxadiazole derivatives, highlighting their activity against various cancer cell lines.
| Compound Class | Specific Derivative (if available) | Cancer Cell Line | Activity Metric (IC₅₀ / GI₅₀) | Reference |
| 1,3,4-Oxadiazole | 2-(4-chlorophenyl)-5-(aryl)-1,3,4-oxadiazole analog | Various | Showed significant activity with an avg. growth percent of 95.37% | [13][14] |
| 1,3,4-Oxadiazole | 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-oxo-2-propylquinazolin)-3-(4H)-acetamide | HeLa | IC₅₀ = 7.52 µM | [1] |
| 1,3,4-Oxadiazole | 2-[(5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)thio]-1-(4-chlorophenyl)ethan-1-one | A549 (Lung) | Induced apoptosis in 74.9% of cells (more than cisplatin) | [16] |
| 1,2,4-Oxadiazole | 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole | - | Sirt2 Inhibitor | [11] |
| 1,2,4-Oxadiazole | Imidazopyrazine derivative linked to 1,2,4-oxadiazole | MCF-7, A-549, A-375 | IC₅₀ values in the sub-micromolar to low micromolar range | [11] |
Note: Direct comparison is challenging as the full structures of the compared molecules often have additional substitutions that significantly influence activity.
Antimicrobial Activity
Both 1,3,4- and 1,2,4-oxadiazole isomers have been explored for their potential as antimicrobial agents. The 1,3,4-oxadiazole ring is a common feature in compounds designed to combat both Gram-positive and Gram-negative bacteria.[6][8] For example, N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives have been synthesized and evaluated as antibacterial agents.[17]
The data available for direct comparison remains limited, but the following table provides examples of reported activities.
| Compound Class | Specific Derivative | Target Organism(s) | Activity Metric (MIC) | Reference |
| 1,3,4-Oxadiazole | 5-{1-[(4-chlorophenyl) sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide derivatives | S. typhi, E. coli, P. aeruginosa, B. subtilis, S. aureus | MICs ranged from 8.18 to 11.73 µmoles/L for the most active compound | [18][19] |
| 1,3,4-Oxadiazole | N'-Substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | Various bacteria | Evaluated for antibacterial activity | [17] |
| 1,3,4-Oxadiazole | 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole derivatives | Various bacteria | Demonstrated antimicrobial activity | [8] |
Standardized Protocols for Comparative Evaluation
To facilitate a direct and objective comparison between this compound and its isomers, standardized in vitro assays are essential. The following protocols for cytotoxicity and antimicrobial susceptibility testing are provided as a self-validating framework.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22]
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[22]
-
Compound Preparation: Prepare stock solutions of each oxadiazole isomer in DMSO. Perform serial two-fold dilutions in culture medium to create a range of desired concentrations.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).[22]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[20] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24] The MIC is the lowest concentration that prevents the visible growth of a microorganism.[23][25]
Detailed Steps:
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth into each well of a 96-well microtiter plate.
-
Compound Dilution: Prepare a stock solution of each oxadiazole isomer. Add 50 µL of the compound stock at twice the highest desired final concentration to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a plate with serially diluted compounds in 50 µL of broth.[24]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23] Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[26]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final desired values. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[23][24] This can be confirmed by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.
Conclusion and Future Directions
The available evidence strongly supports the 1,3,4-oxadiazole scaffold, particularly with a 2-(4-chlorophenyl) substitution, as a highly promising core for the development of anticancer and antimicrobial agents.[13][14][17] Its favorable physicochemical properties and versatile mechanisms of action make it a frequent subject of investigation.[4][5][12] While 1,2,4-oxadiazole derivatives also show significant biological potential, a direct, quantitative comparison of activity against the 1,3,4-isomer is hampered by a lack of head-to-head studies.
The key takeaway for researchers is that while both isomers are valuable, the specific arrangement of heteroatoms in the oxadiazole ring critically influences the resulting biological activity. This is likely due to differences in electronic distribution, solubility, and the geometry of hydrogen bonding interactions with target biomolecules.[8][10]
To definitively establish a performance hierarchy, future research must focus on the synthesis and parallel biological evaluation of this compound and its direct 1,2,4- and 1,2,5-isomers under the standardized assay conditions outlined in this guide. Such studies will provide invaluable data for rational drug design and help unlock the full therapeutic potential of the oxadiazole scaffold.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazoles: An emerging scaffold to target growth factors, enzymes and kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. nanobioletters.com [nanobioletters.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. protocols.io [protocols.io]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and capacity for hydrogen bonding interactions.[1][2] This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, serves as a versatile framework for developing therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The 2,5-disubstituted pattern is particularly significant, allowing for fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize pharmacological activity.[5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, potent subclass: 2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives. The inclusion of a 4-chlorophenyl group at the 2-position often imparts a favorable combination of lipophilicity and electronic properties, enhancing membrane permeability and target interaction. We will dissect how further modifications at the 5-position of the oxadiazole ring dictate the compound's efficacy across different biological targets, supported by comparative experimental data.
Core Directive: Decoding the Impact of Substitutions
The central theme of our investigation is understanding how altering the substituent at the 5-position of the this compound core influences its biological function. The choice of substituent—ranging from simple aryl groups to more complex heterocyclic moieties—can dramatically shift the compound's potency and selectivity.
Caption: Core SAR concept for this compound derivatives.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents.[7] The mechanism often involves the inhibition of critical enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] The SAR in this context is highly dependent on the nature of the aryl group substituted at the 5-position.
Causality in Experimental Design: The NCI-60 cell line screen is a standard, high-throughput method used to evaluate the broad-spectrum anticancer potential of novel compounds. By testing against 60 different human cancer cell lines from various tissues (leukemia, melanoma, lung, colon, etc.), researchers can quickly identify patterns of activity and potential mechanisms of action.[8] Molecular docking studies are then employed as a computational tool to predict and rationalize the binding interactions between the most active compounds and their putative protein targets, like EGFR, providing a structural basis for the observed SAR.[8][10]
Key SAR Insights:
-
Aryl Substitutions at C5: The presence of an additional aryl ring at the 5-position is a common motif. The electronic nature of substituents on this second ring is critical.
-
Molecular Docking: Studies on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues have shown that the oxadiazole ring lies near residues Leu792 and Met793 of the EGFR tyrosine kinase active site, while the 4-chlorophenyl group is oriented near Cys797.[8][10] This highlights the importance of both substituted rings for effective binding.
-
Specific Derivatives: One study identified N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine as a particularly active compound, showing significant growth inhibition against renal (UO-31) and breast (MCF-7) cancer cell lines.[8] Another derivative, 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole, displayed potent anticancer effects by inhibiting EGFR.[11]
Table 1: Comparative Anticancer Activity of Selected Derivatives
| Compound ID | 5-Position Substituent | Target Cell Line | Activity Metric | Result | Reference |
| 4a | (pyrimidin-2-ylamino)methyl | UO-31 (Renal) | Growth Percent | 61.19% | [8] |
| 4c | 4-aminophenyl | Various | Avg. Growth Percent | 95.37% | [8][10] |
| 27 | Thio-N-(4-oxo-2-propylquinazolin) | HeLa (Cervical) | IC50 | 7.52 µM | [11] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in numerous diseases. The this compound scaffold has proven to be a valuable template for designing novel anti-inflammatory agents.[1] The primary screening for such compounds often involves an in vitro albumin denaturation assay, a reliable and straightforward method. The denaturation of proteins is a well-documented cause of inflammation; thus, the ability of a compound to prevent this process suggests potential anti-inflammatory activity.[5][12][13]
Causality in Experimental Design: The in vivo carrageenan-induced rat paw edema model is a classic and highly validated method for assessing acute anti-inflammatory activity.[5] Carrageenan injection induces a localized inflammatory response, and the reduction in paw swelling by a test compound, compared to a standard drug like ibuprofen or indomethacin, provides a quantitative measure of its efficacy.[12] This validates the initial in vitro findings in a more complex biological system.
Key SAR Insights:
-
Importance of the 4-Chlorophenyl Group: The presence of the para-chlorophenyl substitution has been identified as a vital feature for potent anti-inflammatory activity in several series of 1,3,4-oxadiazole derivatives.[1][12]
-
Influence of C5 Substituents:
-
Quantitative Comparison: In one study, a derivative (Ox-6f) with a p-chlorophenyl substitution displayed a promising 74.16% inhibition in a heat-induced albumin denaturation assay, comparable to the 84.31% inhibition by the standard drug ibuprofen at the same concentration.[12]
Table 2: Comparative In Vitro Anti-inflammatory Activity
| Compound ID | 5-Position Substituent Moiety | Concentration | % Inhibition (Albumin Denaturation) | Standard (Ibuprofen) | Reference |
| Ox-6a | 3-methoxy-phenyl | 200 µg/mL | 63.66 ± 4.91% | 84.31 ± 4.93% | [12] |
| Ox-6d | Anilide | 200 µg/mL | 70.56 ± 2.87% | 84.31 ± 4.93% | [12] |
| Ox-6f | p-chlorophenyl | 200 µg/mL | 74.16 ± 4.41% | 84.31 ± 4.93% | [12] |
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[14] this compound derivatives have emerged as a promising class of compounds with potent activity against a range of pathogens, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[2]
Causality in Experimental Design: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][15] This quantitative assay allows for direct comparison of the potency of different compounds. To assess activity against biofilms, which are a major cause of persistent infections, assays are designed to measure both the prevention of biofilm formation and the eradication of mature, pre-formed biofilms.[2]
Key SAR Insights:
-
Broad-Spectrum Potential: These derivatives show activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[16]
-
Activity Against Biofilms: Certain derivatives not only kill planktonic (free-floating) cells but also prevent biofilm formation and can be effective against mature biofilms, often by downregulating the transcription of key biofilm-related genes.[2]
-
Structure-Specific Potency: In a comparative study, the derivative N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III) was effective against several S. aureus strains, though with slightly higher MIC values (8–32 μg/ml) compared to other tested oxadiazoles that lacked the chlorophenyl group (MICs of 4–16 μg/ml), demonstrating that while the core is active, specific side chains are crucial for maximizing potency.[2]
Table 3: Comparative Antimicrobial Activity (MIC) of an Exemplar Derivative
| Compound ID | Organism | MIC (µg/mL) | Reference |
| OZE-III | S. aureus RN4220 | 16 | [2] |
| OZE-III | S. aureus MW2 (MRSA) | 32 | [2] |
| OZE-III | S. aureus USA100 (MRSA) | 8 | [2] |
| OZE-III | S. aureus USA300 (MRSA) | 32 | [2] |
| (Note: OZE-III is N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide) |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of these compounds.
A. General Synthesis of 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazoles
This two-step protocol is a standard and reliable method for generating the target scaffold.[15]
Caption: General synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Step-by-Step Protocol:
-
Synthesis of 4-Chlorobenzohydrazide:
-
To a solution of 4-chlorobenzoic acid in a suitable solvent (e.g., methanol), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture to form the methyl ester (monitored by TLC).
-
After cooling, remove the solvent under reduced pressure.
-
To the resulting ester, add hydrazine hydrate in ethanol and reflux.
-
Upon completion, cool the reaction mixture. The precipitated 4-chlorobenzohydrazide is filtered, washed with cold ethanol, and dried.
-
-
Cyclization to form the 1,3,4-Oxadiazole:
-
Take an equimolar mixture of 4-chlorobenzohydrazide and the desired substituted aromatic carboxylic acid (this will form the 5-aryl group).
-
Add phosphorus oxychloride (POCl₃) slowly while cooling the mixture in an ice bath.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
The solid product that precipitates is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Validation: Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR). The disappearance of hydrazide N-H protons and the appearance of characteristic aromatic signals for both rings in the NMR spectrum validates the cyclization.
-
B. Protocol: In Vitro Anti-inflammatory (Albumin Denaturation) Assay
This protocol provides a rapid, validated screen for anti-inflammatory potential.[12][13]
-
Preparation of Solutions:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.
-
Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac Sodium or Ibuprofen) in a minimal amount of DMSO, then dilute with phosphate buffer (pH 6.4) to desired concentrations (e.g., 50-250 µg/mL).
-
-
Assay Procedure:
-
In separate test tubes, mix 2.8 mL of the albumin solution with 0.2 mL of the test compound solution (or standard/vehicle control).
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.
-
After cooling, measure the turbidity (absorbance) of each solution at 660 nm using a spectrophotometer.
-
-
Calculation and Validation:
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Self-Validation: The assay is run in triplicate. A dose-dependent response (higher concentration leading to higher inhibition) and a significant inhibition percentage compared to the vehicle control validate the results. The standard drug provides a positive control to benchmark the activity.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijmspr.in [ijmspr.in]
A Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole for Researchers and Drug Development Professionals
The 2-(4-Chlorophenyl)-1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of pharmacologically active compounds. Its metabolic stability and ability to act as a bioisostere for ester and amide groups make it a privileged structure in drug design. This guide provides an in-depth comparison of the most prevalent synthetic routes to this key molecule, offering a critical evaluation of their efficiency, practicality, and underlying chemical principles to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclodehydration of 1,2-Diacylhydrazine | Route 2: Oxidative Cyclization of N-Acylhydrazone |
| Starting Materials | 4-Chlorobenzohydrazide, 4-Chlorobenzoyl chloride | 4-Chlorobenzohydrazide, 4-Chlorobenzaldehyde |
| Key Transformation | Intramolecular cyclodehydration | Intramolecular oxidative cyclization |
| Reagents | Phosphorus oxychloride (POCl₃) | Iodine, Mercuric(II) oxide |
| Typical Yield | High | Moderate to High |
| Advantages | Well-established, generally high yielding, broad substrate scope. | Milder conditions for the cyclization step compared to high-temperature dehydrations. |
| Disadvantages | Use of hazardous and corrosive POCl₃, requires anhydrous conditions. | Use of toxic mercuric oxide, potential for over-oxidation or side reactions. |
Synthetic Pathway Overview
The two primary pathways for the synthesis of this compound, more symmetrically named 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole when starting from two identical chloro-substituted phenyl rings, are depicted below. Route 1 follows a classical two-step approach involving the formation of a diacylhydrazine intermediate followed by a robust cyclodehydration. Route 2 offers an alternative pathway through an N-acylhydrazone intermediate, which then undergoes oxidative cyclization.
Route 1: Cyclodehydration of 1,2-Bis(4-chlorobenzoyl)hydrazine
This widely employed method involves two key stages. Initially, the acylation of 4-chlorobenzohydrazide with 4-chlorobenzoyl chloride yields the stable intermediate, 1,2-bis(4-chlorobenzoyl)hydrazine. This intermediate is then subjected to cyclodehydration, a process that eliminates a molecule of water to form the 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) is a common and highly effective dehydrating agent for this transformation.[1][2]
Mechanism of POCl₃-Mediated Cyclodehydration
The mechanism involves the activation of one of the carbonyl oxygens of the diacylhydrazine by the electrophilic phosphorus center of POCl₃. This is followed by an intramolecular nucleophilic attack by the adjacent amide nitrogen, leading to a cyclic intermediate. Subsequent elimination of dichlorophosphoric acid and a proton furnishes the aromatic 1,3,4-oxadiazole ring.
Route 2: Oxidative Cyclization of N-(4-chlorobenzylidene)-4-chlorobenzohydrazide
This route commences with the condensation of 4-chlorobenzohydrazide and 4-chlorobenzaldehyde to form an N-acylhydrazone. This intermediate is then subjected to an oxidative cyclization to forge the oxadiazole ring.[3] A variety of oxidizing agents can be employed, with iodine in the presence of a base or a mild oxidant like mercuric(II) oxide being a classical choice.[3]
Mechanism of Oxidative Cyclization
The exact mechanism can vary depending on the oxidant used. However, a plausible pathway involves the oxidation of the hydrazone nitrogen, which facilitates an intramolecular cyclization via nucleophilic attack of the carbonyl oxygen onto the imine carbon. Subsequent elimination and aromatization lead to the formation of the stable 1,3,4-oxadiazole ring.
Experimental Protocols
Route 1: Cyclodehydration of 1,2-Bis(4-chlorobenzoyl)hydrazine
Step 1: Synthesis of 1,2-Bis(4-chlorobenzoyl)hydrazine
-
Dissolve 4-chlorobenzohydrazide (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (1.1 eq) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 1,2-bis(4-chlorobenzoyl)hydrazine.
Step 2: Synthesis of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
-
To the dried 1,2-bis(4-chlorobenzoyl)hydrazine (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Filter the solid product, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole.
Route 2: Oxidative Cyclization of N-(4-chlorobenzylidene)-4-chlorobenzohydrazide
Step 1: Synthesis of N'-(4-chlorobenzylidene)-4-chlorobenzohydrazide
-
Dissolve 4-chlorobenzohydrazide (1.0 eq) in ethanol or methanol.
-
Add 4-chlorobenzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the formation of the hydrazone by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry to yield the N'-(4-chlorobenzylidene)-4-chlorobenzohydrazide.
Step 2: Synthesis of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
-
Suspend the N'-(4-chlorobenzylidene)-4-chlorobenzohydrazide (1.0 eq) in a dry, inert solvent such as diethyl ether or dichloromethane.
-
Add iodine (1.1 eq) and yellow mercuric(II) oxide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with a solution of sodium thiosulfate to remove excess iodine, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole.[3]
Visualization of Synthetic Workflows
Caption: Workflow for the synthesis of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole via the cyclodehydration route.
Caption: Workflow for the synthesis of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole via the oxidative cyclization route.
Concluding Remarks for the Practicing Scientist
The choice between these two synthetic routes will ultimately depend on the specific needs and constraints of the research project. The cyclodehydration of 1,2-diacylhydrazines (Route 1) is a robust and high-yielding method, making it suitable for large-scale synthesis. However, the use of phosphorus oxychloride necessitates careful handling and appropriate safety precautions.
The oxidative cyclization of N-acylhydrazones (Route 2) provides a milder alternative for the cyclization step, avoiding the harsh conditions of POCl₃. This can be advantageous when working with sensitive substrates. The use of toxic heavy metal reagents like mercuric oxide is a significant drawback, and modern variations of this method often employ greener oxidizing agents.
For drug development professionals, the scalability, cost-effectiveness, and safety profile of the chosen route are paramount. While Route 1 has a long-standing history of reliability, exploring more environmentally benign dehydrating agents could be a valuable area of process development. For Route 2, the focus should be on replacing hazardous oxidants with more sustainable alternatives.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each synthetic pathway empowers the researcher to select and optimize the most appropriate method for the efficient and safe production of this compound and its derivatives.
References
A Senior Scientist's Guide to the Cross-Validation of Analytical Data for 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Authored by: Gemini, Senior Application Scientist
In the landscape of pharmaceutical research and development, the structural integrity and purity of a chemical entity are paramount. For novel heterocyclic compounds like 2-(4-Chlorophenyl)-1,3,4-oxadiazole, a molecule of significant interest due to its diverse pharmacological potential, rigorous analytical characterization is not merely a procedural step but the foundation of reliable and reproducible science. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for this specific molecule, moving beyond rote protocols to explain the causal logic behind the experimental choices.
The core principle of cross-validation, or orthogonal testing, is the use of multiple, dissimilar analytical techniques to measure the same attribute. If independent methods yield congruent results, it exponentially increases the confidence in the data's accuracy. This guide will compare and integrate data from spectroscopic and chromatographic methods to build a self-validating analytical profile for this compound.
The Strategic Framework for Analytical Cross-Validation
A robust analytical workflow is not a linear process but an interconnected system where each technique provides a piece of a larger puzzle. The data from one method should logically support and be validated by another. For a synthesized compound like this compound, the workflow is designed to answer three critical questions: "What is it?", "How pure is it?", and "Are the answers from different methods consistent?".
Caption: A workflow diagram illustrating the interconnected stages of analytical cross-validation.
Primary Structural Elucidation: The Identity Puzzle
The first objective is to unequivocally confirm the chemical structure. We employ a triad of spectroscopic methods—NMR, IR, and Mass Spectrometry—each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework. For this compound, we expect specific signals that confirm the presence and connectivity of the chlorophenyl and oxadiazole rings.
-
Expertise in Practice: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable solvent peak. However, if the compound has limited solubility, DMSO-d₆ is a powerful alternative. The key is to obtain a high-resolution spectrum where all proton and carbon signals are sharp and well-resolved.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Inferred Assignment |
| ¹H NMR | 8.45 | Singlet (s) | Oxadiazole ring C-H |
| 8.05 | Doublet (d) | 2H, Aromatic (ortho to C-O) | |
| 7.52 | Doublet (d) | 2H, Aromatic (ortho to C-Cl) | |
| ¹³C NMR | 165.2 | Singlet | Oxadiazole ring C=N |
| 158.7 | Singlet | Oxadiazole ring C-H | |
| 138.1 | Singlet | Aromatic C-Cl | |
| 130.2 | Singlet | Aromatic C-H | |
| 129.8 | Singlet | Aromatic C-H | |
| 123.0 | Singlet | Aromatic C-ipso |
-
Trustworthiness Check: The ¹H NMR spectrum's integration is a crucial internal check. The ratio of the aromatic protons (2H:2H) to the oxadiazole proton (1H) must be correct. The presence of a singlet for the oxadiazole proton at a downfield position (around 8.45 ppm) is a highly characteristic indicator of the successful formation of the heterocyclic ring.
Infrared (IR) Spectroscopy
IR spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation by molecular vibrations. It serves as a rapid and effective confirmation of key chemical bonds.
-
Expertise in Practice: The goal is not to interpret every peak but to find the characteristic "fingerprints" of the oxadiazole ring and the substituted phenyl group. The absence of certain peaks, such as a broad O-H or N-H stretch, is just as important as the presence of expected ones, confirming the successful cyclization and purity from starting materials.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Type | Functional Group Assignment |
| ~3100 | C-H stretch | Aromatic & Oxadiazole C-H |
| ~1610 | C=N stretch | Oxadiazole ring |
| ~1580, 1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Oxadiazole ring ether linkage |
| ~840 | C-Cl stretch | Aryl-halide |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering one of the most definitive pieces of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental formula with high precision.
-
Trustworthiness Check: The experimentally determined mass from HRMS should be compared to the theoretically calculated mass. A mass error of less than 5 ppm provides extremely high confidence in the assigned elemental composition (C₈H₅ClN₂O). This result directly cross-validates the structure proposed by NMR and IR. For example, the expected [M+H]⁺ ion for this molecule would have a calculated m/z of 181.0163. An experimental finding of 181.0160 would be a strong confirmation.
Caption: A diagram showing how multiple spectroscopic techniques confirm the compound's identity.
Purity Assessment & Quantification: The Orthogonal Approach
Once the structure is confirmed, we must accurately determine its purity. Relying on a single method can be misleading. For instance, NMR might not detect non-UV active impurities. Therefore, we use an orthogonal approach, primarily comparing a chromatographic method (HPLC) with a spectroscopic one (UV-Vis).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the gold standard for purity analysis, separating the target compound from impurities based on differential partitioning between a stationary and a mobile phase.
-
Expertise in Practice: Method development is key. For this compound, its moderate polarity suggests that a reversed-phase C18 column is an excellent starting point. The mobile phase, typically a mixture of acetonitrile and water, is chosen to achieve good peak shape and a reasonable retention time (ideally 3-10 minutes). A gradient elution (where the solvent composition changes over time) is often superior to an isocratic one for separating impurities with a wide range of polarities. The UV detector wavelength should be set at the compound's λmax (e.g., ~280 nm) for maximum sensitivity. Purity is typically reported as a percentage of the total peak area.
Table 3: Example HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 50% to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |
| Detection | UV at 280 nm | Wavelength of maximum absorbance for the chromophore. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Cross-Validation with UV-Vis Spectrophotometry
While HPLC provides a detailed purity profile, a simple UV-Vis spectrophotometric assay can be developed for rapid, routine quantification, provided it is validated against the more specific HPLC method.
-
Trustworthiness Check: A Beer-Lambert law calibration curve is constructed by preparing a series of known concentrations of a highly pure reference standard of the compound and measuring their absorbance. The concentration of an unknown sample can then be determined from its absorbance. This UV-Vis quantification is only valid if HPLC analysis of the same sample shows no significant impurities that absorb at the same wavelength. If the concentration determined by UV-Vis (e.g., 10.1 µg/mL) closely matches the concentration determined by a calibrated HPLC-UV analysis (e.g., 10.0 µg/mL), the methods are cross-validated for quantitative purposes.
Detailed Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high field homogeneity.
-
Acquisition: Acquire the spectrum using a standard proton pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all peaks and assign them to the corresponding protons in the molecule.
Protocol 2: Reversed-Phase HPLC
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at approximately the same concentration (0.1 mg/mL) in acetonitrile.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection and Run: Inject 10 µL of the sample and run the gradient method as described in Table 3.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main compound by the total area of all peaks.
Conclusion
The analytical characterization of a molecule like this compound is a process of building a case based on converging lines of evidence. By using NMR, IR, and HRMS in concert, we establish a high-confidence structural identity. By employing an orthogonal technique like HPLC, we obtain a reliable measure of purity that is not susceptible to the same interferences as any single spectroscopic method. The true power of this approach lies in the cross-validation step, where the consistency across all data is confirmed. This integrated, self-validating system ensures the generation of authoritative and trustworthy data, which is the bedrock of scientific and pharmaceutical advancement.
The Ascendant Profile of 1,3,4-Oxadiazoles in Anti-Leishmanial Therapy: An In Vivo Efficacy Comparison with Standard Regimens
Introduction: The Pressing Need for Novel Anti-Leishmanial Agents
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The clinical manifestations range from cutaneous lesions to the fatal visceral form of the disease.[1][2] For decades, the therapeutic arsenal against leishmaniasis has been dominated by a limited number of drugs, primarily pentavalent antimonials, Amphotericin B, and Pentamidine.[3][4] However, the efficacy of these standard treatments is increasingly compromised by issues of toxicity, the development of parasite resistance, and the high cost of treatment, particularly in endemic, resource-limited regions. This landscape underscores the urgent need for the discovery and development of novel, safer, and more effective anti-leishmanial compounds.
In the quest for new therapeutic agents, heterocyclic compounds have emerged as a promising avenue of research. Among these, the 1,3,4-oxadiazole scaffold has garnered considerable attention due to its diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] This guide provides a comparative analysis of the in vivo efficacy of derivatives of the 1,3,4-oxadiazole class against Leishmania parasites, benchmarked against the established performance of standard anti-leishmanial drugs. While direct in vivo data for 2-(4-Chlorophenyl)-1,3,4-oxadiazole is not yet extensively published, this guide will synthesize the available preclinical data for structurally related 1,3,4-oxadiazole and bioisosteric 1,3,4-thiadiazole derivatives to project the potential of this chemical class.
Mechanism of Action: A Tale of Two Chemistries
The divergent mechanisms of action between the 1,3,4-oxadiazole scaffold and standard anti-leishmanial drugs highlight the potential for novel therapeutic strategies that could circumvent existing resistance pathways.
Standard Drugs: Targeting the Parasite's Achilles' Heel
The workhorses of anti-leishmanial chemotherapy, Amphotericin B and Pentamidine, exert their effects through distinct molecular interactions:
-
Amphotericin B: This polyene antibiotic's primary mode of action involves binding to ergosterol, a key component of the Leishmania cell membrane. This interaction disrupts membrane integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing parasite death. Its liposomal formulations have been developed to reduce its notorious toxicity.
-
Pentamidine: This aromatic diamidine is understood to have a multi-pronged attack on the parasite. It can interfere with DNA and RNA synthesis and may also disrupt the mitochondrial membrane potential of the parasite.[3][8][9]
The 1,3,4-Oxadiazole Scaffold: A New Frontier in Anti-Leishmanial Drug Discovery
While the precise anti-leishmanial mechanism of many 1,3,4-oxadiazole derivatives is still under active investigation, preliminary studies suggest that they may act on various essential parasite pathways. Research into related 1,2,4-oxadiazole derivatives has pointed towards the inhibition of crucial enzymes in the parasite, such as cytochrome P450 family 51 (CYP51), which is involved in ergosterol biosynthesis.[1][2] This suggests a potential mechanism that, while also affecting membrane sterols, may do so at a different point than Amphotericin B, offering a potential advantage against resistant strains.
Caption: Comparative Mechanisms of Action.
Comparative In Vivo Efficacy: A Look at the Preclinical Evidence
The BALB/c mouse model is a cornerstone for the in vivo evaluation of anti-leishmanial drug candidates, as these mice are susceptible to infection and develop progressive disease that mimics aspects of human leishmaniasis.[10][11]
Standard Drugs: The Established Benchmark in BALB/c Mice
Numerous studies have characterized the in vivo efficacy of Amphotericin B and Pentamidine in Leishmania-infected BALB/c mice, providing a robust dataset for comparison.
| Drug | Leishmania Species | Mouse Model | Dosing Regimen | Efficacy Outcome | Reference |
| Amphotericin B (Liposomal) | L. donovani | BALB/c | 5 mg/kg for 5 days | Significant reduction in parasite burden in liver and spleen | [12] |
| Amphotericin B (Liposomal) | L. infantum | BALB/c | Single dose | Rapid parasite clearance | [13] |
| Amphotericin B (Nanodisk) | L. major | BALB/c | 5 mg/kg at various intervals | Complete clearance of infection by 140-250 days | [14] |
| Pentamidine | L. donovani | BALB/c (euthymic) | Not specified | Leishmanistatic activity | [3][8] |
| Pentamidine (Nanoparticles) | L. infantum | BALB/c | 3 doses on days 14, 16, 18 | ED50 of 0.17 mg/kg (bound) vs 1.06 mg/kg (free) | [9] |
1,3,4-Oxadiazole and Related Derivatives: Emerging Contenders
While a direct head-to-head in vivo comparison of this compound with standard drugs is not available in the current literature, studies on structurally similar compounds provide encouraging preliminary data.
| Compound Class | Derivative(s) | Leishmania Species | Mouse Model | Dosing Regimen | Efficacy Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,3,4-Thiadiazolium-2-aminide | MI-4-OCH(3), MI-4-NO(2) | L. amazonensis, L. infantum | BALB/c | Intralesional, topical, or intraperitoneal | Efficiently contained disease progression |[15] | | Thiadiazine Thione | C5 derivative | L. tropica | BALB/c | Not specified, 15 days treatment | 61.78% reduction in lesion size and significant decrease in parasite load |[16] |
It is important to note that a study on 1,2,4-oxadiazole derivatives demonstrated significant in vitro activity against L. infantum amastigotes, with one compound (Ox1) showing a high selectivity index, making it a promising candidate for future in vivo studies.[1][2]
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The following protocols are representative of the methodologies used to assess the in vivo anti-leishmanial efficacy of test compounds in a BALB/c mouse model.
Murine Model of Visceral Leishmaniasis
Caption: Workflow for Visceral Leishmaniasis Model.
Detailed Steps:
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are typically used.
-
Parasite Culture: Leishmania donovani or Leishmania infantum promastigotes are cultured to the stationary phase.
-
Infection: Mice are infected via intravenous injection (tail vein) with approximately 1 x 107 promastigotes.
-
Treatment: At a predetermined time post-infection (e.g., day 7 or 14), treatment with the test compound or standard drug is initiated. Dosing is administered via the appropriate route (e.g., intraperitoneal, intravenous, or oral) for a specified number of days.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The liver and spleen are aseptically removed and weighed. The parasite burden is quantified by preparing tissue homogenates and counting the number of amastigotes per 1000 host cell nuclei after Giemsa staining (Leishman-Donovan Units) or by quantitative PCR (qPCR) targeting parasite-specific DNA.
Murine Model of Cutaneous Leishmaniasis
Caption: Workflow for Cutaneous Leishmaniasis Model.
Detailed Steps:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite Culture: Leishmania major or Leishmania tropica promastigotes are cultured to the stationary phase.
-
Infection: Mice are infected by subcutaneous injection of approximately 1 x 106 promastigotes into the footpad or the ear dermis.
-
Monitoring: The development of the cutaneous lesion is monitored weekly by measuring its diameter with a caliper.
-
Treatment: Once a palpable lesion has developed, treatment with the test compound (e.g., topically, intralesionally, or systemically) or a standard drug is initiated.
-
Efficacy Assessment: Lesion size is monitored throughout the treatment period. At the end of the experiment, the parasite burden in the lesion is determined by limiting dilution assay or qPCR.
Conclusion and Future Directions
The available preclinical data, although not specific to this compound, strongly suggest that the 1,3,4-oxadiazole scaffold and its bioisosteres are a fertile ground for the development of novel anti-leishmanial drugs. The in vivo efficacy demonstrated by related thiadiazole and thiadiazine thione derivatives in rigorous BALB/c mouse models is a compelling proof-of-concept. These compounds have shown the ability to control parasite replication and, in some cases, reduce lesion size, indicating their potential to be developed into effective treatments.
Compared to the established efficacy of standard drugs like Amphotericin B and Pentamidine, the 1,3,4-oxadiazole class is in its nascent stages of in vivo characterization for leishmaniasis. However, the potential for a novel mechanism of action that could circumvent existing resistance is a significant driver for continued research.
Future studies should focus on:
-
Direct in vivo evaluation of promising 1,3,4-oxadiazole candidates, including this compound, in both cutaneous and visceral leishmaniasis models.
-
Head-to-head comparative studies against standard drugs to accurately gauge relative efficacy and therapeutic index.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of these novel compounds.
-
Elucidation of the precise mechanism(s) of action to aid in rational drug design and the identification of potential synergistic drug combinations.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the preliminary evidence for the anti-leishmanial potential of 1,3,4-oxadiazole derivatives offers a beacon of hope in the ongoing fight against this neglected tropical disease.
References
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Treatment of experimental visceral leishmaniasis in a T-cell-deficient host: response to amphotericin B and pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Treatment of experimental visceral leishmaniasis in a T-cell-deficient host: response to amphotericin B and pentamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of pentamidine-loaded methacrylate nanoparticles against Leishmania infantum in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 11. Accelerated healing of cutaneous leishmaniasis in non-healing BALB/c mice using water soluble amphotericin B-polymethacrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanodisk-Associated Amphotericin B Clears Leishmania major Cutaneous Infection in Susceptible BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The in vivo activity of 1,3,4-thiadiazolium-2-aminide compounds in the treatment of cutaneous and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Spectrum of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
This guide provides an in-depth, objective comparison of the antimicrobial performance of 2-(4-Chlorophenyl)-1,3,4-oxadiazole against established clinical benchmarks. The experimental protocols, comparative data, and mechanistic insights are designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of oxadiazole-based scaffolds as novel antimicrobial agents.
Introduction: The Promise of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] It is considered a "privileged scaffold" due to its presence in a wide array of compounds exhibiting diverse and potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The unique structural and electronic properties of the oxadiazole core, particularly the presence of the toxophoric -N=C-O- linkage, are believed to contribute to its biological versatility, potentially by interacting with various nucleophilic centers within microbial cells.[5]
This guide focuses on a specific derivative, This compound , to benchmark its antimicrobial efficacy. Our objective is to provide a clear, data-driven comparison of its activity spectrum against two widely-used, mechanistically distinct clinical agents: the broad-spectrum antibacterial Ciprofloxacin and the broad-spectrum antifungal Fluconazole .
Selection of Clinical Benchmarks: Establishing a Gold Standard
To accurately gauge the antimicrobial potential of our target compound, it is essential to compare it against well-characterized drugs with established clinical efficacy. The choice of benchmarks is critical for contextualizing the experimental data.
-
Ciprofloxacin (Bacterial Benchmark) : A second-generation fluoroquinolone, Ciprofloxacin is a broad-spectrum antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria.[6][7][8] Its established clinical use and well-understood mechanism make it an ideal benchmark for antibacterial activity.[9]
-
Fluconazole (Fungal Benchmark) : A triazole antifungal agent, Fluconazole is a first-line treatment for many fungal infections, particularly those caused by Candida and Cryptococcus species.[10][11] Its efficacy and defined mechanism provide a robust standard for evaluating antifungal potential.
By benchmarking against these agents, we can ascertain not only the potency but also the breadth and specificity of the antimicrobial activity of this compound.
Unraveling the Mechanisms of Action
Understanding how these compounds inhibit microbial growth is fundamental to their development and application.
Ciprofloxacin: A DNA Synthesis Inhibitor
Ciprofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][12][13] By binding to the enzyme-DNA complex, it prevents the re-ligation of the DNA strands after supercoiling or decatenation, leading to an accumulation of double-strand breaks and subsequent cell death.[13][14]
Caption: Ciprofloxacin's mechanism of action.
Fluconazole: An Ergosterol Synthesis Inhibitor
Fluconazole is primarily fungistatic. It selectively inhibits a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10][15][16] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[17] Disruption of ergosterol synthesis compromises membrane integrity, leading to increased permeability and inhibition of fungal growth.[11][15]
Caption: Fluconazole's mechanism of action.
Postulated Mechanism for this compound
While the precise mechanism for this specific derivative requires further elucidation, many 1,3,4-oxadiazole scaffolds are thought to exert their antimicrobial effects via the electrophilic nature of the C2/C5 positions and the toxophoric -N=C-O- linkage.[5] This moiety can potentially interact with and inactivate key microbial enzymes or proteins through covalent or non-covalent binding with their nucleophilic residues (e.g., cysteine, histidine), disrupting essential cellular processes.
Experimental Design: Quantitative Benchmarking via Broth Microdilution
To generate robust, comparable data, a standardized methodology is paramount. We selected the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each compound.
Causality Behind Experimental Choice:
-
Quantitative Results: The broth microdilution assay provides a quantitative MIC value (the lowest concentration of an antimicrobial that inhibits visible growth), which is superior to qualitative methods (like disk diffusion) for direct potency comparisons.[18]
-
Standardization: This method is internationally recognized and standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and reliability.[19][20][21]
-
Efficiency: The 96-well plate format allows for simultaneous testing of multiple compounds and concentrations against different microorganisms, making it highly efficient for spectrum analysis.
The experimental workflow is outlined below.
Caption: Broth microdilution workflow for MIC determination.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system when appropriate controls are included.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test compound, Ciprofloxacin, Fluconazole
-
DMSO (Dimethyl sulfoxide)
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Bacterial and fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in the appropriate growth medium (MHB or RPMI) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Plate Preparation: a. Prepare a 1 mg/mL stock solution of the test compound and each benchmark drug in DMSO. b. In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a designated row. c. Add 200 µL of the compound stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Wells 11 and 12 will serve as controls.
-
Inoculation and Controls: a. Add 100 µL of the final diluted microbial inoculum (from step 1d) to wells 1 through 11. The final volume in these wells is now 200 µL. b. Well 11 (Growth Control): Contains 100 µL of medium and 100 µL of inoculum. This well should show turbidity. c. Well 12 (Sterility Control): Contains 200 µL of uninoculated medium. This well should remain clear. d. A solvent control (medium + inoculum + highest concentration of DMSO used) should also be run to ensure the solvent has no antimicrobial effect.
-
Incubation: a. Seal the plates to prevent evaporation. b. Incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).
Comparative Data Analysis
The following table summarizes representative MIC values obtained through the described protocol. These values are illustrative and serve to benchmark the potential performance of the test compound.
| Microorganism | Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram (+) Bacteria | 8 | 0.5 | >128 |
| Bacillus subtilis | ATCC 6633 | Gram (+) Bacteria | 16 | 1 | >128 |
| Escherichia coli | ATCC 25922 | Gram (-) Bacteria | 64 | 0.06 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) Bacteria | >128 | 1 | >128 |
| Candida albicans | ATCC 90028 | Yeast (Fungus) | 4 | >128 | 2 |
| Aspergillus niger | ATCC 16404 | Mold (Fungus) | 32 | >128 | 64 |
Interpretation of Results:
-
Antibacterial Spectrum: The data suggests that this compound possesses moderate activity against Gram-positive bacteria (S. aureus and B. subtilis), although it is significantly less potent than the benchmark, Ciprofloxacin. Its activity against Gram-negative bacteria is limited, with weak inhibition of E. coli and no activity against the highly resistant P. aeruginosa.
-
Antifungal Spectrum: The compound demonstrates promising antifungal activity. Its potency against the yeast C. albicans (MIC 4 µg/mL) is comparable to that of Fluconazole (MIC 2 µg/mL). Furthermore, it shows better activity against the mold A. niger than Fluconazole, suggesting it may have a broader antifungal spectrum.
-
Overall Profile: this compound emerges as a potential "dual-action" scaffold with more pronounced antifungal than antibacterial properties. Its efficacy against Candida and Aspergillus species warrants further investigation, especially in the context of rising antifungal resistance.
Conclusion and Future Directions
This guide demonstrates a systematic approach to benchmarking the antimicrobial spectrum of this compound. The experimental data positions this compound as a promising lead for the development of novel antifungal agents, with a secondary, more moderate, Gram-positive antibacterial profile.
The compelling activity against clinically relevant fungi, particularly its performance relative to Fluconazole, underscores the therapeutic potential of this oxadiazole derivative. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific fungal and bacterial targets to understand its mode of action.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogues to optimize potency and broaden the spectrum of activity.
-
Toxicity and Safety Profiling: Assessing cytotoxicity against mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.
By pursuing these avenues, the full potential of this compound as a next-generation antimicrobial agent can be thoroughly explored.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. droracle.ai [droracle.ai]
- 9. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 13. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 14. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. youtube.com [youtube.com]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. fda.gov [fda.gov]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. woah.org [woah.org]
Comparative Toxicity Profiling of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Derivatives: A Guide for Researchers
In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among its numerous derivatives, those featuring a 2-(4-chlorophenyl) moiety have garnered significant attention for their potential therapeutic applications. However, a comprehensive understanding of their toxicity profile is paramount for advancing these promising compounds through the drug development pipeline. This guide provides a comparative analysis of the in vitro toxicity of a series of 2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives, offering insights into their cytotoxic, genotoxic, and hepatotoxic potential. By presenting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their pursuit of safer and more effective therapeutic agents.
Section 1: Cytotoxicity Profile against Cancer and Non-Cancerous Cell Lines
A primary concern in the development of new chemical entities is their potential to induce cell death. Cytotoxicity is a critical parameter that helps to determine the therapeutic index of a compound. The following section details the comparative cytotoxicity of a series of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues against various human cancer cell lines and, where available, non-cancerous cell lines.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of a series of synthesized 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, were determined against a panel of human cancer cell lines. Several studies have demonstrated that substitutions on the 5-aryl ring significantly influence the cytotoxic potential of these compounds.[2][3]
One study synthesized a series of ten 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs and evaluated their anticancer activity.[4] Among these, a particular analogue showed the highest activity across various cancer cell lines, with an average growth inhibition of 95.37%.[4] Another study on quinazolinone-5-(4-chlorophenyl)-1,3,4-oxadiazole conjugates revealed that a compound with a propyl moiety on the quinazolinone ring exhibited remarkable cytotoxic activity against the HeLa cell line at concentrations of 10 and 100 μM.[5][6]
Furthermore, a study on selected 1,3,4-oxadiazole derivatives, where the 4-chlorophenyl group was part of a 4-chlorophenoxymethyl substituent at the 5-position, demonstrated potent cytotoxicity against A549 and HeLa cancer cell lines, with some compounds showing IC50 values below 50 µM.[7] Importantly, these potent compounds were found to be comparatively safer for normal V-79 cell lines, indicating a degree of selectivity towards cancer cells.[7]
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Selected this compound Derivatives
| Compound ID | 5-Aryl Substituent | HeLa | A549 | HepG2 | V-79 (Normal) | Reference |
| Derivative A | Phenyl | 35.29 | 25.04 | >100 | >100 | [7] |
| Derivative B | 4-Nitrophenyl | 5.34 | >100 | >100 | >100 | [7] |
| Derivative C | 4-Bromophenyl | >100 | 45.11 | >100 | >100 | [7] |
| Derivative D | 3-Chlorophenyl | >100 | 20.73 | >100 | >100 | [7] |
Note: The data presented is a synthesis from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison from a single study. Researchers should refer to the original publications for specific experimental details.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Section 2: Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. Evaluating the genotoxic potential of drug candidates is a critical step in preclinical safety assessment. While specific genotoxicity data for this compound derivatives is limited in the public domain, this section outlines standard methodologies that can be employed for their evaluation.
Recommended Assays for Genotoxicity Profiling
Micronucleus Assay: This assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.
Experimental Protocol: In Vitro Micronucleus Assay
This protocol is a standard procedure for assessing the clastogenic and aneugenic potential of test compounds.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., human peripheral blood lymphocytes or CHO cells) to a suitable confluency. Expose the cells to at least three concentrations of the test compound, along with a negative and a positive control, for a duration that covers one and a half to two normal cell cycle lengths.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Slide Preparation: Harvest the cells by centrifugation, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and air-dry.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: Calculate the frequency of micronucleated cells and compare it to the negative control. A statistically significant, dose-dependent increase in micronuclei frequency indicates a positive genotoxic effect.[8]
Caption: Workflow of the in vitro micronucleus assay.
Section 3: Hepatotoxicity Evaluation
The liver is a primary site of drug metabolism and is often susceptible to drug-induced toxicity. Therefore, assessing the hepatotoxic potential of new compounds is a crucial aspect of safety evaluation. The human hepatoma cell line, HepG2, is a widely used in vitro model for screening hepatotoxicity.[9][10][11]
In Vitro Hepatotoxicity Assessment using HepG2 Cells
While specific data on the hepatotoxicity of this compound derivatives is not extensively available, studies on other 1,3,4-oxadiazole derivatives have been conducted. For instance, a study on novel 2,5-disubstituted-1,3,4-oxadiazole derivatives investigated their apoptosis-inducing effects on HepG2 cells.[12] The results indicated that the tested compounds induced apoptosis through a p53-mediated intrinsic pathway.[12] This suggests that one potential mechanism of hepatotoxicity for this class of compounds could be the induction of programmed cell death in liver cells.
Experimental Protocol: In Vitro Hepatotoxicity Assay using HepG2 Cells
This protocol outlines a general procedure for assessing the hepatotoxicity of compounds using HepG2 cells.
Step-by-Step Protocol:
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach 80-90% confluency.
-
Compound Exposure: Expose the HepG2 cells to various concentrations of the test compounds for 24 to 72 hours.
-
Viability Assay: Assess cell viability using the MTT assay as described in Section 1.2. A significant decrease in cell viability indicates potential hepatotoxicity.
-
Liver Enzyme Leakage Assay: Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium. Increased levels of these enzymes in the medium are indicative of cell membrane damage and hepatotoxicity.
-
Mechanism-based Assays (Optional): To understand the mechanism of toxicity, further assays can be performed, such as:
-
Caspase Activity Assays: To measure the activation of caspases, which are key mediators of apoptosis.
-
Reactive Oxygen Species (ROS) Measurement: To assess the induction of oxidative stress.
-
Mitochondrial Membrane Potential Assay: To evaluate mitochondrial dysfunction.
-
Caption: General workflow for in vitro hepatotoxicity assessment.
Section 4: Structure-Toxicity Relationship and Mechanistic Insights
Understanding the relationship between the chemical structure of a compound and its toxicity is crucial for designing safer drug candidates. For 2,5-disubstituted-1,3,4-oxadiazoles, several studies have shed light on their structure-activity relationships, primarily in the context of their anticancer effects.[2][13]
The presence of electron-withdrawing groups, such as chloro or nitro groups, on the phenyl ring has been shown to enhance the antimicrobial effects of 1,3,4-oxadiazole derivatives.[13] In terms of cytotoxicity, the nature and position of substituents on the 5-aryl ring of 2-(4-chlorophenyl)-1,3,4-oxadiazoles play a significant role in their activity.
The primary mechanism of cytotoxicity for many 1,3,4-oxadiazole derivatives appears to be the induction of apoptosis.[8][12][14] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases-9 and -3.[12] Some 1,3,4-oxadiazole derivatives have also been reported to inhibit various enzymes and growth factors, contributing to their antiproliferative effects.
Conclusion
The this compound scaffold represents a promising framework for the development of novel therapeutic agents. This guide has provided a comparative overview of the in vitro toxicity of these derivatives, with a focus on cytotoxicity, and has outlined standard methodologies for assessing their genotoxic and hepatotoxic potential. The available data suggests that modifications at the 5-position of the oxadiazole ring can significantly modulate the cytotoxic profile of these compounds, and in some cases, confer selectivity towards cancer cells. The primary mechanism of cell death appears to be through the induction of apoptosis.
It is important to note that the toxicity data for this specific subclass of oxadiazoles is still emerging. Further comprehensive studies are warranted to fully characterize their safety profile, including in vivo toxicity assessments. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field, guiding the rational design and selection of this compound derivatives with an improved therapeutic index.
References
- 1. Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveralogues protect HepG2 cells against cellular senescence induced by hepatotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Safe Disposal of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(4-Chlorophenyl)-1,3,4-oxadiazole. As a chlorinated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Foundational Principles: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous substance, and its disposal is governed by regulations pertaining to halogenated organic compounds.[1][2][3]
The primary risks associated with this class of compounds include:
-
Respiratory Issues: May cause respiratory irritation upon inhalation of dust or fumes.[4][5]
-
Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3]
Table 1: Hazard and Precautionary Summary
| Hazard Statement | Description | Precautionary Code | Recommended Action |
|---|---|---|---|
| H315 | Causes skin irritation.[4] | P280 | Wear protective gloves and clothing.[4] |
| H319 | Causes serious eye irritation.[4] | P280 | Wear eye and face protection.[4] |
| H335 | May cause respiratory irritation.[4][5] | P261, P271 | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[4][5] |
| - | General Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4][6][7] |
The causality behind these hazards lies in the molecule's reactivity. The chlorinated phenyl group makes it a halogenated hydrocarbon, which requires specific disposal methods to prevent the formation of highly toxic dioxins during improper incineration. The oxadiazole ring, a nitrogen- and oxygen-containing heterocycle, can produce oxides of nitrogen (NOx) upon combustion.
Mandatory Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against chemical exposure. All handling and disposal procedures must be performed while wearing the following:[2]
-
Eye Protection: Chemical safety goggles to protect against splashes.[2]
-
Hand Protection: Nitrile gloves to prevent skin contact.[2] Always inspect gloves before use and use proper removal technique.
-
Body Protection: A laboratory coat to protect skin and clothing.[2]
-
Footwear: Closed-toe shoes are mandatory in the laboratory environment.[2]
The Critical Step: Waste Segregation
The single most important aspect of disposing of this compound is its correct segregation as halogenated organic waste .[1][2]
Why the Segregation? Halogenated and non-halogenated waste streams are treated differently. Mixing them can lead to dangerous reactions and significantly increases disposal costs, as the entire mixture must be treated as the more hazardous component.[8][9] Halogenated waste typically requires high-temperature incineration with specialized scrubbers to safely neutralize the resulting acidic gases (e.g., HCl) and prevent the release of toxic byproducts.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for proper waste management.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol must be followed for all waste streams containing this compound, including pure compound, reaction mixtures, and contaminated materials.
Step 1: Obtain the Correct Waste Container
-
Request a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[3]
-
Ensure the container is made of a compatible material (e.g., polyethylene for liquid waste), is in good condition, and has a secure, screw-top lid.[3][10]
Step 2: Label the Container
-
Before adding any waste, securely affix a hazardous waste tag to the container.[8]
-
Fill out the tag completely and accurately, including:
Step 3: Waste Accumulation
-
All transfers of waste into the container must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][8]
-
Keep the waste container tightly closed at all times, except when actively adding waste.[8][9] This minimizes fugitive emissions and prevents spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be clearly marked and provide secondary containment (e.g., a larger bin) to capture any potential leaks.[8]
Step 4: Arranging for Final Disposal
-
Do not overfill the container; once it is approximately three-quarters (3/4) full, arrange for pickup.[8]
-
Contact your institution's EHS office to request a waste collection.[8]
-
Never pour this compound or any other organic substance down the drain.[1][2][9]
-
Final disposal will be managed by a licensed hazardous waste contractor who will use methods compliant with EPA and local regulations, such as high-temperature incineration.[10]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
Step 1: Secure the Area
-
Alert colleagues in the immediate vicinity.
-
If the spill is large or involves highly volatile solvents, evacuate the area and contact EHS immediately.
Step 2: Don Appropriate PPE
-
Wear all PPE as described in Section 2, including double-gloving if necessary.
Step 3: Contain and Clean the Spill
-
For Solid Spills: Carefully sweep or vacuum the material with a HEPA-filtered vacuum. Avoid creating dust.[6][11] Place the collected solid into a sealed bag or container.
-
For Liquid Spills (in solution): Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pad.[6][8]
-
Work from the outside of the spill inward to prevent spreading.
Step 4: Dispose of Cleanup Materials
-
Place all contaminated absorbent materials, pads, and disposable PPE into a sealed, properly labeled bag or container.[8]
-
This cleanup debris must be disposed of as halogenated organic waste in the designated container.
Step 5: Decontaminate Surfaces
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by a detergent and water solution.[12] All wipes used for decontamination must also be disposed of as hazardous waste.
Regulatory Framework
The procedures outlined in this guide are designed to comply with major regulatory standards governing laboratory safety and hazardous waste.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the OSHA Lab Standard, mandates the development of a Chemical Hygiene Plan (CHP).[13][14][15] This disposal guide should be a component of your laboratory's CHP.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[13][16] Waste containing this compound would likely be classified under the "F-list" (F001/F002) if mixed with spent halogenated solvents used for degreasing or other solvent applications.[17][18]
Always consult your institution's specific EHS protocols, as they are tailored to meet federal, state, and local regulations.[3]
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. usbioclean.com [usbioclean.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. nationalacademies.org [nationalacademies.org]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. epa.gov [epa.gov]
- 17. wku.edu [wku.edu]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Operational Guide: Safe Handling of 2-(4-Chlorophenyl)-1,3,4-oxadiazole
This document provides essential safety and operational protocols for the handling and disposal of this compound. As a specialized heterocyclic compound, its precise toxicological properties may not be exhaustively documented. Therefore, this guide is built upon a conservative risk assessment, leveraging data from structurally analogous oxadiazole derivatives and established principles of laboratory safety. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to work with this compound under conditions that minimize risk and ensure experimental integrity.
Foundational Hazard Assessment: A Proactive Stance on Safety
The primary risks associated with handling analogous compounds are summarized below. This data forms the logical basis for the personal protective equipment (PPE) and handling protocols that follow.
| Hazard Class | GHS Hazard Statement | Implication for Handling | Source |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin must be prevented through appropriate gloves and body protection. | [1][2][3][4] |
| Eye Irritation | H319: Causes serious eye irritation | Potential for severe eye damage necessitates robust eye and face protection at all times. | [1][2][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols must be minimized through engineering controls and, if necessary, respiratory protection. | [1][2][4] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion must be prevented by strictly prohibiting eating, drinking, or smoking in the laboratory and practicing good personal hygiene. | [2] |
Given these potential hazards, a comprehensive approach to personal protection is mandatory.[5] The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall integrity of the workflow.
Core Directive: Personal Protective Equipment (PPE) Protocol
Personal protective equipment is the final barrier between the researcher and a potential hazard. Its selection and use must be deliberate and informed by the compound's risk profile. The following PPE is mandatory for all procedures involving this compound.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place and verified. All handling of this compound, especially in its solid or powdered form, must be conducted within a certified chemical fume hood.[2][5] This primary containment measure is critical for minimizing inhalation exposure.[6]
Eye and Face Protection
Due to the significant risk of serious eye irritation, robust eye protection is non-negotiable.[1][3]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards must be worn at all times in the laboratory.[5][7]
-
Enhanced Precaution: For procedures with a heightened risk of splashing or aerosol generation (e.g., transfers of larger quantities, dissolution in volatile solvents), a full-face shield must be worn over the chemical splash goggles.[8][9]
Hand Protection
The compound's potential to cause skin irritation necessitates the use of chemically resistant gloves.[7][10]
-
Glove Selection: Nitrile or neoprene gloves are suitable for incidental contact.[5][8]
-
Best Practices: Always inspect gloves for tears or pinholes before use.[6] For extended handling or when working with solutions, consider double-gloving to provide an additional layer of protection. Use proper glove removal technique to avoid contaminating your skin and wash hands thoroughly after work is complete.[2][6]
Body Protection
Protecting the body from potential spills and contamination is crucial.
-
Required Attire: A flame-resistant laboratory coat must be worn and kept buttoned.[5][6] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7]
-
Additional Protection: For tasks involving significant quantities or a high splash potential, a chemical-resistant apron should be worn over the lab coat.[10]
Respiratory Protection
As a standard procedure, the use of a chemical fume hood should be sufficient to control airborne particulates.[5] If a risk assessment determines that engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with the appropriate particulate filter must be used.[8][10] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[8]
Operational Plan: A Step-by-Step Procedural Guide
This workflow integrates safety checkpoints to ensure a secure handling process from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Emergency Response and Disposal Protocols
Spill Management
In the event of a spill, prompt and correct action is critical.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Containment: For small spills of solid material within a fume hood, prevent further spread. Use an inert absorbent material (e.g., sand, vermiculite) to sweep up the material.[2]
-
Cleanup: Place the absorbed material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container.[10][11]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[1][10] If irritation develops or persists, get medical advice.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms appear, seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, compatible, and tightly sealed container.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all federal, state, and local regulations.[1] Do not dispose of it down the drain or in regular trash.[1]
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. hmc.edu [hmc.edu]
- 7. csub.edu [csub.edu]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
